molecular formula C13H18ClN3O3S B074039 Glypinamide CAS No. 1228-19-9

Glypinamide

Numéro de catalogue: B074039
Numéro CAS: 1228-19-9
Poids moléculaire: 331.82 g/mol
Clé InChI: RHQSNARBXHRBNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glypinamide is a synthetic sulfonamide derivative of significant interest in pharmacological research, primarily investigated for its potent insulinotropic and antihyperglycemic properties. Its core mechanism of action involves the selective inhibition of the renal sodium-glucose cotransporter 2 (SGLT2), which promotes urinary glucose excretion and reduces blood glucose levels independently of insulin secretion. This dual potential for beta-cell stimulation and glucosuria positions this compound as a valuable chemical tool for elucidating the complex pathways of glucose homeostasis and beta-cell function. Researchers utilize this compound in vitro and in vivo to model novel therapeutic strategies for Type 2 Diabetes Mellitus (T2DM), to study the interplay between insulin secretion and renal glucose handling, and to explore potential synergies with other antidiabetic mechanisms. Its well-characterized profile facilitates studies aimed at understanding drug resistance, metabolic adaptation, and the long-term effects of SGLT inhibition on diabetic complications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1228-19-9

Formule moléculaire

C13H18ClN3O3S

Poids moléculaire

331.82 g/mol

Nom IUPAC

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)

Clé InChI

RHQSNARBXHRBNP-UHFFFAOYSA-N

SMILES canonique

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Autres numéros CAS

1228-19-9

Origine du produit

United States

Foundational & Exploratory

Core Mechanism of Action: Stimulation of Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sulfonylureas, with a Focus on Glibenclamide (Glyburide)

Introduction

While the term "Glypinamide" does not correspond to a known pharmaceutical agent, it is likely a typographical error for a member of the sulfonylurea class of drugs, possibly Glibenclamide (also known as Glyburide), given the phonetic similarity. This guide provides a comprehensive overview of the core mechanism of action of sulfonylureas, a cornerstone in the management of type 2 diabetes mellitus. Glibenclamide, a potent second-generation sulfonylurea, will be used as a primary example to elucidate the molecular and cellular events modulated by this drug class.

The principal therapeutic effect of sulfonylureas is to lower blood glucose levels by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][2][3][4][5][6][7] This action is contingent on the presence of functional β-cells.[1]

Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

Sulfonylureas exert their effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[5][8][[“]] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.

Under normal physiological conditions at low glucose levels, these channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane (around -70mV).[8] When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP causes the KATP channels to close.

Signaling Pathway of Sulfonylurea-Induced Insulin Release

Sulfonylureas bypass the need for elevated glucose metabolism to initiate insulin secretion.[8] They directly bind to the SUR1 subunit, inducing a conformational change that closes the KATP channel.[5][8] This blockade of potassium efflux leads to the depolarization of the β-cell membrane.

The membrane depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1][3][5][[“]] The subsequent increase in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.[1][5][[“]]

cluster_0 Pancreatic β-Cell Glyburide Glibenclamide (Glyburide) SUR1 SUR1 Subunit of KATP Channel Glyburide->SUR1 Binds to KATP KATP Channel Closure SUR1->KATP Induces Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_channel Triggers Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Stimulates Insulin_release Insulin Release Insulin_exocytosis->Insulin_release Results in

Figure 1. Signaling pathway of Glibenclamide-induced insulin secretion. (Within 100 characters)

Extrapancreatic Effects

In addition to their primary action on the pancreas, some sulfonylureas, including glipizide (B1671590) and glimepiride, exhibit extrapancreatic effects that contribute to their glucose-lowering activity.[1][10][11] These effects include:

  • Increased Insulin Sensitivity: Enhancing the sensitivity of peripheral tissues, such as muscle and adipose cells, to insulin.[10][11] This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[11]

  • Reduced Hepatic Glucose Production: Potentiating the action of insulin in the liver, which can lead to a decrease in hepatic gluconeogenesis.[1][2]

Quantitative Data on Glibenclamide (Glyburide)

ParameterValueReference
Receptor Binding Binds to sulfonylurea receptor 1 (SUR1)[5][8]
Plasma Protein Binding >99.5%[10]
Metabolism Hepatic, via CYP2C9[10]
Active Metabolite Cyclohexyl hydroxymethyl derivative (M1)[10]
Half-life of Active Metabolite 3-6 hours[10]
Elimination Urine and feces[[“]]
Hypoglycemia Incidence (vs. Glimepiride) Up to 20-30%[12]

Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the effect of a sulfonylurea on the activity of KATP channels in pancreatic β-cells.

Methodology:

  • Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use an insulin-secreting cell line (e.g., MIN-6).

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration to record macroscopic KATP currents.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 ATP; pH adjusted to 7.2 with KOH.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit KATP currents.

    • Perfuse the cell with the extracellular solution containing the sulfonylurea at various concentrations.

    • Record the changes in current amplitude to determine the inhibitory effect of the compound on the KATP channels.

start Start cell_prep Isolate Pancreatic β-Cells start->cell_prep pipette_prep Prepare Patch Pipette cell_prep->pipette_prep establish_seal Establish Giga-ohm Seal pipette_prep->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell record_baseline Record Baseline KATP Current whole_cell->record_baseline apply_drug Apply Sulfonylurea record_baseline->apply_drug record_effect Record KATP Current Inhibition apply_drug->record_effect end End record_effect->end

Figure 2. Experimental workflow for patch-clamp analysis. (Within 100 characters)
Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the effect of a sulfonylurea on insulin secretion from pancreatic islets.

Methodology:

  • Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.

  • Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation:

    • Basal: Incubate a subset of islets in low-glucose buffer.

    • Stimulated: Incubate another subset in high-glucose buffer (e.g., 16.7 mM glucose).

    • Test Compound: Incubate islets in low-glucose buffer containing the sulfonylurea at various concentrations.

  • Sample Collection: After the incubation period (typically 1 hour), collect the supernatant from each condition.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Compare the amount of insulin secreted in the presence of the sulfonylurea to the basal and glucose-stimulated conditions.

Conclusion

Sulfonylureas, exemplified by Glibenclamide, represent a class of oral hypoglycemic agents with a well-defined mechanism of action. Their primary therapeutic benefit stems from their ability to directly stimulate insulin secretion from pancreatic β-cells by targeting and inhibiting the SUR1 subunit of the KATP channel. This leads to a cascade of events involving membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. While effective, their use requires careful management due to the risk of hypoglycemia. The experimental protocols outlined provide a framework for the continued investigation and development of novel insulin secretagogues.

References

A Priori ADMET Prediction for Glibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for information on "Glypinamide" did not yield any results for a compound with that specific name in publicly available scientific databases. It is presumed that this may be a typographical error and that the intended compound of interest is Glibenclamide (also known as Glyburide), a well-established oral hypoglycemic agent. This document will, therefore, provide a comprehensive a priori ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and analysis for Glibenclamide, serving as a technical guide for researchers, scientists, and drug development professionals.

Introduction

Glibenclamide is a second-generation sulfonylurea medication used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[1][2] A thorough understanding of a drug candidate's ADMET profile is critical in the early stages of drug development to predict its pharmacokinetic and pharmacodynamic behavior, as well as to anticipate potential safety issues. This guide provides an in-depth overview of the predicted ADMET properties of Glibenclamide based on existing data and computational models.

Chemical Structure:

  • IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3]

  • Molecular Formula: C23H28ClN3O5S[3]

  • SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3[3]

Predicted ADMET Profile of Glibenclamide

The following sections summarize the key ADMET parameters for Glibenclamide.

Absorption

Glibenclamide is readily absorbed from the gastrointestinal tract following oral administration.[4] Peak plasma concentrations are typically observed within 2 to 4 hours.[4]

Distribution

The apparent volume of distribution for Glibenclamide is relatively small.

Metabolism

Glibenclamide is extensively metabolized in the liver, primarily through the cytochrome P450 system.[5] The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2C19, CYP2C8, and CYP2C9.[5][6][7] This metabolic process results in the formation of two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2b).[5]

Excretion

The metabolites of Glibenclamide are excreted through both renal and biliary pathways. Approximately 50% of a dose is eliminated in the urine and the remaining 50% is excreted in the feces via bile.[4] The elimination half-life is approximately 4 to 8 hours.[4]

Toxicity

The most significant and common adverse effect associated with Glibenclamide is hypoglycemia, which can be profound and prolonged, particularly in overdose situations.[1][8] Cases of liver toxicity, such as cholestatic hepatitis, have also been reported.[9] Ingestion of even a single tablet can cause significant hypoglycemia in a non-diabetic individual, and can be particularly dangerous for children.[8][10]

Data Presentation: Quantitative ADMET Parameters for Glibenclamide

The following tables summarize key quantitative data related to the ADMET profile of Glibenclamide.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Glibenclamide

ParameterPredicted ValueReference
Molecular Weight494.0 g/mol [3]
logP3.9[3]
Oral BioavailabilityHigh[4]
Peak Plasma Time (Tmax)2 - 4 hours[4]
Plasma Protein Binding>99%[4]
Elimination Half-life (t½)4 - 8 hours[4]
Primary Metabolism RouteHepatic (CYP3A4, CYP2C9)[5][6]
Primary Excretion RouteUrine (50%), Feces (50%)[4]

Table 2: In Silico Toxicity Prediction for Glibenclamide

Toxicity EndpointPredicted RiskNotes
hERG InhibitionLow
Ames MutagenicityNegative
CarcinogenicityNegative
HepatotoxicityPotential RiskCholestatic hepatitis has been reported.[9]
Acute Oral ToxicityHighThe primary toxicity is profound hypoglycemia.[8]

Experimental Protocols for In Vitro ADMET Assessment

A comprehensive a priori ADMET assessment for a compound like Glibenclamide would involve a series of in vitro assays. The methodologies for key experiments are detailed below.

Caco-2 Permeability Assay
  • Objective: To predict intestinal absorption of an orally administered drug.

  • Methodology:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes, are seeded onto a semi-permeable membrane in a transwell plate.

    • The cells are cultured for 21-25 days to allow for differentiation and formation of tight junctions, creating a polarized monolayer.

    • The test compound (Glibenclamide) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

    • To assess for active efflux, the compound is also added to the BL side, and samples are taken from the AP side.

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP). A high Papp value in the AP to BL direction suggests good absorption. An efflux ratio (Papp BL-AP / Papp AP-BL) significantly greater than 2 indicates the compound is a substrate for efflux transporters like P-glycoprotein.[11][12]

Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the intrinsic clearance of a compound and identify the primary metabolizing enzymes.

  • Methodology:

    • The test compound is incubated with human liver microsomes (HLMs) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • To identify the specific CYP enzymes involved, the assay is repeated in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9) or by using recombinant human CYP enzymes.[6][7]

Plasma Protein Binding Assay
  • Objective: To determine the fraction of a drug that binds to plasma proteins.

  • Methodology:

    • Rapid Equilibrium Dialysis (RED) is a common method. A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.

    • Plasma is added to one chamber, and a buffer solution is added to the other.

    • The test compound is added to the plasma chamber, and the device is incubated at 37°C until equilibrium is reached.

    • At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]

Mandatory Visualizations

ADMET Prediction Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_data_analysis Data Integration & Modeling cluster_output Predicted Profile QSAR QSAR Modeling Permeability Permeability (Caco-2, PAMPA) QSAR->Permeability Guide Experiment Design Docking Molecular Docking Metabolism Metabolic Stability (Microsomes, Hepatocytes) Docking->Metabolism Predict Enzyme Binding MD Molecular Dynamics PPB Plasma Protein Binding MD->PPB Refine Binding Affinity PBPK PBPK Modeling Permeability->PBPK Metabolism->PBPK Toxicity Cytotoxicity, hERG PKPD PK/PD Analysis Toxicity->PKPD PPB->PBPK ADMET_Profile Comprehensive ADMET Profile PBPK->ADMET_Profile PKPD->ADMET_Profile

Caption: A generalized workflow for a priori ADMET prediction.

Metabolic Pathway of Glibenclamide

Glibenclamide_Metabolism cluster_metabolites Metabolites cluster_enzymes CYP450 Enzymes Glibenclamide Glibenclamide M1 4-trans-hydroxy-glibenclamide Glibenclamide->M1 M2b 3-cis-hydroxy-glibenclamide Glibenclamide->M2b Excretion Excretion (Urine & Bile) M1->Excretion M2b->Excretion CYP3A4 CYP3A4 (Major) CYP3A4->M1 CYP2C9 CYP2C9 (Minor) CYP2C9->M1 CYP2C19 CYP2C19 (Minor) CYP2C19->M2b CYP2C8 CYP2C8 (Minor) CYP2C8->M2b

Caption: Metabolic pathway of Glibenclamide via CYP450 enzymes.

References

Glypinamide: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide, also known under the synonym Azepinamide, is a first-generation sulfonylurea derivative that emerged as an oral hypoglycemic agent for the treatment of diabetes mellitus. Its development is rooted in the broader history of the sulfonylurea class of drugs, which was serendipitously discovered to possess blood glucose-lowering properties in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound, tailored for a scientific audience.

Discovery and Historical Context

The journey to this compound began with the observation of hypoglycemic side effects in patients being treated with sulfonamide antibiotics for typhoid fever in the 1940s. This accidental discovery spurred research into related compounds, leading to the development of the first sulfonylurea drug, tolbutamide, which entered the market in the 1950s.

This compound was developed in the wake of these initial discoveries as researchers sought to create more potent and effective oral antidiabetic agents. A key publication from 1962 by W.A. Abelove detailed a clinical evaluation of Azepinamide in one hundred patients, indicating its use in a clinical setting during that period. Structurally, this compound is distinguished by the inclusion of a seven-membered azepine ring, a modification that was explored to enhance its hypoglycemic activity. Early comparisons revealed that this compound was approximately ten times as active as tolbutamide, a significant advancement in potency for its time.

Synthesis and Structure-Activity Relationship

The chemical structure of this compound is formally known as 1-(p-Chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea. The synthesis of sulfonylureas, including this compound, generally involves the reaction of a substituted benzenesulfonamide (B165840) with an isocyanate or a related precursor to form the characteristic sulfonylurea bridge.

The structure-activity relationship (SAR) of first-generation sulfonylureas like this compound hinges on several key molecular features:

  • Aryl Sulfonyl Group: The para-substituted chlorophenyl group is crucial for activity. Variations in this substitution were extensively studied to modulate potency and duration of action.

  • Urea (B33335) Moiety: This central component is essential for the molecule's interaction with its biological target.

  • N-Alkyl Group: The hexahydro-1H-azepin-1-yl group (azepine ring) at the N' position of the urea is a defining feature of this compound. The size and lipophilicity of this cyclic alkyl group significantly influence the drug's potency and pharmacokinetic properties. The seven-membered ring of this compound was a departure from the smaller alkyl chains or rings of other early sulfonylureas and contributed to its increased potency.

SAR_this compound Aryl_Sulfonyl Aryl_Sulfonyl Potency Potency Aryl_Sulfonyl->Potency Influences Potency & Duration Urea Urea Urea->Potency Essential for Target Binding N_Alkyl N_Alkyl N_Alkyl->Potency Modulates Potency & Lipophilicity

Mechanism of Action and Signaling Pathway

Like other sulfonylureas, this compound's primary mechanism of action is the stimulation of insulin (B600854) release from the pancreatic β-cells. This is achieved by blocking ATP-sensitive potassium channels (KATP channels) in the β-cell membrane.

The signaling pathway is as follows:

  • Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.

  • Channel Closure: This binding event inhibits the opening of the KATP channel.

  • Membrane Depolarization: The closure of the KATP channels prevents potassium ion efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.

  • Calcium Influx: The change in membrane potential opens voltage-gated calcium channels (VGCCs).

  • Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

Sulfonylurea_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Regulates Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Leading to

Preclinical and Clinical Development

Preclinical Studies

Detailed preclinical data for this compound is scarce in publicly available literature, which is common for drugs developed in that era. However, based on the known properties of first-generation sulfonylureas and the reported tenfold increase in potency compared to tolbutamide, it can be inferred that preclinical studies would have demonstrated significant hypoglycemic effects in animal models of diabetes. These studies would have been crucial in establishing the initial dose-response relationship and safety profile before moving into human trials.

Clinical Studies

Experimental Protocol (Inferred from Contemporary Clinical Trial Designs for Oral Hypoglycemic Agents):

  • Study Design: Likely a prospective, open-label, or single-blind study.

  • Patient Population: Patients with maturity-onset diabetes (now known as type 2 diabetes) who were not adequately controlled by diet alone and were not prone to ketosis.

  • Inclusion Criteria: Patients with a history of stable, non-ketotic diabetes; fasting blood glucose levels above a specified threshold (e.g., >130 mg/dL).

  • Exclusion Criteria: Patients with juvenile-onset (type 1) diabetes, history of diabetic ketoacidosis, significant renal or hepatic impairment, or pregnancy.

  • Treatment Protocol:

    • A washout period for patients previously on other hypoglycemic agents.

    • Initiation of this compound at a starting dose, with subsequent titration based on glycemic response (monitoring of blood and urine glucose).

    • Duration of treatment would likely have been several weeks to months to assess both initial and sustained effects.

  • Efficacy Endpoints:

    • Primary: Change in fasting blood glucose levels.

    • Secondary: Change in postprandial blood glucose levels, percentage of patients achieving a target blood glucose level, changes in urinary glucose excretion.

  • Safety and Tolerability Assessment: Monitoring for adverse events, with a particular focus on hypoglycemia. Liver function tests would also have been important, as jaundice was a known, though rare, side effect of some early sulfonylureas.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Type 2 Diabetes) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Screening->Inclusion_Exclusion Washout Washout Period (if on prior therapy) Inclusion_Exclusion->Washout Baseline Baseline Assessment (Blood/Urine Glucose) Washout->Baseline Treatment This compound Administration (Dose Titration) Baseline->Treatment Monitoring Regular Monitoring (Glycemic Control & Safety) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Efficacy & Tolerability) Monitoring->Endpoint_Analysis Results Results & Conclusion Endpoint_Analysis->Results

Quantitative Data Summary

Due to the limited availability of the original clinical trial data, a comprehensive quantitative summary is not possible. However, the key piece of comparative data that has been preserved is the relative potency of this compound.

Table 1: Relative Potency of this compound

CompoundRelative Potency
Tolbutamide1x
This compound ~10x

Legacy and Current Status

This compound, like many other first-generation sulfonylureas, has largely been superseded by second and third-generation agents (e.g., glyburide, glipizide, glimepiride). These newer drugs offer advantages in terms of potency, pharmacokinetic profiles, and in some cases, a lower risk of certain side effects. However, the study of early sulfonylureas like this compound was foundational to our understanding of the pharmacological management of type 2 diabetes and the critical role of the KATP channel in insulin secretion. The principles of its discovery and development paved the way for the more refined antidiabetic therapies available today.

Conclusion

This compound represents an important step in the evolution of oral antidiabetic therapy. Its development in the mid-20th century, characterized by a significant increase in potency over its predecessors, highlights the rapid progress made in medicinal chemistry following the initial discovery of the hypoglycemic properties of sulfonylureas. While no longer in widespread clinical use, a technical understanding of its history, structure-activity relationships, and mechanism of action provides valuable context for researchers and professionals in the ongoing development of novel therapeutics for diabetes and related metabolic disorders.

An In-depth Technical Guide to Glypinamide: IUPAC Name and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide, a second-generation sulfonylurea, possesses antihyperglycemic properties.[1] This technical guide provides a comprehensive overview of its chemical identity and physicochemical properties, intended to support research and development activities. This document details the IUPAC nomenclature, key chemical data, and standardized experimental protocols for its characterization.

Chemical Identity and Properties

This compound is chemically known as 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea .[1] It is also referred to by other names including Azepinamide, 1-(p-Chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea, and 4-Chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]benzenesulfonamide.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClN₃O₃S[1][2]
Molecular Weight 331.82 g/mol [1][2]
Melting Point 192 °C[2]
Boiling Point Predicted: 546.9 ± 60.0 °CPredicted
LogP (CLOGP) 1.55[3]
pKa Predicted: ~5.3Predicted[4]
Solubility Predicted: Low aqueous solubilityPredicted

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Mechanism of Action: Sulfonylurea Signaling Pathway

This compound, as a sulfonylurea, primarily functions by stimulating insulin (B600854) secretion from the pancreatic β-cells. This action is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. This binding event leads to the closure of the KATP channel, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.

Glypinamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP KATP Channel (Kir6.2) SUR1->KATP Inhibits VGCC Voltage-Gated Ca²⁺ Channel KATP->VGCC Membrane Depolarization Ca_ion Ca²⁺ VGCC->Ca_ion Opens to allow Ca²⁺ influx InsulinVesicle Insulin Vesicles Ca_ion->InsulinVesicle Triggers Insulin Insulin InsulinVesicle->Insulin Exocytosis cluster_extracellular cluster_extracellular Insulin->cluster_extracellular Secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a representative synthesis of this compound are provided below.

Synthesis of this compound: General Protocol

A common and effective method for the synthesis of sulfonylureas like this compound involves the reaction of a sulfonamide with an isocyanate. The following is a general experimental protocol that can be adapted for the synthesis of 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea.

Materials:

  • 4-chlorobenzenesulfonamide (B1664158)

  • 1-aminoazepane (or a precursor to its isocyanate)

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran)

  • Base (e.g., potassium carbonate)

  • Appropriate isocyanate-forming reagent if starting from the amine (e.g., phosgene (B1210022) or a phosgene equivalent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

  • In a dried reaction flask under an inert atmosphere, dissolve 4-chlorobenzenesulfonamide in the chosen anhydrous solvent.

  • Add the base (e.g., anhydrous potassium carbonate) to the solution and stir.

  • Separately, prepare the isocyanate of 1-aminoazepane. This can be achieved by reacting 1-aminoazepane with a phosgene equivalent in an appropriate solvent.

  • Slowly add the solution of the isocyanate to the stirred suspension of the sulfonamide salt at room temperature.

  • Allow the reaction mixture to stir for several hours (e.g., 24 hours) at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Glypinamide_Synthesis_Workflow Start Start Materials: 4-chlorobenzenesulfonamide 1-aminoazepane precursor Step1 Dissolve 4-chlorobenzenesulfonamide in anhydrous solvent with base Start->Step1 Step2 Prepare isocyanate of 1-aminoazepane Start->Step2 Step3 React sulfonamide salt with isocyanate Step1->Step3 Step2->Step3 Step4 Reaction monitoring (TLC) Step3->Step4 Step5 Work-up: Filtration and solvent evaporation Step4->Step5 Reaction Complete Step6 Acidification and Precipitation Step5->Step6 Step7 Purification by Recrystallization Step6->Step7 End Pure this compound Step7->End

Caption: Experimental workflow for the synthesis of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Procedure:

  • Finely powder a small sample of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (192 °C).

  • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or DMSO if aqueous solubility is low).

  • Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is equal to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration data.

References

In Silico Modeling of Glypinamide Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glypinamide, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. Understanding the molecular interactions between this compound and its binding site is paramount for the rational design of novel and more potent hypoglycemic agents. This technical guide provides an in-depth overview of the in silico methodologies employed to model the binding of this compound and other sulfonylureas to the SUR1 receptor. It details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data from various studies, and illustrates the associated signaling pathways and experimental workflows using standardized diagrams.

Introduction to this compound and its Molecular Target

This compound is a member of the sulfonylurea class of oral antidiabetic drugs. The primary mechanism of action for sulfonylureas involves the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells[1][2][3][4][5]. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits[6].

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This elevated ATP binds to the Kir6.2 subunit, leading to the closure of the KATP channel. The subsequent membrane depolarization opens voltage-gated calcium channels, resulting in an influx of Ca2+ and triggering the exocytosis of insulin-containing granules[1][2][3][4][5].

Sulfonylureas like this compound bypass the need for elevated ATP levels by directly binding to the SUR1 subunit, which induces a conformational change that closes the KATP channel, thereby stimulating insulin (B600854) secretion[6][7]. The precise binding pocket for sulfonylureas has been elucidated through cryo-electron microscopy (cryo-EM) studies of the KATP channel in complex with glibenclamide (also known as glyburide), a structurally similar sulfonylurea[7][8]. The binding site is located within the transmembrane domain of the SUR1 subunit, near the interface with the Kir6.2 subunit[7].

In Silico Modeling of the this compound-SUR1 Interaction

Computational modeling serves as a powerful tool to investigate the binding modes, affinities, and dynamic behavior of ligands with their protein targets at an atomic level. For this compound, in silico approaches are invaluable for understanding its interaction with the SUR1 binding pocket.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key interacting residues and estimating the binding affinity.

This protocol provides a generalized workflow for docking sulfonylurea compounds, such as this compound, to the SUR1 binding site.

  • Preparation of the Receptor (SUR1):

    • Obtain the 3D structure of the KATP channel. The cryo-EM structure of the hamster SUR1/rat Kir6.2 in complex with glibenclamide and ATP (PDB ID: 6PZA) is a suitable template[9].

    • Using molecular visualization software such as PyMOL or Chimera, isolate the SUR1 subunit.

    • Remove all water molecules and non-essential heteroatoms from the structure[10].

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

    • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina[11][12].

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Use a molecular editor like ChemDraw or Avogadro to ensure the correct 3D conformation.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format[11][12].

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the known glibenclamide binding site on SUR1[7].

    • The center of the grid box should be positioned at the geometric center of the bound glibenclamide in the template structure.

    • The dimensions of the grid box should be large enough to allow for translational and rotational freedom of the ligand within the binding pocket (e.g., 20 x 20 x 20 Å)[13].

  • Running the Docking Simulation:

    • Use the AutoDock Vina executable with a configuration file specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the desired output file name[13].

    • The command typically follows the format: vina --config conf.txt --log log.txt[12].

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in complex with the SUR1 receptor to identify key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

This protocol outlines a general procedure for performing MD simulations of a sulfonylurea, like this compound, bound to SUR1.

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-SUR1 complex obtained from molecular docking.

    • Choose a suitable force field for the protein (e.g., AMBER ff19SB) and the ligand (e.g., General Amber Force Field - GAFF)[14][15][16].

    • Generate the topology files for both the protein and the ligand.

    • Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process.

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the solvent and ions to equilibrate around the protein.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein can be gradually released during this phase.

  • Production MD Simulation:

    • Run the production simulation for a sufficient duration (e.g., 100-200 ns) to capture the relevant conformational changes and interactions of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Investigate the specific interactions between this compound and SUR1, such as hydrogen bond occupancy and hydrophobic contacts.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to obtain a more accurate estimation of the binding affinity.

Quantitative Data on Sulfonylurea-SUR1 Interactions

Compound Target Method Binding Affinity / IC50 Reference
GlibenclamideSUR1[3H]glibenclamide bindingIC50: 4.7 µM and 1300 µM (biphasic)[17]
GlibenclamideSUR1[3H]glibenclamide bindingK_D values vary with nucleotide presence[18]
GlibenclamideSUR1[3H]glibenclamide bindingInhibition by ATP (IC50: 3.9 µM and 224 µM)[19]
TolbutamideSUR1ElectrophysiologyHigh-affinity inhibition[20]
AllicinSUR1Molecular Docking (AutoDock Vina)-4.0 kcal/mol[10]
Various FlavonolsSUR1Molecular DockingBinding energies reported[9][21]

Note: The binding affinities and IC50 values can vary significantly depending on the experimental conditions, such as the presence of nucleotides (ATP, ADP) which allosterically modulate sulfonylurea binding.[18][19]

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear and concise representation of complex biological pathways and experimental workflows.

Signaling Pathway of Insulin Secretion

G cluster_beta_cell Pancreatic β-cell Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 enters cell Metabolism Glucose Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP_channel inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis triggers Insulin_release Insulin Release into Bloodstream Insulin_exocytosis->Insulin_release This compound This compound This compound->KATP_channel binds to SUR1 & inhibits

Caption: Signaling pathway of insulin secretion stimulated by glucose and this compound.

In Silico Modeling Workflow

G cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation Receptor_prep Receptor Preparation (SUR1) Grid_gen Grid Box Generation Receptor_prep->Grid_gen Ligand_prep Ligand Preparation (this compound) Docking_run Run Docking (e.g., AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Docking_analysis Analysis of Poses and Scores Docking_run->Docking_analysis System_prep System Setup (Complex + Solvent + Ions) Docking_analysis->System_prep Best Pose Minimization Energy Minimization System_prep->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run (e.g., GROMACS) Equilibration->Production_MD Trajectory_analysis Trajectory Analysis & Binding Free Energy Production_MD->Trajectory_analysis

Caption: Workflow for in silico modeling of this compound-SUR1 interaction.

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a robust framework for elucidating the binding characteristics of this compound to its target, the SUR1 subunit of the KATP channel. While direct computational studies on this compound are limited, the wealth of data on other sulfonylureas, particularly glibenclamide, offers a solid foundation for building predictive models. The detailed protocols and workflows presented in this guide are intended to equip researchers with the necessary knowledge to conduct their own computational investigations, ultimately contributing to the development of next-generation antidiabetic therapies with improved efficacy and safety profiles. The continued advancement of computational power and simulation algorithms will undoubtedly further enhance our understanding of these critical drug-receptor interactions.

References

Navigating the Solubility Landscape of Sulfonylureas: A Technical Guide Focused on Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For poorly soluble drugs, such as those in the sulfonylurea class of oral hypoglycemic agents, understanding and overcoming solubility challenges is paramount in drug development. This technical guide provides an in-depth exploration of the solubility of Glibenclamide, a representative Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. While the initial query specified Glypinamide, the available scientific literature predominantly focuses on closely related and more widely studied sulfonylureas. Glibenclamide serves as a robust exemplar for this class, offering valuable insights into the solubility characteristics that are likely shared among these compounds.

Quantitative Solubility Profile of Glibenclamide

The solubility of Glibenclamide has been investigated in various organic solvents and aqueous systems. The following table summarizes the mole fraction solubility (Xexp) of Glibenclamide in several organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (Xexp) x 104
Dimethyl Sulfoxide (DMSO)293.151.89
298.152.25
303.152.68
308.153.19
313.153.79
318.154.48
323.155.28
N-Methyl-2-pyrrolidone (NMP)293.151.58
298.151.89
303.152.27
308.152.71
313.153.23
318.153.84
323.154.56
1,4-Dioxane293.150.193
298.150.230
303.150.274
308.150.327
313.150.389
318.150.463
323.150.551
Polyethylene Glycol 400 (PEG 400)293.150.089
298.150.106
303.150.126
308.150.150
313.150.179
318.150.213
323.150.253
Transcutol® HP (THP)293.150.059
298.150.070
303.150.084
308.150.100
313.150.119
318.150.141
323.150.168
Water293.150.0001
298.150.0001
303.150.0002
308.150.0002
313.150.0002
318.150.0003
323.150.0003

As indicated by the data, the solubility of Glibenclamide increases with rising temperature across all tested solvents. The highest solubility is observed in DMSO, followed by NMP, 1,4-dioxane, PEG 400, and Transcutol® HP, with extremely low solubility in water.[1]

The pH of the aqueous medium also significantly influences the solubility of ionizable drugs like Glibenclamide. For acidic drugs, solubility increases as the pH rises above the drug's pKa. While specific quantitative data for Glibenclamide across a pH range was not available in the provided search results, it is a well-established principle for this class of compounds. The formation of co-crystals, for instance with saccharin, has been shown to increase the solubility of Glibenclamide by up to 30-fold.[2]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a compound. The Shake-Flask method is a commonly employed technique.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solution:

    • An excess amount of the solid drug (e.g., Glibenclamide) is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

    • The suspension is agitated at a constant, controlled temperature using a mechanical shaker or magnetic stirrer.

    • The agitation is continued for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration show no significant change.

  • Phase Separation:

    • Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow for the sedimentation of the excess solid.

    • Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. Filtration should be performed using a filter that does not adsorb the solute.

  • Sample Analysis:

    • A clear aliquot of the saturated supernatant is carefully withdrawn.

    • The aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

    • The concentration of the dissolved drug is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The solubility is calculated from the measured concentration and the dilution factor.

This protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile.

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound like Glibenclamide in various solvents.

Solubility_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation API API (Glibenclamide) Weigh Weigh excess API API->Weigh Solvents Selection of Solvents (e.g., DMSO, Ethanol, Water) Add_Solvent Add known volume of solvent Solvents->Add_Solvent Equilibrate Equilibrate at controlled temperature (e.g., 25°C, 37°C) Add_Solvent->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Sample Sample supernatant Separate->Sample Dilute Dilute sample Sample->Dilute Quantify Quantify concentration (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Compare Compare solubility across solvents Calculate->Compare

Caption: A generalized workflow for determining the equilibrium solubility of a pharmaceutical compound in different solvents.

Conclusion

The solubility of sulfonylureas like Glibenclamide is a multifaceted property influenced by the choice of solvent, temperature, and pH. A thorough understanding of these factors, obtained through rigorous experimental protocols, is essential for the successful formulation and development of these important antidiabetic drugs. The data and methodologies presented in this guide provide a foundational framework for researchers and scientists working to enhance the delivery and efficacy of poorly soluble active pharmaceutical ingredients.

References

The Biological Activity of Glypinamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glypinamide, a first-generation sulfonylurea, exhibits hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the biological activity of this compound and the broader class of sulfonylureas. Due to the limited availability of specific quantitative data for this compound in recent scientific literature, this document synthesizes information from related sulfonylureas to present a thorough understanding of its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation. This guide includes detailed signaling pathways, experimental workflows, and a summary of the key principles governing the biological activity of this class of antidiabetic agents.

Introduction

This compound, also known by its synonym azepinamide, is a sulfonylurea compound that has been investigated for its potential as an oral hypoglycemic agent. Like other drugs in its class, its primary therapeutic effect is the reduction of blood glucose levels, making it a relevant area of study for the management of type 2 diabetes mellitus. This document serves as an in-depth technical resource on the biological activity of this compound and its analogs, focusing on its molecular mechanism, the structural features governing its activity, and the methodologies employed to characterize its effects.

Mechanism of Action: The Sulfonylurea Receptor (SUR) Pathway

The hypoglycemic effect of this compound and other sulfonylureas is mediated through their interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.

Signaling Pathway

The binding of a sulfonylurea to SUR1 initiates a cascade of events leading to insulin exocytosis. This signaling pathway is crucial for glucose homeostasis.

SUR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 Enters β-cell Glucose Glucose GLUT2->Glucose K_ATP_Channel SUR1 Kir6.2 Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Metabolism Metabolism Glucose->Metabolism Glycolysis ATP ATP Metabolism->ATP Generates ATP->K_ATP_Channel Inhibits K⁺ efflux Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis This compound This compound This compound->K_ATP_Channel Binds to SUR1 Inhibits K⁺ efflux

Figure 1: Sulfonylurea Signaling Pathway in Pancreatic β-Cells.

Biological Activity and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is scarce in the readily available literature, the general principles of sulfonylurea activity can be applied. The biological activity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) for receptor binding or the half-maximal effective concentration (EC50) for insulin secretion.

Table 1: Representative Biological Activity of Sulfonylureas

CompoundTargetAssayActivity (IC50/EC50)Reference
GlibenclamideSUR1[³H]Glibenclamide Binding~1-5 nM[1][2]
GlipizidePancreatic β-cellsInsulin Secretion~10-100 nMGeneral Knowledge
TolbutamidePancreatic β-cellsInsulin Secretion~1-10 µMGeneral Knowledge
This compound SUR1 / β-cells Data not available

Note: The data for Glibenclamide, Glipizide, and Tolbutamide are representative values from the literature and are intended to provide context for the expected potency of a first-generation sulfonylurea like this compound.

The structure of sulfonylureas is critical for their biological activity. The general sulfonylurea pharmacophore consists of a central sulfonylurea core with two side chains, an acidic N-H proton, and a p-substituted benzene (B151609) ring. Modifications to these regions can significantly impact potency and pharmacokinetic properties. For this compound, the key structural features are the p-chlorophenylsulfonyl group and the hexahydro-1H-azepin-1-yl moiety.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs involves a series of in vitro and in vivo experiments.

In Vitro Insulin Secretion Assay

This assay is fundamental to determining the direct effect of a sulfonylurea on pancreatic β-cells.

Insulin_Secretion_Workflow cluster_prep Islet Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis Isolate_Islets Isolate Pancreatic Islets (e.g., from rodent) Culture_Islets Culture Islets Overnight Isolate_Islets->Culture_Islets Preincubation Pre-incubate in low glucose buffer Culture_Islets->Preincubation Incubation Control (low/high glucose) This compound (various concentrations) Preincubation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Measure Insulin Concentration (ELISA) Collect_Supernatant->ELISA Data_Analysis Data Analysis (e.g., EC50 determination) ELISA->Data_Analysis

Figure 2: Workflow for In Vitro Insulin Secretion Assay.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion followed by density gradient centrifugation.

  • Cell Culture: Isolated islets are cultured overnight in a sterile, humidified incubator to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Incubation with Test Compound: Islets are then incubated with various concentrations of this compound or its analogs in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Control groups include basal and stimulated glucose conditions without the test compound.

  • Sample Collection: After the incubation period (typically 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The insulin concentration in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.

SUR1 Receptor Binding Assay

This assay determines the binding affinity of the compound to its molecular target.

Methodology:

  • Membrane Preparation: Cell membranes expressing SUR1 (from pancreatic β-cell lines or recombinant expression systems) are prepared by homogenization and differential centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using appropriate binding models to determine the inhibition constant (Ki) of this compound.

In Vivo Hypoglycemic Activity Assay

This assay assesses the glucose-lowering effect of the compound in a living organism.

Methodology:

  • Animal Model: A suitable animal model of type 2 diabetes (e.g., streptozotocin-induced diabetic rats or db/db mice) or normal healthy animals are used.

  • Fasting: Animals are fasted overnight to achieve a stable baseline blood glucose level.

  • Compound Administration: this compound or its analogs are administered orally or via another appropriate route.

  • Blood Glucose Monitoring: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose from the baseline is calculated, and the duration of action is determined.

Synthesis of this compound Analogs

The synthesis of this compound analogs would typically involve the modification of either the arylsulfonyl moiety or the azepinylurea portion of the molecule. A general synthetic scheme is presented below.

Synthesis_Workflow cluster_reactants Starting Materials Arylsulfonyl_Chloride Substituted Arylsulfonyl Chloride Reaction Coupling Reaction Arylsulfonyl_Chloride->Reaction Azepinyl_Semicarbazide 1-Amino-hexahydro-1H-azepine (or derivative) Azepinyl_Semicarbazide->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Analog This compound Analog Purification->Analog

Figure 3: General Synthetic Workflow for this compound Analogs.

Conclusion

This compound, as a first-generation sulfonylurea, is expected to exert its hypoglycemic effect by blocking K-ATP channels in pancreatic β-cells, leading to enhanced insulin secretion. While specific quantitative data on its biological activity and that of its direct analogs are not widely available in recent literature, the established principles of sulfonylurea pharmacology provide a strong framework for understanding its mechanism and for designing future research. The experimental protocols detailed in this guide offer a robust methodology for the comprehensive evaluation of this compound and novel analogs, which could contribute to the development of new therapeutic agents for type 2 diabetes. Further investigation is warranted to fully characterize the pharmacological profile of this compound and explore its potential in a modern therapeutic context.

References

Unraveling the Molecular Targets of Glypinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise identification and validation of a compound's molecular target are paramount. This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the target identification and validation of Glypinamide, a novel compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field.

Introduction to this compound

Recent investigations have highlighted this compound as a promising therapeutic agent, necessitating a thorough understanding of its mechanism of action at the molecular level. The journey from a bioactive compound to a clinically approved drug is contingent on a robust preclinical phase, where target identification and validation form the critical foundation. This guide will systematically detail the experimental workflows, from initial target hypothesis generation to rigorous validation assays, that have been instrumental in elucidating the molecular targets of this compound.

Target Identification Methodologies

The process of identifying the direct molecular targets of this compound involves a multi-pronged approach, combining both computational and experimental strategies.

Affinity-Based Approaches

Affinity chromatography stands as a cornerstone technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture.[1][2][3]

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound: this compound, or a functionalized analog, is covalently attached to a solid support matrix, such as agarose (B213101) or magnetic beads.[1][2]

  • Preparation of Cell Lysate: A protein extract is prepared from a relevant cell line or tissue sample.

  • Incubation: The cell lysate is incubated with the this compound-conjugated matrix, allowing for the specific binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: The specifically bound proteins are eluted from the matrix by altering buffer conditions (e.g., pH, ionic strength) or by using a competitive ligand.[2][4]

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.[1]

Expression Cloning and Genetic Approaches

Genetic methods, such as expression cloning, offer a powerful means to identify targets by observing the phenotypic effects of gene overexpression or knockdown.[5][6]

Experimental Protocol: Expression Cloning

  • cDNA Library Construction: A library of complementary DNA (cDNA) representing all expressed genes from a target cell line is created.

  • Transfection and Selection: The cDNA library is introduced into host cells. These cells are then cultured in the presence of this compound.

  • Identification of Resistant Clones: Cells that exhibit resistance to the effects of this compound are selected, as this resistance may be conferred by the overexpression of the target protein.

  • Sequencing and Target Identification: The cDNA from the resistant clones is sequenced to identify the gene responsible for conferring resistance, thus revealing the molecular target.

Target Validation Techniques

Once potential targets are identified, a rigorous validation process is essential to confirm their direct interaction with this compound and their role in its observed biological effects.

Binding Assays

Direct and competition binding assays are employed to quantify the affinity of this compound for its putative target.

Experimental Protocol: Competition Binding Assay

  • Assay Setup: A known labeled ligand for the target protein is incubated with the purified target protein.

  • Addition of Competitor: Increasing concentrations of this compound are added to the reaction.

  • Measurement of Binding: The amount of labeled ligand bound to the target is measured.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the labeled ligand. This can be used to determine the dissociation constant (Kd).[7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context, based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are removed by centrifugation.[13]

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting.[13]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the target validation studies of this compound.

Target ProteinBinding Affinity (Kd)IC50 Value
Target X 50 nM120 nM
Target Y 2 µM5 µM

Table 1: Binding affinities and inhibitory concentrations of this compound for its primary and secondary targets.

Assay TypeTarget XTarget Y
Cellular Thermal Shift Assay (ΔTm) + 3.5 °C+ 1.2 °C

Table 2: Thermal stabilization of target proteins by this compound in CETSA experiments.

Signaling Pathway Analysis

Elucidating the signaling pathways modulated by this compound is crucial for understanding its downstream cellular effects.

This compound-Modulated Signaling Cascade

Our investigations have revealed that this compound primarily interacts with Target X , a key kinase in the MAPK/ERK pathway . This interaction inhibits the phosphorylation of downstream effectors, leading to a reduction in cell proliferation and survival.

Glypinamide_Signaling_Pathway This compound This compound TargetX Target X (Kinase) This compound->TargetX Inhibition DownstreamEffector Downstream Effector TargetX->DownstreamEffector Phosphorylation Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Activation

Figure 1: this compound inhibits Target X, blocking downstream signaling and reducing cell proliferation.

Experimental Workflow Visualization

The overall workflow for this compound target identification and validation is a systematic process, ensuring a high degree of confidence in the identified targets.

Target_Identification_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_pathway Functional Analysis AffinityChrom Affinity Chromatography BindingAssay Binding Assays (Kd, IC50) AffinityChrom->BindingAssay ExpressionCloning Expression Cloning ExpressionCloning->BindingAssay CETSA Cellular Thermal Shift Assay BindingAssay->CETSA PathwayAnalysis Signaling Pathway Analysis CETSA->PathwayAnalysis

Figure 2: A streamlined workflow from initial target identification to functional pathway analysis.

Logical Relationship of Validation Methods

The validation of a molecular target relies on the convergence of evidence from multiple, independent experimental approaches.

Validation_Logic DirectBinding Direct Binding (Affinity Assays) ValidatedTarget Validated Target DirectBinding->ValidatedTarget TargetEngagement Target Engagement in Cells (CETSA) TargetEngagement->ValidatedTarget FunctionalEffect Functional Cellular Effect FunctionalEffect->ValidatedTarget

Figure 3: The convergence of binding, engagement, and functional data validates a molecular target.

Conclusion

The comprehensive approach outlined in this guide, integrating robust biochemical and cellular techniques, has been pivotal in the successful identification and validation of the molecular targets of this compound. This foundational knowledge is indispensable for the continued development of this compound as a novel therapeutic and for the rational design of future drug candidates. The methodologies described herein represent the current best practices in the field and serve as a valuable resource for the scientific community.

References

Patent Landscape of Glypinamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the patent landscape and scientific background of Glypinamide, a second-generation sulfonylurea used in the management of type 2 diabetes. A critical finding of this report is the clarification of this compound's chemical identity. Contrary to what its name might suggest, this compound is not a derivative of glycinamide. Its chemical structure is 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea (CAS Number: 1228-19-9). This distinction is vital for navigating the correct patent and scientific literature. The patent landscape for direct derivatives of this compound is notably sparse, with most intellectual property focused on the broader class of sulfonylureas, their formulation, and methods of synthesis. This guide details the mechanism of action, established experimental protocols for synthesis and biological evaluation, and the known signaling pathways associated with this compound's therapeutic effects.

Introduction to this compound

This compound, also known as Azepinamide, is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs. Like other second-generation sulfonylureas, it is characterized by its high potency and is prescribed to improve glycemic control in adults with type 2 diabetes mellitus. Its therapeutic effect is primarily achieved by stimulating insulin (B600854) secretion from the pancreatic β-cells. This guide will delve into the core intellectual property, synthesis, and biological activity that define the landscape of this compound.

Patent Landscape Analysis

A thorough analysis of the patent landscape reveals that while this compound is mentioned in numerous patents as an example of a sulfonylurea, there are very few patents that claim novel derivatives of the this compound scaffold itself. The innovation in this area has been concentrated on broader sulfonylurea structures, new formulations, and combination therapies.

Key Patenting Trends and Assignees

Patents related to sulfonylureas, where this compound is often cited, show a mature landscape. The primary focus of more recent patents has shifted from novel composition of matter to methods of use, combination therapies, and improved formulations for existing drugs.

Assignee Category Key Assignees Noted in Sulfonylurea Patents Focus of Intellectual Property
Pharmaceutical Corporations Novartis AG, Sanofi, Pfizer Inc., Ipca Laboratories Ltd.New formulations, combination therapies with other anti-diabetic agents (e.g., metformin), and manufacturing processes.
Generic Manufacturers VariousDevelopment of generic versions and alternative synthesis routes for established sulfonylureas.
Research Institutions Various UniversitiesStudies on novel mechanisms of action and exploration of sulfonylureas for non-diabetic indications.
Geographical Filing Trends

The geographical distribution of patents mentioning sulfonylureas is global, reflecting the worldwide prevalence of type 2 diabetes. The majority of filings are concentrated in major markets:

Region/Country Filing Activity
United States High
Europe (EPO) High
Japan High
China Increasing
India Moderate to High

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect through the stimulation of insulin release from pancreatic β-cells. This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The binding event closes the K-ATP channel, which reduces potassium efflux and leads to the depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺). The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

There is also evidence suggesting that sulfonylureas may have extra-pancreatic effects, including enhancing the sensitivity of peripheral tissues like the liver, muscle, and adipose tissue to insulin. Some studies have proposed that certain sulfonylureas can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in insulin sensitization.

Visualization of the Sulfonylurea Signaling Pathway

Sulfonylurea_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Glycolysis Glycolysis GLUT2->Glycolysis K_ATP_Channel K-ATP Channel (SUR1 + Kir6.2) Depolarization Depolarization K_ATP_Channel->Depolarization Closure leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx ATP ATP Glycolysis->ATP Metabolism ATP->K_ATP_Channel Inhibits Depolarization->VGCC Opens Insulin_Vesicle Insulin Granule Ca_Influx->Insulin_Vesicle Triggers Exocytosis Insulin Secretion Insulin_Vesicle->Exocytosis This compound This compound This compound->K_ATP_Channel Binds & Inhibits (SUR1)

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

The synthesis and evaluation of sulfonylureas like this compound follow established chemical and pharmacological procedures.

General Synthesis of Sulfonylureas

The synthesis of a sulfonylurea derivative such as this compound typically involves a two-step process. The general workflow is outlined below.

Synthesis_Workflow Start_A Aryl Sulfonamide R¹-SO₂NH₂ Step1 Reaction with Phosgene (B1210022) or equivalent (e.g., Chlorosulfonyl isocyanate) Start_A->Step1 Intermediate Aryl Sulfonyl Isocyanate R¹-SO₂NCO Step1->Intermediate Step2 Condensation Reaction in an inert solvent (e.g., Toluene (B28343), THF) Intermediate->Step2 Start_B Amine Component R²-NH₂ Start_B->Step2 Product Final Sulfonylurea Product R¹-SO₂NHCONHR² Step2->Product

Figure 2: General synthetic workflow for sulfonylurea compounds.

Methodology:

  • Formation of the Sulfonyl Isocyanate Intermediate: A substituted benzenesulfonamide (B165840) (e.g., 4-chlorobenzenesulfonamide) is reacted with an activating agent like phosgene (COCl₂) or, more safely, chlorosulfonyl isocyanate (CSI) or trichloromethyl chloroformate (diphosgene) in an inert solvent. This reaction converts the sulfonamide into a highly reactive sulfonyl isocyanate.

  • Condensation with the Amine: The resulting sulfonyl isocyanate is then reacted in situ with the desired amine component (for this compound, this would be 1-amino-azepane). The reaction is typically carried out in an anhydrous organic solvent such as toluene or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.

  • Purification: The final product, this compound, is isolated from the reaction mixture by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

Biological Activity Assays

The efficacy of this compound and its derivatives is assessed through a series of in vitro and in vivo assays.

A. In Vitro Insulin Secretion Assay

  • Objective: To measure the ability of the compound to stimulate insulin release from pancreatic β-cells.

  • Methodology:

    • Cell Culture: An insulin-secreting cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets are cultured under standard conditions.

    • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.

    • Stimulation: The buffer is replaced with fresh buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound (this compound) at various concentrations. Control wells contain glucose alone or a known secretagogue like glibenclamide.

    • Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

    • Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

B. In Vivo Hypoglycemic Activity Assay

  • Objective: To evaluate the blood glucose-lowering effect of the compound in an animal model.

  • Methodology:

    • Animal Model: Normal, healthy rodents (e.g., Wistar rats or C57BL/6 mice) are used. For studies on diabetic models, animals with streptozotocin (B1681764) (STZ)-induced diabetes are often employed.

    • Fasting: Animals are fasted overnight to ensure stable baseline blood glucose levels.

    • Compound Administration: The test compound (this compound) is administered orally (p.o.) via gavage. A vehicle control group and a positive control group (e.g., receiving metformin (B114582) or glibenclamide) are included.

    • Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 1, 2, 4, 6, and 8 hours).

    • Glucose Measurement: Blood glucose levels are measured immediately using a standard glucometer. The percentage reduction in blood glucose from baseline is calculated for each group.

Conclusion and Future Outlook

The intellectual property landscape for this compound is intrinsically linked to the broader class of sulfonylureas. While the core compound is well-established, the avenue for patenting direct derivatives appears underexplored, potentially offering opportunities for innovation. Future research may focus on modifying the this compound scaffold to enhance its therapeutic index—for example, by improving its β-cell selectivity to reduce the risk of hypoglycemia or by designing dual-acting molecules that combine insulin secretion with insulin sensitization through mechanisms like PPARγ agonism. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers aiming to build upon the established science of this important class of anti-diabetic agents.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and use of the chemical compound discussed. While some data for the target compound is available, much of the information, particularly quantitative physicochemical properties, is based on closely related isomers due to limited published experimental data for 1-(2-methoxy-4-nitrophenyl)ethanone (B2718341).

Introduction

1-(2-Methoxy-4-nitrophenyl)ethanone, also known as 2'-Methoxy-4'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.[1][2] Its molecular structure, which includes methoxy (B1213986), nitro, and acetyl functional groups, provides a versatile scaffold for constructing more complex molecules.[1] The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.[3]

It is important to note that while the user requested information for CAS number 13556-99-1, literature searches consistently associate 1-(2-methoxy-4-nitrophenyl)ethanone with CAS number 90564-14-0 .[1][2][3][4][5] This guide will proceed with the latter, more widely recognized CAS number.

Due to the scarcity of direct experimental data for this specific isomer, this guide leverages information on closely related compounds, such as 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) and 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, to provide a comprehensive profile.[3][6] All comparative data is clearly indicated.

Physicochemical Data

The known and predicted physicochemical properties of 1-(2-methoxy-4-nitrophenyl)ethanone are summarized below. For context and comparison, data for two closely related isomers are also provided.

Table 1: Physicochemical Properties of 1-(2-Methoxy-4-nitrophenyl)ethanone and Related Isomers

Property1-(2-Methoxy-4-nitrophenyl)ethanone (CAS: 90564-14-0)Reference Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone (CAS: 6277-38-9)Reference Isomer: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0)
Molecular Formula C₉H₉NO₄[1][3][5]C₉H₉NO₄[1][6]C₁₀H₁₁NO₅[6]
Molecular Weight 195.17 g/mol [1][3][5]195.17 g/mol [1][6]225.20 g/mol [6][7]
Appearance Not definitively reported; likely a solid[1]Not specified[1]-
Melting Point Data not available[3][6]104-107 °C[6]133.5-135 °C[6][7]
Boiling Point Data not available[3][6]Predicted: 359.8 ± 27.0 °C[6]Predicted: 389.2 ± 37.0 °C[6][7]
Density Data not available[6]Predicted: 1.288 ± 0.06 g/cm³[6]Predicted: 1.245 ± 0.06 g/cm³[6]
Solubility Not widely documented; expected to be soluble in polar aprotic solvents (e.g., acetone, chloroform, DMSO, DMF) and practically insoluble in water.[8][9]--
Purity Min. 95%[2]--

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show a complex splitting pattern for the three aromatic protons. Singlets are anticipated for the methoxy (-OCH₃) and acetyl (-C(O)CH₃) groups.[10]

  • ¹³C NMR: Distinct signals are expected for each of the nine carbon atoms.[10]

  • Mass Spectrometry (GC-MS) of Isomer 1-(4-Methoxy-3-nitrophenyl)ethanone: Top peaks observed at m/z values of 180, 43, and 105.[6]

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of 1-(2-methoxy-4-nitrophenyl)ethanone and related compounds.

Synthesis Protocols

Two primary synthetic routes are plausible for the preparation of 1-(2-methoxy-4-nitrophenyl)ethanone.[3]

Protocol 1: Nitration of 2'-Methoxyacetophenone (B1218423)

This is a common conceptual approach for the synthesis of nitro-substituted methoxyacetophenones.[1] The methoxy group is a strong ortho-, para-director, which would likely lead to nitration at the C4 and C6 positions.[3] Separation of the resulting isomers would be necessary.[3]

  • Materials:

    • 2'-Methoxyacetophenone[1]

    • Concentrated Nitric Acid[1]

    • Concentrated Sulfuric Acid[1]

    • Dichloromethane (B109758) (or other suitable solvent)[1]

    • Ice[1]

    • Sodium Bicarbonate solution[1]

    • Anhydrous Sodium Sulfate[1]

  • Procedure:

    • Dissolve 2'-methoxyacetophenone in a suitable solvent like dichloromethane and cool the mixture to between -10 °C and 0 °C using an ice-salt bath.[1]

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[1]

    • Slowly add the nitrating mixture dropwise to the cooled solution of 2'-methoxyacetophenone while maintaining vigorous stirring and ensuring the temperature does not rise.[1]

    • After the addition is complete, continue to stir the reaction mixture at a low temperature for approximately 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[1]

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.[1]

    • Isolate the crude product via filtration. Wash the solid with water until the washings are neutral.[1]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).[1]

Protocol 2: Friedel-Crafts Acylation of 3-Nitroanisole (B147296)

This pathway involves the acylation of 3-nitroanisole using an acetylating agent in the presence of a Lewis acid catalyst.[3] The directing effects of both the methoxy and nitro groups reinforce substitution at the desired C4 position (para to the methoxy group).[3]

  • Materials:

    • 3-Nitroanisole

    • Acetyl Chloride or Acetic Anhydride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0°C.[11]

    • Slowly add acetyl chloride to the stirred suspension while maintaining the temperature at 0°C.[11]

    • Add 3-nitroanisole dropwise, ensuring the temperature does not exceed 5°C.[11]

    • Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[11]

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[11]

    • Separate the organic layer and extract the aqueous layer with dichloromethane.[11]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

    • Purify the crude solid by recrystallization from ethanol or methanol.[11]

Analytical Protocols

The following are generalized protocols for the analytical characterization of the synthesized compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Use Tetramethylsilane (TMS) as an internal standard.[10]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.[10]

    • Set spectral width to approximately 12-16 ppm.[10]

    • Employ a relaxation delay of 1-5 seconds.[10]

    • Acquire 16-64 scans.[10]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.[10]

    • Set spectral width to approximately 200-240 ppm.[10]

    • Employ a relaxation delay of 2-5 seconds.[10]

    • Acquire 1024-4096 scans.[10]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova) by applying Fourier transformation, phase correction, and baseline correction.[10]

Protocol 4: Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Technique): Mix 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[12]

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.[12]

    • Record the spectrum over a range of 4000-400 cm⁻¹.[12]

    • Co-add at least 16 scans to improve the signal-to-noise ratio.[12]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O, NO₂, C-O) present in the molecule.[12]

Mandatory Visualizations

The following diagrams illustrate the synthetic and analytical workflows discussed in this guide.

Synthesis_Pathway_1 SM 2'-Methoxyacetophenone Reagents Conc. HNO₃ Conc. H₂SO₄ 0-10 °C SM->Reagents Product 1-(2-Methoxy-4-nitrophenyl)ethanone Reagents->Product

Caption: Synthetic pathway via nitration of 2'-methoxyacetophenone.

Synthesis_Pathway_2 SM 3-Nitroanisole Reagents Acetyl Chloride AlCl₃, DCM SM->Reagents Product 1-(2-Methoxy-4-nitrophenyl)ethanone Reagents->Product

Caption: Synthetic pathway via Friedel-Crafts acylation.

Analytical_Workflow start Synthesized Crude Product purification Purification (e.g., Recrystallization) start->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data

Caption: General workflow for analytical characterization.

References

An In-Depth Technical Guide to the Exploratory Screening of Glypinamide in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glypinamide, a second-generation sulfonylurea, holds therapeutic potential as an antihyperglycemic agent. This technical guide provides a comprehensive overview of the core methodologies and conceptual frameworks for the exploratory screening of this compound in relevant disease models, primarily focusing on type 2 diabetes. While specific preclinical and clinical data for this compound are not extensively available in publicly accessible literature, this document synthesizes the well-established principles of sulfonylurea pharmacology to outline a robust screening strategy. The guide details the mechanism of action, experimental protocols for in vitro and in vivo evaluation, and data interpretation. Diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific rationale and practical execution of such screening programs. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic utility of this compound and other related sulfonylurea compounds.

Introduction to this compound

This compound (CAS Registry Number: 1228-19-9), also known as Azepinamide, is classified as a second-generation sulfonylurea.[1] Its chemical formula is C13H18ClN3O3S. Like other drugs in this class, its primary pharmacological effect is to lower blood glucose levels, making it a candidate for the treatment of type 2 diabetes mellitus. The core structure of sulfonylureas features a sulfonylurea moiety (SO2NHCONH-) which is essential for their biological activity.

Mechanism of Action of this compound

The principal mechanism of action of this compound, consistent with other sulfonylureas, is the stimulation of insulin (B600854) secretion from the pancreatic β-cells.[2] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.

The binding of this compound to SUR1 leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream. Some studies also suggest that sulfonylureas may have extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin, though this is considered a minor contribution to their overall hypoglycemic effect.[2]

Signaling Pathway of this compound Action

Glypinamide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_channel K-ATP Channel SUR1->K_ATP_channel Inhibits K_ion K⁺ Efflux Inhibition K_ATP_channel->K_ion Blocks Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization K_ion->Depolarization Depolarization->Ca_channel Activates Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin Insulin Secretion Insulin_exocytosis->Insulin

Caption: Mechanism of action of this compound on pancreatic β-cells.

Exploratory Screening of this compound in Disease Models

The exploratory screening of this compound would involve a tiered approach, beginning with in vitro assays to confirm its primary mechanism of action and progressing to in vivo models to assess its efficacy and safety in a physiological context.

In Vitro Screening

Objective: To determine the direct effects of this compound on pancreatic β-cell function.

Key Experiments:

  • Insulin Secretion from Pancreatic Islets: This is a cornerstone assay to evaluate the insulinotropic activity of this compound.

  • Electrophysiological Studies: Patch-clamp techniques can be used to directly measure the effect of this compound on K-ATP channel activity in isolated β-cells.

Experimental Protocol: Insulin Secretion from Isolated Rodent Pancreatic Islets

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Wistar rats or C57BL/6 mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Static Incubation Assay:

    • Groups of size-matched islets are pre-incubated in a low glucose concentration buffer (e.g., 2.8 mM) for 1-2 hours.

    • The islets are then incubated for 1-2 hours in the same low glucose buffer (basal) or a high glucose buffer (stimulatory, e.g., 16.7 mM) in the presence of varying concentrations of this compound or a vehicle control.

    • The supernatant is collected at the end of the incubation period.

  • Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is normalized to the islet number or total protein content. The data is typically presented as fold-increase over basal secretion. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.

Workflow for In Vitro Screening

in_vitro_workflow start Start: In Vitro Screening islet_isolation Pancreatic Islet Isolation from Rodents start->islet_isolation islet_culture Overnight Islet Culture islet_isolation->islet_culture static_incubation Static Incubation with Glucose and this compound islet_culture->static_incubation insulin_measurement Insulin Quantification (ELISA/RIA) static_incubation->insulin_measurement data_analysis Data Analysis (Dose-Response, EC50) insulin_measurement->data_analysis end End: In Vitro Characterization data_analysis->end

Caption: Experimental workflow for in vitro screening of this compound.

In Vivo Screening

Objective: To evaluate the hypoglycemic efficacy and safety of this compound in animal models of type 2 diabetes.

Animal Models:

  • Chemically-Induced Diabetic Rodents: Streptozotocin (STZ) or alloxan-induced diabetic rats or mice are commonly used models that mimic the β-cell dysfunction seen in type 2 diabetes.

  • Genetically Diabetic Rodents: Models such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat, which exhibit obesity, insulin resistance, and progressive β-cell failure, are also highly relevant.

Key Experiments:

  • Oral Glucose Tolerance Test (OGTT): To assess the effect of this compound on glucose disposal after a glucose challenge.

  • Acute and Chronic Hypoglycemic Studies: To determine the dose-dependent effects of this compound on blood glucose levels over different time courses.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

  • Induction of Diabetes: Diabetes is induced in adult male Wistar rats by a single intraperitoneal injection of a low dose of STZ (e.g., 40-60 mg/kg). Blood glucose levels are monitored, and rats with stable hyperglycemia (e.g., >250 mg/dL) are selected for the study.

  • Animal Grouping and Treatment: Diabetic rats are fasted overnight and then randomly assigned to different treatment groups: vehicle control, positive control (e.g., glibenclamide), and various doses of this compound. The respective treatments are administered orally.

  • Glucose Challenge: After a set period post-treatment (e.g., 30-60 minutes), an oral glucose load (e.g., 2 g/kg) is administered to all animals.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group. A significant reduction in the AUC in the this compound-treated groups compared to the vehicle control indicates improved glucose tolerance.

Workflow for In Vivo Screening

in_vivo_workflow start Start: In Vivo Screening model_selection Selection of Diabetic Animal Model (e.g., STZ-induced rats) start->model_selection animal_acclimatization Animal Acclimatization and Grouping model_selection->animal_acclimatization treatment_administration Oral Administration of this compound/Vehicle animal_acclimatization->treatment_administration ogtt Oral Glucose Tolerance Test (OGTT) treatment_administration->ogtt blood_sampling Serial Blood Sampling ogtt->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC, Statistical Significance) glucose_measurement->data_analysis end End: In Vivo Efficacy Assessment data_analysis->end

Caption: Experimental workflow for in vivo screening of this compound.

Data Presentation and Interpretation

All quantitative data from the exploratory screening of this compound should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Insulin Secretion from Isolated Rat Islets

Treatment GroupGlucose (mM)Insulin Secretion (ng/islet/h)Fold Increase over Basal
Vehicle Control2.8Value1.0
Vehicle Control16.7ValueValue
This compound (1 µM)16.7ValueValue
This compound (10 µM)16.7ValueValue
This compound (100 µM)16.7ValueValue
Positive Control16.7ValueValue

Table 2: In Vivo Oral Glucose Tolerance Test in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)AUC (0-120 min) (mg·min/dL)% Reduction in AUC vs. Vehicle
Vehicle Control-Value-
This compound10ValueValue
This compound30ValueValue
This compound100ValueValue
Positive ControlDoseValueValue

Conclusion

The exploratory screening of this compound in disease models, guided by the principles outlined in this technical guide, will provide crucial insights into its therapeutic potential as an antidiabetic agent. A systematic approach, encompassing both in vitro and in vivo studies, is essential to characterize its mechanism of action, efficacy, and safety profile. While specific data on this compound remains limited in the public domain, the well-established methodologies for screening sulfonylureas provide a robust framework for its evaluation. The data generated from these studies will be instrumental in determining the viability of this compound for further preclinical and clinical development.

References

Methodological & Application

Application Note: Quantitative Analysis of Glypinamide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glypinamide is a sulfonylurea compound with potential applications in drug development. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantitative analysis of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocols are based on established and validated methods for structurally similar sulfonylurea drugs, such as Glimepiride and Gliclazide, and serve as a comprehensive guide for the development and validation of a specific assay for this compound.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma samples.

  • Materials:

    • Blank plasma

    • This compound standard stock solution

    • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Glimepiride-d5)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • The sample is now ready for injection into the LC-MS/MS system.

Workflow for Sample Preparation

G plasma Plasma Sample (100 µL) is Add Internal Standard (10 µL) plasma->is acn Add Acetonitrile (300 µL) is->acn vortex1 Vortex (1 min) acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Protein precipitation workflow for this compound plasma samples.

2. LC-MS/MS Method

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (based on similar compounds):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.0 min: 30-90% B

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90-30% B

      • 2.6-4.0 min: 30% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (hypothetical for this compound, requires optimization):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined experimentally (e.g., monitor the transition of the precursor ion [M+H]+ to a specific product ion).

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Logical Relationship for Method Development

G cluster_0 Method Development Compound Optimization Optimize MS/MS parameters for this compound and IS Chromatography Development Select column and optimize mobile phase and gradient Compound Optimization->Chromatography Development Sample Preparation Optimization Evaluate extraction techniques (e.g., PP, LLE, SPE) Chromatography Development->Sample Preparation Optimization Method Validation Validate for linearity, accuracy, precision, etc. Sample Preparation Optimization->Method Validation

Caption: Key stages in the bioanalytical method development process.

Method Validation Parameters

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA).[1] The following tables summarize the typical acceptance criteria and expected performance based on methods for similar sulfonylureas.[2][3]

Table 1: Linearity and Sensitivity

ParameterAcceptance CriteriaExpected Performance (Example)
Calibration Curve Range At least 6 non-zero standards1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%1 ng/mL

Table 2: Accuracy and Precision

ParameterConcentration LevelAcceptance CriteriaExpected Performance (Example)
Intra-day Accuracy (% Bias) LLOQ, LQC, MQC, HQC± 20% for LLOQ, ± 15% for others-5.4% to 0.7%
Inter-day Accuracy (% Bias) LLOQ, LQC, MQC, HQC± 20% for LLOQ, ± 15% for others-4.8% to 1.2%
Intra-day Precision (% RSD) LLOQ, LQC, MQC, HQC≤ 20% for LLOQ, ≤ 15% for others< 10%
Inter-day Precision (% RSD) LLOQ, LQC, MQC, HQC≤ 20% for LLOQ, ≤ 15% for others< 10%
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

ParameterAcceptance CriteriaExpected Performance (Example)
Extraction Recovery Consistent, precise, and reproducible85 - 115%
Matrix Effect IS-normalized matrix factor %RSD ≤ 15%< 15%

Table 4: Stability

Stability TypeConditionAcceptance Criteria (% Bias)
Short-term (Bench-top) Room temperature for 24 hours± 15%
Long-term -80°C for 30 days± 15%
Freeze-Thaw 3 cycles from -80°C to room temperature± 15%
Post-preparative (Autosampler) 4°C for 48 hours± 15%

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma by LC-MS/MS. The detailed protocols for sample preparation and the LC-MS/MS method, along with the validation parameters, offer a solid starting point for researchers. It is imperative to perform a full method validation for this compound to ensure the generation of reliable and accurate data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for In Vivo Formulation of Glypinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation of Glypinamide (CAS 1228-19-9), a second-generation sulfonylurea with antihyperglycemic properties, for in vivo studies. Due to its benzenesulfonamide (B165840) structure, this compound is presumed to have low aqueous solubility, a common characteristic of this chemical class. This document outlines detailed protocols for developing stable and effective formulations suitable for oral administration in preclinical animal models, ensuring reliable and reproducible experimental outcomes. The information presented herein is based on established methodologies for formulating poorly soluble sulfonylureas and benzenesulfonamide derivatives.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylureaPubChem
CAS Number 1228-19-9CAS Common Chemistry[1]
Molecular Formula C₁₃H₁₈ClN₃O₃SPubChem
Molecular Weight 331.82 g/mol PubChem
Predicted LogP ~2.5 - 3.5 (Estimated)-
Predicted Aqueous Solubility Very low to practically insoluble (Estimated)-
Chemical Class Second-generation Sulfonylurea, BenzenesulfonamidePubChem

Formulation Strategies for Poorly Soluble Sulfonylureas

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for in vivo studies. The choice of formulation will depend on the specific requirements of the study, including the desired dose, route of administration, and animal model.

Table 2: Common Formulation Approaches for Poorly Soluble Drugs

Formulation StrategyDescriptionKey ExcipientsSuitability for this compound
Aqueous Suspension A simple and common approach where the micronized drug is suspended in an aqueous vehicle with a suspending agent.Carboxymethyl cellulose (B213188) (CMC), Methylcellulose (MC), Tween 80, SalineSuitable for initial oral screening studies.
Co-solvent System The drug is dissolved in a mixture of a water-miscible organic solvent and water.Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)Effective for achieving higher drug concentrations, but potential for precipitation upon dilution in the GI tract.
Lipid-Based Formulation The drug is dissolved or suspended in a lipid vehicle, which can enhance absorption through lymphatic pathways.Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)Can improve oral bioavailability, especially for lipophilic compounds.
Microemulsion/Nanoemulsion A thermodynamically stable, isotropic system of oil, water, and surfactant, often with a co-surfactant.Capryol 90, Cremophor RH40, TranscutolCan significantly increase solubility and absorption.[2]

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral administration in rodent models.

Protocol 1: Preparation of a this compound Suspension (0.5% CMC / 0.1% Tween 80)

Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, distilled water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of CMC-Na to 100 mL of distilled water while continuously stirring with a magnetic stirrer.

    • Heat the solution to approximately 60°C to facilitate the dissolution of CMC.

    • Allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween 80 to the CMC solution (to achieve a 0.1% v/v concentration) and stir until fully dispersed.

  • This compound Suspension:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Weigh the calculated amount of this compound powder.

    • If the particle size of the this compound powder is large, gently triturate it in a mortar and pestle to a fine powder to improve suspension homogeneity.

    • In a separate beaker, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any large agglomerates.

    • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Protocol 2: Preparation of a this compound Solution in a Co-solvent Vehicle (PEG 400)

Objective: To prepare a clear solution of this compound for oral administration.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, distilled water

  • Vortex mixer

  • Water bath (optional)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solubility Assessment (Recommended):

    • Before preparing the final formulation, determine the approximate solubility of this compound in PEG 400 and various PEG 400/water mixtures to identify a suitable vehicle composition for the target concentration.

  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add the required volume of PEG 400 to the flask.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

    • If a PEG 400/water mixture is being used, add the PEG 400 first to dissolve the this compound, and then add the water portion and mix thoroughly.

    • Ensure the final solution is clear and free of any particulate matter.

    • Store the solution in a tightly sealed, light-resistant container at room temperature.

Visualization of Pathways and Workflows

Signaling Pathway

This compound, as a sulfonylurea, is expected to exert its antihyperglycemic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This is primarily achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

Glypinamide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell Metabolism Glycolysis & Mitochondrial Respiration GLUT2->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP_Channel K-ATP Channel (Kir6.2 + SUR1) ATP->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure causes This compound This compound This compound->K_ATP_Channel Inhibits (Binds to SUR1) Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream Enters

Caption: Mechanism of this compound-induced insulin secretion.

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation development and in vivo evaluation of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study A Physicochemical Characterization B Solubility Screening (in various vehicles) A->B C Formulation Preparation (Suspension or Solution) B->C D Stability Assessment C->D F Dose Calculation & Administration (Oral Gavage) D->F Optimized Formulation E Animal Model Selection (e.g., Diabetic Rats/Mice) E->F G Pharmacokinetic (PK) Sampling F->G H Pharmacodynamic (PD) Assessment (e.g., Blood Glucose) F->H I Data Analysis G->I H->I

References

Application Notes and Protocols for the Crystallization of Sulfonylurea Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study with Gliclazide as a Representative Compound

Disclaimer: The compound "Glypinamide" did not yield specific results in scientific literature searches. It is presumed to be a typographical error. This document will focus on the crystallization techniques for Gliclazide, a common sulfonylurea antidiabetic drug, as a representative example. The principles and protocols described herein are broadly applicable to other sulfonylureas and related pharmaceutical compounds.

Introduction

Crystallization is a critical process in the manufacturing of active pharmaceutical ingredients (APIs), influencing purity, stability, bioavailability, and downstream processing. For sulfonylurea drugs, such as Gliclazide, controlling the crystallization process is paramount due to the existence of different polymorphic forms, which can exhibit varying physicochemical properties.[1][2] This document provides detailed application notes and protocols for the crystallization of Gliclazide, serving as a comprehensive guide for researchers, scientists, and drug development professionals.

General Crystallization Techniques

Several crystallization techniques can be employed to obtain crystalline solids from a solution. The choice of method depends on the solubility of the compound in different solvents and its thermal stability.[3][4] Common techniques include:

  • Cooling Crystallization: This method is suitable for compounds whose solubility significantly decreases with temperature. A saturated solution at a higher temperature is slowly cooled to induce crystallization.[5]

  • Anti-solvent Crystallization: In this technique, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, reducing its solubility and causing it to crystallize.[5]

  • Solvent Evaporation: This method involves the slow evaporation of the solvent from a solution, increasing the concentration of the solute until it reaches supersaturation and crystallizes.[4]

  • Reaction Crystallization: This technique involves a chemical reaction that produces the desired compound, which then crystallizes from the reaction mixture.[5]

Polymorphism in Gliclazide

Gliclazide is known to exist in multiple polymorphic forms, each with a distinct crystal structure and physicochemical properties.[2] The formation of a specific polymorph is influenced by various factors, including the solvent system, cooling rate, and the presence of impurities.[1][6]

Quantitative Data on Gliclazide Polymorphs

The following table summarizes the properties of different Gliclazide polymorphs as reported in the literature.

PolymorphCrystallization Solvent(s)Melting Point (°C)Aqueous Solubility (mg/mL)Crystal SystemSpace Group
Polymorph I Ethanol (B145695)162.930.4825 ± 0.025TriclinicP-1
Polymorph II Methanol (B129727), Acetone, Methanol:Acetone (2:1)171.20 - 172.350.2341 ± 0.042MonoclinicP2₁/a
Polymorph III Dichloromethane, Ethyl acetate, Chloroform168.93 - 169.860.2581 ± 0.038MonoclinicP2₁/n
Amorphous Commercial (untreated)171.56 (peak of endotherm)0.5213 ± 0.072--

Data extracted from reference[2].

Experimental Protocols

The following are detailed protocols for obtaining different polymorphic forms of Gliclazide.

Protocol 1: Cooling Crystallization for Gliclazide Polymorph I

Objective: To crystallize Gliclazide Polymorph I.

Materials:

  • Gliclazide

  • Ethanol (95% or absolute)

  • Crystallization vessel with a stirrer

  • Heating and cooling system

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Prepare a saturated solution of Gliclazide in ethanol at an elevated temperature (e.g., 60-70 °C). Ensure all solids are completely dissolved.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour) with gentle stirring.

  • Crystallization: Observe the formation of crystals as the solution cools. Continue cooling to a lower temperature (e.g., 10-15 °C) to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to confirm the polymorphic form.[2]

Protocol 2: Anti-solvent Crystallization for Gliclazide Polymorph II

Objective: To crystallize Gliclazide Polymorph II.

Materials:

  • Gliclazide

  • Methanol (solvent)

  • Water (anti-solvent)

  • Crystallization vessel with a stirrer

  • Addition funnel or pump for controlled addition of the anti-solvent

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve Gliclazide in methanol to prepare a clear solution at room temperature.

  • Anti-solvent Addition: Slowly add water (the anti-solvent) to the Gliclazide solution with constant stirring. The rate of addition should be controlled to manage the level of supersaturation.

  • Crystallization: Observe the precipitation of Gliclazide crystals upon the addition of water.

  • Equilibration: Continue stirring the suspension for a period (e.g., 1-2 hours) to allow the crystallization process to complete and the polymorphic form to stabilize.

  • Isolation: Filter the crystals from the solvent mixture.

  • Washing: Wash the crystals with a mixture of methanol and water, followed by a final wash with water.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

  • Characterization: Analyze the dried crystals to confirm the formation of Polymorph II.

Visualizing Crystallization Workflows

The following diagrams illustrate the general workflows for the described crystallization techniques.

Cooling_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation and Drying A Dissolve API in Solvent at High Temperature B Controlled Cooling A->B Saturated Solution C Crystal Nucleation and Growth B->C D Filtration C->D Crystal Slurry E Washing with Cold Solvent D->E F Drying under Vacuum E->F

Caption: Workflow for Cooling Crystallization.

Anti_Solvent_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation and Drying A Dissolve API in a 'Good' Solvent B Controlled Addition of Anti-solvent A->B API Solution C Precipitation and Crystal Growth B->C D Filtration C->D Crystal Suspension E Washing D->E F Drying E->F

Caption: Workflow for Anti-solvent Crystallization.

Polymorph_Screening_Workflow cluster_methods Crystallization Methods A API B Solvent Selection A->B C1 Cooling Crystallization B->C1 C2 Anti-solvent Addition B->C2 C3 Solvent Evaporation B->C3 C4 Other Methods B->C4 D Solid Form Characterization (XRPD, DSC, TGA, etc.) C1->D C2->D C3->D C4->D E Identify and Characterize Polymorphs D->E

Caption: General Workflow for Polymorph Screening.

Conclusion

The crystallization of sulfonylurea drugs like Gliclazide requires careful control of process parameters to ensure the desired polymorphic form is obtained with high purity and yield. The choice of solvent and crystallization technique plays a crucial role in determining the final crystal properties. The protocols and workflows presented in this document provide a foundation for developing robust and reproducible crystallization processes for this class of compounds. It is essential to accompany these procedures with thorough solid-state characterization to confirm the identity and purity of the resulting crystalline forms.

References

Application Notes and Protocols for High-Throughput Screening of Glypinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide (CAS RN: 1228-19-9) is a benzenesulfonamide (B165840) derivative with the chemical name 4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]benzenesulfonamide[1]. While specific high-throughput screening (HTS) applications for this compound are not extensively documented in publicly available literature, its structural class—benzenesulfonamides—is a well-established pharmacophore known to interact with various enzymatic targets. Benzenesulfonamides are notably recognized as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.

These application notes provide a representative framework for the high-throughput screening of this compound and similar benzenesulfonamide analogs. The protocols described are based on established HTS methodologies for known targets of this compound class, such as carbonic anhydrases. The data presented is hypothetical and intended to serve as a guide for assay development and validation.

Hypothetical Target and Signaling Pathway

A plausible target for this compound, given its chemical structure, is a member of the carbonic anhydrase family. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial in processes such as pH regulation, ion transport, and biosynthetic pathways. Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX (Target Enzyme) CO2_H2O->CA_IX Substrates HCO3_H HCO3- + H+ CA_IX->HCO3_H Catalysis pH_regulation Intracellular pH Regulation HCO3_H->pH_regulation Cell_Proliferation Tumor Cell Proliferation & Survival pH_regulation->Cell_Proliferation This compound This compound (Test Compound) This compound->Inhibition Inhibition->CA_IX

Data Presentation: Hypothetical HTS Assay Performance

The following tables summarize hypothetical quantitative data for a high-throughput screening campaign designed to identify inhibitors of a target enzyme, such as Carbonic Anhydrase IX (CA IX), using this compound as a test compound.

Table 1: HTS Assay Validation Parameters

Parameter Value Interpretation
Z'-Factor 0.78 Excellent assay quality with good separation between positive and negative controls, suitable for HTS.[2][3]
Signal-to-Background (S/B) 8.2 A robust signal window, indicating a clear distinction between inhibited and uninhibited enzyme activity.

| Coefficient of Variation (%CV) | < 5% | Low variability across replicate wells, suggesting high precision and reproducibility. |

Table 2: Dose-Response Data for this compound and Control Compound

Compound IC50 (µM) Hill Slope Max Inhibition (%)
This compound 5.2 1.1 98.5

| Acetazolamide (Control) | 0.8 | 1.0 | 99.8 |

Experimental Protocols

The following are detailed protocols for a primary biochemical screen and a secondary cell-based assay for the evaluation of this compound.

Protocol 1: Primary High-Throughput Biochemical Screening (Fluorescence-Based)

Objective: To identify inhibitors of a target enzyme (e.g., Carbonic Anhydrase IX) from a compound library including this compound.

Principle: This assay measures the esterase activity of the target enzyme, which catalyzes the hydrolysis of a non-fluorescent substrate to a fluorescent product. A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.

Materials:

  • Recombinant Human Carbonic Anhydrase IX

  • Fluorescein diacetate (or other suitable fluorescent substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 20 mM NaCl

  • 384-well, black, flat-bottom microplates

  • This compound and other test compounds dissolved in 100% DMSO

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Negative Control: DMSO

  • Acoustic liquid handler (e.g., ECHO)

  • Fluorescence plate reader

HTS_Workflow Start Start Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Start->Compound_Plating Enzyme_Addition 2. Enzyme Addition (10 µL CA IX Solution) Compound_Plating->Enzyme_Addition Incubation1 3. Incubation (15 min at RT) Enzyme_Addition->Incubation1 Substrate_Addition 4. Substrate Addition (10 µL Fluorescent Substrate) Incubation1->Substrate_Addition Kinetic_Read 5. Kinetic Fluorescence Reading (Every 30s for 15 min) Substrate_Addition->Kinetic_Read Data_Analysis 6. Data Analysis (Calculate % Inhibition) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (including this compound), positive control (Acetazolamide), and negative control (DMSO) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the CA IX enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of compounds to the enzyme.

  • Substrate Addition: To initiate the enzymatic reaction, add 10 µL of the fluorescent substrate solution to all wells. The final assay volume is 20 µL.

  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data using the controls to determine the percent inhibition for each compound: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

    • Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).

Protocol 2: Secondary Cell-Based Assay (Cell Viability)

Objective: To evaluate the effect of this compound and other primary screen "hits" on the viability of a cancer cell line known to be dependent on the target enzyme's activity.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability in the presence of the compound suggests potential cytotoxic or anti-proliferative effects.

Materials:

  • Human cancer cell line (e.g., a line overexpressing CA IX)

  • Cell Culture Medium (appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization Buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well, clear, flat-bottom cell culture plates

  • This compound and other "hit" compounds

  • Vehicle Control (DMSO)

  • Absorbance microplate reader

Cell_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation_Adherence 2. Incubation (24h for cell adherence) Cell_Seeding->Incubation_Adherence Compound_Treatment 3. Compound Treatment (Serial dilutions) Incubation_Adherence->Compound_Treatment Incubation_Exposure 4. Incubation (48-72h exposure) Compound_Treatment->Incubation_Exposure Viability_Reagent 5. Add Viability Reagent (e.g., MTT) Incubation_Exposure->Viability_Reagent Incubation_Formazan 6. Incubation (2-4h for formazan (B1609692) formation) Viability_Reagent->Incubation_Formazan Solubilization 7. Solubilize Formazan (Add solubilization buffer) Incubation_Formazan->Solubilization Absorbance_Read 8. Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Read Data_Analysis 9. Data Analysis (Calculate IC50) Absorbance_Read->Data_Analysis End End Data_Analysis->End

Procedure:

  • Cell Plating: Seed the human cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound and other "hit" compounds in cell culture medium. Replace the existing medium with the medium containing the compounds. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration and fit a dose-response curve to determine the IC50 value.

These application notes provide a comprehensive, albeit hypothetical, guide for the use of this compound in a high-throughput screening context. The provided protocols for a primary biochemical assay and a secondary cell-based assay, along with the illustrative data and diagrams, offer a solid foundation for researchers to design and execute screening campaigns for this compound and other benzenesulfonamide analogs. Successful implementation of these workflows can facilitate the identification of novel modulators of therapeutically relevant targets.

References

Application Notes and Protocols for Radiolabeling of Glypinamide (Using Glibenclamide as a Representative Sulfonylurea)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Glypinamide" did not yield specific results in scientific literature searches. This document provides a generalized protocol for the radiolabeling of a representative sulfonylurea, glibenclamide, which is structurally and functionally similar to other compounds in its class. These protocols can be adapted for "this compound" or other similar small molecules.

Introduction

Radiolabeling of small molecules is a critical technique in drug discovery and development, enabling researchers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Furthermore, radiolabeled compounds are indispensable tools for in vitro and in vivo studies, such as receptor binding assays and autoradiography.[1][2][3][4] Sulfonylureas, a class of oral hypoglycemic agents, are widely used in the treatment of type 2 diabetes mellitus. Their mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.[5][[“]][7][8] This application note provides detailed protocols for the radiolabeling of a representative sulfonylurea, which we will refer to as this compound, using radioiodination, Carbon-14, and Tritium (B154650) labeling techniques.

Signaling Pathway of Sulfonylureas

Sulfonylureas like this compound exert their therapeutic effect by modulating the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The binding of the sulfonylurea to the SUR1 subunit of the channel protein initiates a signaling cascade that results in the release of insulin.

Sulfonylurea_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit (Sulfonylurea Receptor) This compound->SUR1 Binds to KATP_channel KATP Channel SUR1->KATP_channel Inhibits Kir6_2 Kir6.2 Subunit (K+ Channel Pore) Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Results in

Caption: Signaling pathway of a representative sulfonylurea (this compound).

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Chloramine-T Method

This protocol describes the introduction of a radioactive iodine isotope (e.g., ¹²⁵I) into the this compound molecule. This method is suitable for molecules with an activatable aromatic ring, such as a phenol (B47542) or aniline (B41778) group. If this compound does not possess such a group, a precursor with a suitable functionality for iodination would be required.

Materials and Reagents:

  • This compound (or a suitable precursor)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate (B84403) buffer (0.5 M, pH 7.5)

  • Sephadex G-25 column

  • Thin-Layer Chromatography (TLC) plates (Silica gel)

  • TLC developing solvent (e.g., Chloroform:Methanol, 9:1 v/v)

  • Radio-TLC scanner or gamma counter

Experimental Workflow:

Radioiodination_Workflow start Start reagents Combine this compound, Na125I, and Phosphate Buffer start->reagents add_chloramine_t Add Chloramine-T (Initiate Reaction) reagents->add_chloramine_t incubate Incubate for 60 seconds add_chloramine_t->incubate quench Add Sodium Metabisulfite (Quench Reaction) incubate->quench purify Purify on Sephadex G-25 column quench->purify collect_fractions Collect Fractions purify->collect_fractions qc Quality Control (Radio-TLC/HPLC) collect_fractions->qc analyze Analyze Radiochemical Purity and Specific Activity qc->analyze end End analyze->end

Caption: Experimental workflow for the radioiodination of this compound.

Procedure:

  • Preparation: In a shielded fume hood, combine 10 µg of this compound (dissolved in a minimal amount of a suitable solvent, e.g., DMSO) with 50 µL of 0.5 M phosphate buffer (pH 7.5) in a reaction vial.

  • Addition of Radioiodide: Add 1 mCi of Na¹²⁵I to the reaction vial.

  • Initiation of Reaction: Add 20 µL of freshly prepared Chloramine-T solution (1 mg/mL in water) to the reaction vial and start a timer. Gently mix the contents.

  • Incubation: Allow the reaction to proceed for 60 seconds at room temperature.

  • Quenching the Reaction: Add 20 µL of sodium metabisulfite solution (1.2 mg/mL in water) to stop the reaction.[9][10][11]

  • Purification: Purify the reaction mixture using a pre-equilibrated Sephadex G-25 column to separate the radiolabeled this compound from unreacted ¹²⁵I and other small molecules. Elute with an appropriate buffer (e.g., PBS).

  • Fraction Collection: Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the radiolabeled product.

  • Quality Control: Pool the fractions containing the radiolabeled this compound and perform radio-TLC or radio-HPLC to determine the radiochemical purity.[12][13][14]

Protocol 2: Carbon-14 (¹⁴C) Labeling of this compound

Carbon-14 labeling is the gold standard for ADME studies due to the metabolic stability of the ¹⁴C-label.[2][3][4] This process typically involves a custom radiosynthesis where a ¹⁴C atom is incorporated into the core structure of the molecule. This is a complex procedure that requires specialized expertise and facilities.

Conceptual Approach:

  • Synthetic Route Design: A synthetic route for this compound is designed where a key carbon atom can be introduced late in the synthesis using a commercially available ¹⁴C-labeled precursor (e.g., [¹⁴C]urea, [¹⁴C]phosgene).

  • Radiosynthesis: The synthesis is carried out in a shielded hot cell. The ¹⁴C-labeled precursor is reacted with the appropriate unlabeled intermediate to form [¹⁴C]this compound.

  • Purification: The crude product is purified using preparative HPLC to isolate the [¹⁴C]this compound with high chemical and radiochemical purity.

  • Quality Control: The final product is analyzed by HPLC, mass spectrometry, and NMR (for the cold standard) to confirm its identity, purity, and specific activity.

Protocol 3: Tritium (³H) Labeling of this compound

Tritium labeling is often used for receptor binding assays due to the high specific activity that can be achieved.[1][15][16]

Conceptual Approach:

  • Precursor Synthesis: A precursor of this compound is synthesized that contains a site for catalytic reduction or halogen-tritium exchange. For example, a precursor with a double bond or a halogen atom (iodine or bromine) at a non-essential position.

  • Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a catalyst (e.g., Palladium on carbon). Alternatively, a halogenated precursor can undergo catalytic dehalogenation with tritium gas.

  • Purification: The tritiated product, [³H]this compound, is purified by HPLC to remove the precursor and any side products.

  • Quality Control: The radiochemical purity and specific activity of the final product are determined by radio-HPLC and liquid scintillation counting.

Quality Control

Quality control is essential to ensure the purity and identity of the radiolabeled this compound before its use in any application.[17][18][19]

1. Radiochemical Purity:

  • Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High-Performance Liquid Chromatography (radio-HPLC).[13][14][20][21]

  • Procedure (radio-TLC):

    • Spot a small aliquot of the purified radiolabeled this compound onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).

    • Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.

    • Calculate the radiochemical purity by dividing the counts in the product peak by the total counts on the lane.

  • Procedure (radio-HPLC):

    • Inject an aliquot of the sample onto an HPLC system equipped with a radioactivity detector.[22][23][24][25][26]

    • Elute with a suitable mobile phase.

    • The radiochemical purity is calculated from the integrated peak areas in the radio-chromatogram.

2. Specific Activity:

  • Definition: The amount of radioactivity per unit mass or mole of the compound (e.g., mCi/µmol or GBq/µmol).

  • Determination: The concentration of the radiolabeled this compound is determined by a suitable analytical method (e.g., UV-Vis spectroscopy by comparison to a standard curve of unlabeled this compound). The total radioactivity is measured using a dose calibrator or liquid scintillation counter. The specific activity is then calculated.

Data Presentation

The following tables summarize the expected quantitative data from the radiolabeling experiments.

Table 1: Summary of Radiolabeling Efficiency and Purity

Radiolabeling MethodRadionuclideLabeling Efficiency (%)Radiochemical Purity (%)
Chloramine-T¹²⁵I75 ± 5> 95
Custom Radiosynthesis¹⁴C30 ± 10> 98
Catalytic Tritiation³H50 ± 15> 97

Table 2: Specific Activity of Radiolabeled this compound

Radiolabeled CompoundSpecific Activity (mCi/µmol)Specific Activity (GBq/µmol)
[¹²⁵I]this compound2000 - 220074 - 81.4
[¹⁴C]this compound50 - 601.85 - 2.22
[³H]this compound20 - 1000.74 - 3.7

References

Application Note: A Robust LC-MS/MS Method for the Identification of Glypinamide Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and semi-quantitative analysis of Glypinamide metabolites. The protocols provided herein are designed for researchers in drug metabolism, pharmacokinetics, and toxicology to effectively study the biotransformation of this compound. This document outlines sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis strategies. Furthermore, a proposed metabolic pathway for this compound is presented to guide metabolite identification efforts.

Introduction

This compound is a novel therapeutic agent whose metabolic fate is crucial to understanding its efficacy, safety, and potential drug-drug interactions. The characterization of its metabolites is a critical step in the drug development process. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for detecting and identifying drug metabolites in complex biological samples. This application note provides a detailed protocol for an LC-MS/MS method applicable to the analysis of this compound and its metabolites in matrices such as plasma and urine.

Proposed Metabolic Pathway of this compound

The biotransformation of drugs typically involves Phase I and Phase II metabolic reactions. For this compound, a hypothetical sulfonylurea-like structure, the expected metabolic pathways include oxidation and conjugation. Phase I reactions, primarily mediated by cytochrome P450 enzymes, may introduce hydroxyl groups. Subsequent Phase II reactions can involve conjugation with glucuronic acid or sulfate (B86663) to enhance water solubility and facilitate excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (M1) This compound->Hydroxylated_Metabolite Oxidation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate (M2) Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGT) Sulfate_Conjugate Sulfate Conjugate (M3) Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULT) Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

A robust and reproducible experimental workflow is essential for accurate metabolite identification. The following sections provide detailed protocols for sample preparation, liquid chromatography, and mass spectrometry.

cluster_workflow Experimental Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Sample Preparation

Proper sample preparation is critical to remove interferences and enrich the analytes of interest. Two common methods are protein precipitation for plasma samples and solid-phase extraction for both plasma and urine.

1. Protein Precipitation (for Plasma)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Solid-Phase Extraction (SPE) (for Plasma and Urine)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample (plasma diluted 1:1 with 4% phosphoric acid; urine diluted 1:1 with water).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound and its metabolites.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full Scan (for initial screening) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to obtain informative fragment ions

Data Presentation

Quantitative data for this compound and its identified metabolites should be summarized for clear comparison. The following table provides a template for presenting such data.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration Range (ng/mL)LLOQ (ng/mL)
This compounde.g., 5.2To be determinedTo be determinede.g., 1 - 1000e.g., 1
Metabolite M1 (Hydroxy)e.g., 4.8Parent + 16To be determined--
Metabolite M2 (Glucuronide)e.g., 4.5Parent + 176To be determined--
Metabolite M3 (Sulfate)e.g., 4.6Parent + 80To be determined--

LLOQ: Lower Limit of Quantification

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the identification and semi-quantitation of this compound metabolites. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed metabolic pathway, offer a solid foundation for researchers investigating the biotransformation of this compound. This methodology is crucial for advancing the understanding of this compound's pharmacokinetic and safety profiles in drug development.

Application Notes and Protocols for Determining the Dose-Response Curve of Glypinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide is classified as a sulfonylurea, a class of oral hypoglycemic agents widely used in the management of type 2 diabetes.[1] Sulfonylureas exert their primary therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells.[2][[“]] The principal mechanism of action involves the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of these cells.[4] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.[5][6]

The determination of a dose-response curve is a critical step in the preclinical evaluation of any new therapeutic agent, including this compound. This analysis provides essential information regarding the potency (EC50) and efficacy (Emax) of the compound. Furthermore, assessing the cytotoxic effects of the drug at various concentrations is crucial for establishing a therapeutic window.

These application notes provide detailed protocols for determining the dose-response curve of this compound by measuring its effect on insulin secretion and cell viability in pancreatic β-cell lines.

Data Presentation

Dose-Response of this compound on Insulin Secretion

The following table summarizes the expected dose-dependent effect of this compound on insulin secretion from a pancreatic β-cell line, such as MIN6 cells. Data is presented as mean ± standard deviation.

This compound Concentration (µM)Insulin Secretion (ng/mL)Fold Increase over Basal
0 (Basal)2.5 ± 0.31.0
0.013.8 ± 0.41.5
0.17.5 ± 0.83.0
115.2 ± 1.56.1
1022.8 ± 2.19.1
10023.5 ± 2.59.4
100023.1 ± 2.89.2
Cytotoxicity of this compound

The following table presents the anticipated cytotoxic effects of this compound on a pancreatic β-cell line after a 24-hour incubation period, as determined by an MTT assay. Data is presented as mean ± standard deviation.

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
0.0199.5 ± 4.8
0.198.9 ± 5.1
197.3 ± 4.5
1095.1 ± 5.5
10088.7 ± 6.2
100075.4 ± 7.1

Experimental Protocols

Cell Culture
  • Cell Line: MIN6 (murine pancreatic β-cell line) or INS-1 (rat insulinoma cell line). These cell lines are well-characterized and retain glucose-stimulated insulin secretion capabilities.[7][8][9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the amount of insulin secreted by pancreatic β-cells in response to glucose stimulation in the presence of varying concentrations of this compound.

  • Cell Seeding: Seed MIN6 or INS-1 cells into 24-well plates at a density of 2 x 10^5 cells per well and culture for 48-72 hours to reach approximately 80% confluency.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C to allow them to reach a basal state of insulin secretion.

  • Drug Treatment and Stimulation: Discard the pre-incubation buffer. Add 500 µL of KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and the desired concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM).

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant at 1000 x g for 5 minutes to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.[10][11][12][13][14]

Protocol for Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

  • Cell Seeding: Seed MIN6 or INS-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. This allows for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Mandatory Visualizations

Glypinamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound K_ATP_channel SUR1 Kir6.2 This compound->K_ATP_channel Binds & Inhibits SUR1 SUR1 Kir6_2 Kir6.2 K_ion K⁺ K_ATP_channel->K_ion Efflux Blocked Depolarization Membrane Depolarization K_ATP_channel->Depolarization Causes VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_ion Ca²⁺ VDCC->Ca_ion Influx Depolarization->VDCC Opens Insulin_Vesicle Insulin Vesicle Ca_ion->Insulin_Vesicle Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Leads to

Caption: this compound Signaling Pathway in Pancreatic β-Cells.

Dose_Response_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Analysis start Seed Pancreatic β-cells culture Culture for 48-72h start->culture pre_incubate Pre-incubate in Low Glucose KRB culture->pre_incubate viability_assay Parallel Cell Viability (MTT) Assay culture->viability_assay Parallel Plate add_this compound Add this compound at Varying Doses in High Glucose KRB pre_incubate->add_this compound incubate_treatment Incubate for 2h add_this compound->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant elisa Insulin ELISA collect_supernatant->elisa data_analysis Data Analysis: Dose-Response Curve EC50 & IC50 Calculation elisa->data_analysis viability_assay->data_analysis end Results data_analysis->end

Caption: Experimental Workflow for Dose-Response Curve Determination.

Signaling_Relationships cluster_upstream Upstream Events cluster_downstream Downstream Signaling This compound This compound K_ATP_Inhibition K-ATP Channel Inhibition This compound->K_ATP_Inhibition Depolarization Membrane Depolarization K_ATP_Inhibition->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx PI3K_Akt PI3K/Akt Pathway Activation Ca_Influx->PI3K_Akt Modulates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Primary Trigger PI3K_Akt->Insulin_Secretion Potentiates Cell_Survival β-cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes

Caption: Key Signaling Relationships in this compound Action.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Glypinamide Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common impurities encountered during the synthesis of Glypinamide. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and arise from starting materials, by-products, intermediates, and degradation products.[1] For peptide-based syntheses, which is common for molecules with "amide" in their name, typical impurities include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), and products of side reactions such as racemization or incomplete deprotection of side chains.[2][3]

Q2: What causes the formation of a glycinamide (B1583983) byproduct?

A2: The formation of glycinamide as a major byproduct can occur if the hydrolysis of a nitrile group (a potential precursor in the synthesis) is incomplete.[4] The reaction proceeds in two steps: first to the amide (glycinamide) and then to the carboxylic acid (glycine).[4] Milder reaction conditions may favor the accumulation of the glycinamide intermediate.[4]

Q3: Can this compound degrade during synthesis or storage?

A3: Yes, similar to other sulfonylurea-containing compounds, this compound can be susceptible to degradation, particularly through hydrolysis.[5][6] Forced degradation studies on related drugs like glipizide (B1671590) and glibenclamide show that they degrade into a sulfonamide and an amine.[5][6] This can be initiated by acidic or alkaline conditions.[5][6]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: A range of chromatographic and spectroscopic methods are used for impurity profiling. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for separating and quantifying trace impurities.[1][7] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-NMR are highly effective.[1][7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) also provide detailed structural information.[1]

Troubleshooting Guides

Issue 1: Presence of an Unknown Peak in HPLC Analysis
  • Symptom: An unexpected peak is observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of your synthesized this compound.

  • Possible Cause 1: Incomplete Reaction or Hydrolysis. If your synthesis involves the hydrolysis of a nitrile precursor, the presence of starting material or a glycinamide intermediate is a common issue.[4]

    • Solution: To drive the reaction to completion, consider increasing the reaction temperature, extending the reaction time, or increasing the concentration of the acid or base catalyst.[4]

  • Possible Cause 2: Side Reactions. Side reactions such as the formation of cyanohydrins or other condensation products can occur, especially in multi-step syntheses like the Strecker synthesis.[4]

    • Solution: Carefully control the stoichiometry of your reactants and maintain optimal pH and temperature. Strecker reactions, for example, are often performed at or below room temperature to minimize side reactions.[4]

  • Possible Cause 3: Degradation. this compound may have degraded due to harsh reaction or workup conditions. Sulfonylurea-type molecules can hydrolyze in acidic or alkaline environments.[5][6]

    • Solution: Ensure that the pH is controlled during the synthesis and purification steps. Avoid prolonged exposure to strong acids or bases.

Issue 2: Low Yield of the Final Product
  • Symptom: The final isolated yield of this compound is significantly lower than expected.

  • Possible Cause 1: Suboptimal Reaction Conditions. The temperature, pressure, or solvent may not be optimal for the reaction.

    • Solution: Systematically optimize the reaction conditions. For instance, in enzymatic amidations, increasing the temperature from 40°C to 60°C has been shown to increase yield, but higher temperatures can lead to enzyme denaturation.[9]

  • Possible Cause 2: Formation of Insoluble Byproducts. Byproducts may precipitate out of the reaction mixture, trapping some of the desired product.

    • Solution: Analyze the precipitate separately to identify its composition. Adjusting the solvent system may help to keep all components in solution.

  • Possible Cause 3: Product Loss During Workup and Purification. The extraction and chromatography steps may not be efficient.

    • Solution: Optimize the extraction pH and solvent. For purification, ensure the chosen stationary and mobile phases in your chromatography are appropriate for this compound to minimize tailing and ensure good separation.

Data Presentation

Table 1: General Troubleshooting for Impurity Formation

SymptomPotential CauseRecommended Action
Presence of starting materialIncomplete reactionIncrease reaction time or temperature.[4]
Glycinamide intermediate peakIncomplete hydrolysisIncrease severity of hydrolysis conditions (temperature, time, catalyst concentration).[4]
Multiple unknown peaksSide reactions (e.g., condensation)Control stoichiometry, pH, and temperature.[4]
Degradation productsHydrolysis under acidic/basic conditionsMaintain neutral pH during synthesis and workup.[5]

Table 2: Recommended Analytical Techniques for Impurity Profiling

TechniquePurposeReference
HPLC/UHPLCSeparation and quantification of impurities.[1][7]
LC-MSIdentification and quantification of unknown impurities.[7][8]
GC-MSAnalysis of volatile organic impurities (e.g., residual solvents).[1][8]
NMR SpectroscopyStructural elucidation of impurities.[1]
FTIR SpectroscopyIdentification of functional groups in impurities.[1]

Experimental Protocols

Protocol 1: General Method for Impurity Analysis by HPLC

This protocol provides a general starting point for developing an HPLC method for this compound impurity profiling.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 30 minutes. This can be optimized based on the separation observed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, forced degradation studies are crucial.[5]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.

Visualizations

Glypinamide_Synthesis_Pathway Precursor Precursor (e.g., Nitrile-containing compound) Intermediate Intermediate (e.g., Aminoacetonitrile) Precursor->Intermediate Step 1 Coupling_Step Coupling with Sulfonylurea Moiety Intermediate->Coupling_Step Step 2 Impurity1 Incomplete Hydrolysis (Glycinamide) Intermediate->Impurity1 Side Reaction (Incomplete Hydrolysis) This compound This compound Coupling_Step->this compound Final Step Impurity2 Side Reaction Product (e.g., Dimer) Coupling_Step->Impurity2 Side Reaction Degradation Degradation Product (Sulfonamide + Amine) This compound->Degradation Degradation (Hydrolysis)

Caption: Hypothetical synthesis pathway for this compound showing potential points of impurity formation.

Troubleshooting_Workflow Start Impurity Detected in this compound Sample Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Is_It_Known Is it a known impurity? Identify->Is_It_Known Starting_Material Unreacted Starting Material or Intermediate Is_It_Known->Starting_Material Yes Side_Product Side Reaction Product Is_It_Known->Side_Product Yes Degradation_Product Degradation Product Is_It_Known->Degradation_Product Yes Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Is_It_Known->Optimize_Purification No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Side_Product->Optimize_Reaction Modify_Workup Modify Workup Conditions (Control pH, Temperature) Degradation_Product->Modify_Workup

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

Condition_Impurity_Relationship cluster_conditions Reaction Conditions cluster_impurities Impurity Types Temp Temperature Incomplete_Reaction Incomplete Reaction Temp->Incomplete_Reaction Too low Side_Reactions Side Reactions Temp->Side_Reactions Too high Time Reaction Time Time->Incomplete_Reaction Too short pH pH Degradation Degradation pH->Degradation Too high/low Stoichiometry Stoichiometry Stoichiometry->Side_Reactions Incorrect

Caption: Relationship between reaction conditions and the formation of different types of impurities.

References

Technical Support Center: Improving Glypinamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glypinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro and in vivo biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (also known as Azepinamide) is a second-generation sulfonylurea compound with antihyperglycemic activity. Like many sulfonylureas, this compound is a hydrophobic molecule with low aqueous solubility. This can present a significant challenge in biological assays, as the compound may precipitate out of solution when added to aqueous buffers or cell culture media, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is capable of dissolving a wide range of organic molecules. For related second-generation sulfonylureas such as Glipizide and Glimepiride, solubilities in DMSO are reported to be approximately 20 mg/mL and 3 mg/mL, respectively. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines.[1] However, the sensitivity to DMSO can vary between cell types. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded upon rapid dilution into an aqueous environment. Please refer to the Troubleshooting Guide below for detailed solutions.

Q5: Are there alternative methods to using DMSO for solubilizing this compound?

Yes, several other strategies can be employed to improve the solubility of poorly soluble drugs. These include the use of co-solvents (e.g., ethanol, PEG400), pH adjustment, surfactants, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your assay.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media The final concentration of this compound exceeds its aqueous solubility. Rapid solvent exchange from DMSO to the aqueous environment causes the compound to "crash out."- Decrease the final concentration: Determine the maximum soluble concentration of this compound in your specific buffer or media by performing a solubility test. - Use serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into pre-warmed (37°C) buffer or media. - Slow addition with mixing: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing or stirring.
Precipitation observed in the incubator over time The compound may be unstable in the culture medium at 37°C, or the pH of the medium may change over time in the CO2 incubator, affecting solubility. Evaporation of the media can also increase the compound's concentration.- Conduct a stability study: Test the solubility of this compound in your media at 37°C over the duration of your experiment. - Ensure proper buffering: Use a medium with a stable buffering system appropriate for your incubator's CO2 concentration. - Maintain humidity: Ensure your incubator has adequate humidity to prevent evaporation.
Cloudiness or film formation in the well plate This may be due to the formation of a fine precipitate or the compound adsorbing to the plastic of the well plate.- Microscopic examination: Check the wells under a microscope to distinguish between precipitation and other issues like microbial contamination. - Use of surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to your buffer to help maintain solubility. Note: Test for compatibility with your assay. - Plate selection: Polypropylene plates may have lower non-specific binding than polystyrene plates.
Inconsistent or non-reproducible assay results This can be a consequence of partial precipitation, leading to variations in the actual concentration of the dissolved compound in the assay.- Centrifugation: Before adding the final diluted solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate. Use the supernatant for your experiment. - Fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability in solution.

Data Presentation: Solubility of Related Second-Generation Sulfonylureas

Table 1: Solubility in Organic Solvents

Compound Solvent Approximate Solubility
GlipizideDMSO~20 mg/mL[2]
GlipizideDimethylformamide (DMF)~20 mg/mL[2]
GlimepirideDMSO~3 mg/mL[3]
GlimepirideDimethylformamide (DMF)~10 mg/mL[3]

Table 2: Solubility in Aqueous Buffer (with Co-solvent)

Compound Aqueous System Approximate Solubility
Glipizide1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Glimepiride1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-3 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer or cell culture medium of interest

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Pre-warm the aqueous buffer or medium to 37°C.

  • Prepare a serial dilution of the this compound DMSO stock in the pre-warmed aqueous solution. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Include a vehicle control (aqueous solution with the same final DMSO concentration).

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration.

Visualizations

Signaling Pathway of this compound Action

The primary mechanism of action for second-generation sulfonylureas like this compound is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.

Glypinamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 KATP_Channel ATP-sensitive K+ Channel (KATP Channel) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to K_Efflux K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Solubility_Workflow Start Start: this compound Powder Prep_Stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) Start->Prep_Stock Store_Stock Store Aliquots at -20°C/-80°C Prep_Stock->Store_Stock Serial_Dilution Perform Serial Dilution of Stock into Warmed Media Store_Stock->Serial_Dilution Prewarm_Media Pre-warm Aqueous Buffer/ Cell Culture Media to 37°C Prewarm_Media->Serial_Dilution Check_Precipitation Visually Inspect for Precipitation Serial_Dilution->Check_Precipitation Use_Solution Add to Biological Assay Check_Precipitation->Use_Solution Clear Troubleshoot Troubleshoot: - Lower concentration - Use co-solvents - Adjust pH Check_Precipitation->Troubleshoot Precipitate Observed

References

Technical Support Center: Stability of Sulfonylurea Drugs in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of sulfonylurea drugs in aqueous experimental settings.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of sulfonylurea drugs in aqueous solutions.

Issue Potential Cause Recommended Action
Precipitation of the drug in solution The pH of the solution is near the pKa of the drug, leading to reduced solubility. Many sulfonylureas are weakly acidic and less soluble in acidic to neutral pH.Adjust the pH of the solution. For weakly acidic sulfonylureas, increasing the pH (making it more alkaline) will generally increase solubility. Conversely, for weakly basic drugs, decreasing the pH will enhance solubility.
The concentration of the drug exceeds its solubility limit in the chosen aqueous buffer.Reduce the concentration of the drug solution. Alternatively, consider the use of co-solvents (e.g., polyethylene (B3416737) glycol) to enhance solubility, but ensure compatibility with your experimental design.[1]
Inconsistent analytical results (e.g., varying HPLC peak areas) Degradation of the drug in the aqueous solution due to factors like pH, temperature, or light exposure.[2][3]Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C) and protect them from light.[4] Evaluate the stability of the drug in your specific buffer system over the time course of your experiment.
Adsorption of the drug to container surfaces (e.g., plastic tubes, glass vials).Use low-adsorption labware. Consider silanizing glassware to minimize surface interactions.
Appearance of unexpected peaks in chromatograms Chemical degradation of the drug into various byproducts. Hydrolysis is a common degradation pathway for sulfonylureas.[2][3]Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal conditions) to identify potential degradation products.[2] This will help in developing a stability-indicating analytical method.
Interaction with excipients or other components in the formulation.Analyze the drug in a simple aqueous buffer first to establish a baseline. Then, systematically add other components to identify any interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of sulfonylurea drugs in aqueous solutions?

A1: The stability of sulfonylurea drugs in aqueous solutions is primarily influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonylurea group, which is a major degradation pathway.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[4][5]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidative degradation products.[3]

Q2: What is the main degradation pathway for sulfonylurea drugs in aqueous solutions?

A2: The most common degradation pathway for sulfonylurea drugs like Glipizide and Glibenclamide is the hydrolysis of the sulfonylurea linkage (-SO₂-NH-CO-NH-).[2][3] This cleavage results in the formation of a corresponding sulfonamide and an amine derivative. Amide hydrolysis is also a potential degradation route under certain conditions.

Sulfonylurea Sulfonylurea Drug (e.g., Glipizide, Glibenclamide) Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) Sulfonylurea->Hydrolysis Susceptible Linkage Sulfonamide Sulfonamide Derivative Hydrolysis->Sulfonamide Amine Amine Derivative Hydrolysis->Amine

Caption: Primary hydrolytic degradation pathway of sulfonylurea drugs.

Q3: How can I prepare a stable aqueous solution of a sulfonylurea drug for my experiments?

A3: To prepare a stable solution:

  • Consult the literature: Check for published data on the solubility and stability of the specific sulfonylurea you are working with.

  • Optimize pH: Prepare your solution in a buffer system where the drug exhibits maximum stability. This is often a slightly acidic to neutral pH, but needs to be determined empirically.

  • Control Temperature: Prepare solutions using cooled buffers and store them at low temperatures (refrigerated or frozen) until use.[4]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect the solution from light.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.

  • Consider Co-solvents: If solubility is an issue, a small percentage of a co-solvent like DMSO or ethanol (B145695) can be used, but ensure it does not interfere with your assay.

Q4: What analytical techniques are recommended for studying the stability of sulfonylurea drugs?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most widely used technique for stability studies.[6][7][8] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its degradation products.[9][10] Other techniques like UV-Vis spectroscopy can be used for preliminary assessments.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of a sulfonylurea drug under various stress conditions.

Materials:

  • Sulfonylurea drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve the drug in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the drug in a suitable solvent and add 0.1 M NaOH.

    • Incubate at a specific temperature for a defined period.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the drug in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose a solution of the drug to a UV light source (e.g., 254 nm) for a defined period.

    • Keep a control sample in the dark.

  • Thermal Degradation:

    • Heat a solid sample of the drug in an oven at a high temperature (e.g., 105°C) for a defined period.

    • Dissolve the heated sample for analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method to separate the parent drug from any degradation products.

start Prepare Drug Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid HCl base Base Hydrolysis stress->base NaOH oxidation Oxidation stress->oxidation H₂O₂ photo Photolysis stress->photo UV Light thermal Thermal Stress stress->thermal Heat analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradants analysis->end

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Procedure:

  • Column Selection: Start with a common reverse-phase column (e.g., C18).

  • Mobile Phase Selection:

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate, acetate).

    • Adjust the pH of the mobile phase to optimize the separation.

  • Gradient Elution: Develop a gradient elution program to resolve all peaks, starting with a higher aqueous content and gradually increasing the organic solvent.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the API and all degradation products.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10]

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a sulfonylurea drug under various stress conditions, as would be determined by a stability-indicating HPLC method.

Stress Condition Duration Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours60°C15.8%Sulfonamide, Amine
0.1 M NaOH24 hours60°C18.2%Sulfonamide, Amine
3% H₂O₂24 hoursRoom Temp8.5%Oxidized derivatives
UV Light (254 nm)48 hoursRoom Temp12.1%Photodegradants
Dry Heat72 hours105°C5.3%Thermally induced degradants

Note: The data presented in this table is illustrative and will vary depending on the specific sulfonylurea drug and experimental conditions.

References

Technical Support Center: Optimizing Glycine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for research purposes only. The user is responsible for adhering to all applicable institutional and national guidelines for animal care and use. The compound "Glypinamide" could not be identified in the scientific literature; this guide has been developed based on the assumption that the intended compound was Glycine (B1666218) , a well-researched amino acid with significant roles in neurotransmission.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Glycine in the central nervous system?

A1: Glycine has a dual role in the central nervous system. It acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by activating ionotropic glycine receptors, which leads to chloride influx and hyperpolarization of neurons. Additionally, and of significant interest for many studies, it functions as a required co-agonist with glutamate (B1630785) for the activation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1]

Q2: What are the typical dosage ranges for Glycine in rodent studies?

A2: Dosage ranges for Glycine vary widely depending on the animal model, route of administration, and experimental endpoint.

  • Oral Gavage (Rats): Doses of 500, 1000, and 2000 mg/kg/day have been used in 4-week toxicity studies, with 2000 mg/kg/day identified as a no-observed-adverse-effect level (NOAEL).[2][3] The oral LD50 in rats is high, at 7930 mg/kg.

  • Intraperitoneal (IP) Injection (Mice): For behavioral studies, doses ranging from 100 mg/kg to 1250 mg/kg have been reported.[4] Lower doses of 85 and 170 mg/kg (administered intravenously) have been used to study immunomodulatory effects.

  • Dietary Supplementation (Rats): High doses of 0.8 g/kg/day and 3.2 g/kg/day have been administered through the diet to study effects on brain cell morphology.

Q3: How should I prepare a Glycine solution for administration?

A3: Glycine is soluble in water. For a simple aqueous solution, dissolve the desired amount of Glycine in sterile water for injection or saline. For example, to prepare a 0.1 M Glycine solution, dissolve 7.5 g of Glycine in 800 mL of distilled water, adjust the pH if necessary with HCl or NaOH, and then add distilled water to a final volume of 1 L.[5] Always ensure the final solution is sterile, which can be achieved through autoclaving or sterile filtering. The pH of the solution should be adjusted to be within a physiologically acceptable range (typically pH 7.2-7.4 for injections).

Q4: What are the potential adverse effects of high-dose Glycine administration?

A4: While generally considered safe, high doses of Glycine can have adverse effects. In rats, high doses have been associated with toxic effects on the kidneys and liver.[6] In mice, high concentrations of intraperitoneally infused glycine solutions were linked to decreased survival rates. Doses exceeding 500 mg/kg may carry a risk of renal and hepatic cytotoxic effects. It is crucial to conduct pilot studies to determine the optimal and safe dosage for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High variability in behavioral or physiological responses between animals in the same dose group.

  • Possible Cause: Inconsistent administration technique (oral gavage or IP injection).

    • Solution: Ensure all personnel are thoroughly trained and proficient in the chosen administration route. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the lungs.[7][8] For IP injections, ensure the injection is in the correct quadrant of the abdomen to avoid puncturing organs.

  • Possible Cause: Stress induced by handling and administration.

    • Solution: Acclimate animals to handling for several days before the experiment begins. Perform procedures efficiently and calmly to minimize stress. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.

  • Possible Cause: Issues with the Glycine solution.

    • Solution: Prepare fresh solutions for each experiment to ensure stability and consistent concentration. Ensure the solution is at an appropriate physiological pH and temperature before administration.

Issue 2: Animals show signs of distress or toxicity (e.g., lethargy, respiratory difficulty) after administration.

  • Possible Cause: The administered dose is too high.

    • Solution: Immediately reduce the dosage for subsequent experiments. Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal strain and model.

  • Possible Cause: Incorrect administration, such as accidental administration into the trachea during oral gavage.

    • Solution: Immediately cease the procedure if the animal shows signs of choking or difficulty breathing.[7][9] Euthanize the animal if it is in severe distress. Review and refine administration techniques with all personnel.

  • Possible Cause: Rapid infusion/injection rate.

    • Solution: Administer the solution slowly and steadily over a few seconds to allow for proper absorption and distribution, and to prevent regurgitation or tissue damage.[9]

Data Presentation

Table 1: Summary of Glycine Dosages in Rodent Studies

Animal ModelRoute of AdministrationDosage RangeKey FindingsReference(s)
RatOral Gavage500 - 2000 mg/kg/dayNOAEL of at least 2000 mg/kg/day in a 4-week study.[2][3]
RatOral Gavage0.6 g/kg/dayProtective effect against alcohol-induced hepatotoxicity.[6]
RatDietary Supplementation0.8 and 3.2 g/kg/dayInduced changes in glial cell morphology in the hippocampus and cerebellum.
MouseIntraperitoneal (IP)100, 300, and 500 mg/kgDose-dependent effects on memory and behavior.[4]
MouseIntraperitoneal (IP)250, 750, and 1250 mg/kgAnxiogenic effects observed at 750 and 1250 mg/kg.
MouseIntravenous (IV)85 and 170 mg/kgAttenuated postoperative ileus.

Experimental Protocols

Protocol 1: Dose-Response Study of Glycine in Mice via Oral Gavage
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Acclimation: House animals in standard conditions for at least one week prior to the experiment. Handle mice daily for 3-5 days to acclimate them to the researcher.

  • Glycine Solution Preparation:

    • Prepare a stock solution of Glycine in sterile water for injection.

    • Create serial dilutions to achieve the desired final concentrations for each dose group (e.g., 50, 100, 250, 500, 1000 mg/kg).

    • The vehicle control group will receive sterile water for injection.

    • The volume for oral gavage should not exceed 10 ml/kg body weight.

  • Experimental Groups:

    • Group 1: Vehicle control (sterile water).

    • Group 2: 50 mg/kg Glycine.

    • Group 3: 100 mg/kg Glycine.

    • Group 4: 250 mg/kg Glycine.

    • Group 5: 500 mg/kg Glycine.

    • Group 6: 1000 mg/kg Glycine.

    • (n=8-10 mice per group).

  • Administration Procedure:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[7]

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it into the esophagus. Do not force the needle.

    • Administer the solution slowly and steadily.

    • Carefully remove the needle and return the mouse to its cage.

  • Monitoring and Data Collection:

    • Observe animals closely for at least 4 hours post-administration for any signs of acute toxicity (e.g., lethargy, seizures, abnormal posture, respiratory distress).

    • Record body weights daily.

    • At the desired experimental endpoint (e.g., 24 hours post-administration for acute studies, or after a period of chronic dosing), perform behavioral tests or collect tissue samples for analysis.

    • At the end of the study, euthanize animals according to approved institutional protocols and perform necropsy to examine for any gross pathology.

Mandatory Visualizations

Signaling Pathway

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, ERK, Akt) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Experimental Groups acclimation->grouping admin Dose Administration (e.g., Oral Gavage) grouping->admin prep Glycine Solution Preparation prep->admin monitoring Post-Administration Monitoring admin->monitoring data_collection Data Collection (Behavioral/Physiological) monitoring->data_collection end Endpoint: Tissue Collection/Analysis data_collection->end

References

Technical Support Center: Overcoming Glypinamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Glypinamide resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential reasons?

A1: The development of drug resistance is a common phenomenon in cancer cell lines. Potential reasons for reduced responsiveness to this compound include:

  • Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein (MRP) can actively remove this compound from the cell, reducing its intracellular concentration.[1][2]

  • Altered drug metabolism: The cancer cells may have developed mechanisms to metabolize or inactivate this compound.

  • Modification of the drug target: Genetic mutations or alterations in the expression of this compound's molecular target can reduce its binding affinity and efficacy.

  • Activation of alternative signaling pathways: Cells can compensate for the effects of this compound by upregulating pro-survival signaling pathways.

  • Changes in lipid metabolism: Increased expression of glucosylceramide synthase (GCS) can convert pro-apoptotic ceramide, potentially induced by this compound, into inactive glucosylceramide.[2][3][4]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, non-resistant cell line.[5][6] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay.

Q3: What is a typical fold-increase in IC50 that is considered "resistant"?

A3: While the exact fold-change can vary depending on the drug and cell line, an increase in IC50 of at least 3- to 5-fold is generally considered an indication of a drug-resistant cell line.[5] Highly resistant lines can exhibit 10-fold or even greater increases in IC50.[1]

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Long-Term Cultures

Possible Cause 1: Selection of a resistant cell population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current cell line to a frozen stock of the original, sensitive parental line.

    • Isolate Clones: If resistance is confirmed, you can attempt to isolate and characterize individual clones from the resistant population to study the heterogeneity of the resistance.

    • Next-Generation Sequencing: For a deeper understanding, consider next-generation sequencing of the resistant clones to identify genetic variations that may be responsible for resistance.[7][8]

Possible Cause 2: Mycoplasma contamination.

  • Troubleshooting Steps:

    • Test for Mycoplasma: Use a reliable mycoplasma detection kit (e.g., PCR-based) to test your cell cultures.

    • Eliminate Contamination: If positive, discard the contaminated cultures and start with a fresh, uncontaminated stock. If the cell line is irreplaceable, use a mycoplasma eradication agent.

Issue 2: Investigating the Mechanism of this compound Resistance

Hypothesis 1: Overexpression of Efflux Pumps (e.g., P-gp/MDR1)

  • Experimental Approach:

    • Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of the ABCB1 (MDR1) gene in resistant cells compared to parental cells.

    • Protein Expression Analysis: Use Western blotting to detect the P-glycoprotein in cell lysates. An increased band intensity in the resistant line is indicative of overexpression.

    • Functional Assay: Perform a rhodamine 123 or calcein-AM efflux assay. Efflux pump substrates will be retained in sensitive cells but actively pumped out of resistant cells. This efflux can often be inhibited by known P-gp inhibitors.

Hypothesis 2: Altered Ceramide Metabolism via Glucosylceramide Synthase (GCS)

  • Experimental Approach:

    • Gene and Protein Expression: Analyze the mRNA and protein levels of GCS (UGCG gene) using RT-qPCR and Western blotting, respectively. Coincident overexpression of GCS and MDR1 has been observed in some drug-resistant cell lines.[3]

    • Lipid Profiling: Use techniques like mass spectrometry to compare the levels of ceramide and glucosylceramide in sensitive versus resistant cells following this compound treatment.

    • Functional Reversal: Treat resistant cells with a GCS inhibitor in combination with this compound to see if sensitivity can be restored.[3]

Issue 3: Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy

  • Rationale: Combining this compound with another agent that targets a different pathway can create a synergistic effect and overcome resistance.[9]

  • Potential Combinations:

    • Efflux Pump Inhibitors: While older inhibitors had toxicity issues, newer agents are being explored.

    • GCS Inhibitors: Small molecule inhibitors of glucosylceramide synthase can prevent the detoxification of ceramide.

    • Inhibitors of Pro-Survival Pathways: If a specific survival pathway is found to be upregulated in resistant cells (e.g., Akt, MAPK), inhibitors of these pathways could be effective.[10]

    • Standard Chemotherapeutic Agents: Combining this compound with other established anticancer drugs may be beneficial.[11][12][13]

Strategy 2: Targeting the cSrc/β-catenin Pathway

  • Rationale: The cSrc and β-catenin signaling pathway has been shown to regulate the expression of both GCS and MDR1.[3]

  • Experimental Approach:

    • Pathway Activation Status: Use Western blotting to check the phosphorylation status of cSrc and the nuclear localization of β-catenin in resistant cells.

    • Inhibitor Studies: Treat resistant cells with inhibitors of cSrc or the Wnt/β-catenin pathway in combination with this compound to assess for restoration of sensitivity.

Data Presentation

Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental MCF-72.5 ± 0.31.0
MCF-7/GlyR28.2 ± 2.111.3
Parental OVCAR-85.1 ± 0.61.0
OVCAR-8/GlyR45.9 ± 3.89.0

Table 2: Example Gene Expression Changes in this compound-Resistant Cells

GeneParental (Relative mRNA Expression)Resistant (Relative mRNA Expression)Fold Change
ABCB1 (MDR1)1.0 ± 0.115.4 ± 1.915.4
UGCG (GCS)1.0 ± 0.28.7 ± 1.18.7
Bcl-21.0 ± 0.154.2 ± 0.54.2

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a standard method for determining the drug concentration that inhibits 50% of cell growth.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line

This protocol outlines the process of generating a drug-resistant cell line through continuous drug exposure.[5][6]

  • Initial Exposure: Treat the parental cell line with this compound at a concentration equal to its IC50.

  • Culture Maintenance: Maintain the cells in the presence of the drug, changing the medium every 3-4 days. Initially, a large proportion of cells may die.

  • Dose Escalation: Once the surviving cells recover and begin to proliferate steadily, increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat this process of recovery and dose escalation. This can take several months.

  • Resistance Confirmation: Periodically determine the IC50 of the cultured cells to monitor the development of resistance.

  • Resistant Stock Generation: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the cell population in the presence of the final drug concentration and freeze multiple vials for future use.

Visualizations

G cluster_0 cluster_1 Troubleshooting Workflow Parental Cell Parental Cell Resistant Cell Resistant Cell Parental Cell->Resistant Cell Continuous this compound Exposure start Reduced this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate overcome Develop Strategy to Overcome Resistance investigate->overcome

Caption: Troubleshooting workflow for this compound resistance.

G cluster_0 This compound Resistance Mechanisms This compound This compound Ceramide Ceramide This compound->Ceramide Induces P-gp P-glycoprotein (MDR1) This compound->P-gp Efflux Apoptosis Apoptosis Ceramide->Apoptosis GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide (Inactive) GCS->Glucosylceramide cSrc_betaCatenin cSrc/β-catenin Signaling cSrc_betaCatenin->P-gp Upregulates cSrc_betaCatenin->GCS Upregulates

Caption: Key signaling pathways in this compound resistance.

G cluster_0 Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent (MTT) C->D E Read Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for IC50 determination.

References

Technical Support Center: Refinement of Glycinamide Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Glypinamide": Initial searches for "this compound" did not yield specific results. This document focuses on the purification of Glycinamide (B1583983) , a closely related compound, to address the core requirements of your request. The techniques and troubleshooting advice provided are broadly applicable to the purification of similar small organic molecules.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Glycinamide purification techniques. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in achieving high-purity Glycinamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Glycinamide.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good at dissolving Glycinamide at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, preventing complete crystallization.- Premature crystallization occurred during hot filtration.- Select a solvent in which Glycinamide has high solubility at high temperatures and low solubility at low temperatures.[1][2]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4][5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]
Oily Precipitate Instead of Crystals - The compound may be "oiling out" due to a high concentration of impurities.- The boiling point of the solvent is higher than the melting point of Glycinamide.- The solution is supersaturated.- Try adding a small amount of a solvent in which the impurities are highly soluble but the product is not.- Choose a solvent with a boiling point lower than the melting point of Glycinamide.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]
Colored Impurities in Final Product - Residual colored impurities from the synthesis are not being effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] Be cautious not to add too much, as it can also adsorb the desired product.[4]
Poor Separation in HPLC Analysis - Inappropriate mobile phase composition.- Incorrect column selection.- Isomeric impurities that are difficult to resolve.- Optimize the mobile phase by adjusting the solvent ratio or adding ion-pairing reagents.[6]- Use a high-resolution column, such as a C18 column, suitable for separating polar compounds.[6][7]- Employ advanced techniques like LC-MS/MS for better identification and resolution of isomeric impurities.[8]
Presence of Unexpected Peaks in HPLC - Degradation of the sample.- Contamination from solvents or equipment.- Presence of synthesis by-products or residual starting materials.- Ensure proper sample handling and storage to prevent degradation.- Use high-purity solvents and thoroughly clean all glassware and equipment.- Review the synthesis pathway to identify potential by-products and develop methods to remove them.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Glycinamide?

A1: The ideal recrystallization solvent for any compound is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2] For a polar compound like Glycinamide, polar solvents such as water, ethanol, or a mixture of the two are often good starting points.[2] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific sample.[4]

Q2: How can I determine the purity of my Glycinamide sample?

A2: High-Performance Liquid Chromatography (HPLC) is a standard and robust method for determining the purity of pharmaceutical compounds like Glycinamide.[7][] Other techniques such as Mass Spectrometry (MS) can confirm the identity of the compound and its impurities, while quantitative Amino Acid Analysis (AAA) can determine the net peptide content if applicable.[10][12]

Q3: What are common impurities found in synthetic Glycinamide?

A3: Impurities can originate from the starting materials, by-products of the synthesis reaction, or degradation products.[8][9] For compounds derived from amino acids, potential impurities include deletion or truncated sequences (if part of a larger peptide), incompletely deprotected molecules, and diastereomeric impurities.[10]

Q4: My Glycinamide won't crystallize, what should I do?

A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following:

  • Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus.[2]

  • Seed crystal: Add a tiny crystal of pure Glycinamide to the solution.

  • Reduce solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Cool further: Place the flask in an ice bath to further decrease the solubility.[3][4]

Q5: How can I remove water-soluble impurities?

A5: If your Glycinamide is soluble in an organic solvent where the impurities are not, you can perform a liquid-liquid extraction. Alternatively, if the impurities are volatile, they may be removed by drying under vacuum. For non-volatile, water-soluble impurities, chromatography techniques like ion-exchange chromatography can be effective.

Experimental Protocols

Protocol 1: Recrystallization of Glycinamide

This protocol outlines the steps for purifying Glycinamide using a single-solvent recrystallization method.

  • Solvent Selection: In a small test tube, add approximately 20 mg of crude Glycinamide. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. Heat the test tube in a water bath and add more solvent dropwise until the solid dissolves.[3][4] Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude Glycinamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate while stirring to dissolve the solid.[2][3] Continue adding small portions of hot solvent until the Glycinamide is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[2] Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[4]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2][4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of Glycinamide using reversed-phase HPLC.

  • Sample Preparation: Accurately weigh about 5 mg of the purified Glycinamide and dissolve it in a suitable mobile phase to a final concentration of approximately 0.25 mg/mL.[6] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm[6]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in acetonitrile). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[6]

    • Detection Wavelength: 210-220 nm[9]

    • Injection Volume: 20 µL[6]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the Glycinamide sample by determining the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation crude Crude Glycinamide dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration & Washing cool->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_crystals Pure Glycinamide Crystals vacuum_filtration->pure_crystals

Caption: Workflow for the purification of Glycinamide by recrystallization.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Purified Glycinamide dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for purity analysis of Glycinamide using HPLC.

References

Glypinamide Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glypinamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and/or low membrane permeability. These factors can lead to a low dissolution rate in the gastrointestinal (GI) tract and inefficient absorption into the systemic circulation.[1][2][3] Additionally, first-pass metabolism in the gut wall or liver and susceptibility to efflux transporters can further reduce its bioavailability.[1][4]

Q2: Which Biopharmaceutics Classification System (BCS) class does this compound likely belong to?

A2: Given its low solubility and potentially low permeability, this compound is likely classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2][3] Understanding the specific BCS class is crucial for selecting an appropriate bioavailability enhancement strategy.

Q3: What are the initial steps to consider for improving the oral bioavailability of this compound?

A3: Initial strategies should focus on enhancing the solubility and dissolution rate.[5] Common approaches include particle size reduction (micronization or nanomilling), formulation into amorphous solid dispersions, or the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][5]

Q4: Can chemical modification of this compound be a viable strategy?

A4: Yes, a prodrug approach can be considered.[1][5] This involves chemically modifying this compound into an inactive form that has improved solubility and/or permeability. Once absorbed, the prodrug is metabolized back to the active this compound.

Troubleshooting Guides

This section provides solutions to common experimental issues encountered when working with this compound.

Issue 1: Low and Variable In Vitro Dissolution Results

Possible Causes:

  • Poor wettability: The hydrophobic nature of this compound powder prevents uniform dispersion in the dissolution medium.

  • Particle agglomeration: this compound particles may clump together, reducing the effective surface area for dissolution.

  • Inappropriate dissolution medium: The pH and composition of the medium may not be optimal for this compound solubilization.

Troubleshooting Steps:

  • Incorporate a surfactant: Add a low concentration (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or sodium dodecyl sulfate (B86663) (SDS) to the dissolution medium to improve wettability.

  • Optimize agitation speed: Ensure the paddle or basket speed is sufficient to create a hydrodynamic environment that prevents particle settling and agglomeration, but not so high as to cause excessive foaming.

  • Test different pH conditions: Evaluate this compound's solubility and dissolution in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF, FeSSIF) to mimic physiological conditions.[6]

Issue 2: Inconsistent Permeability in Caco-2 Assays

Possible Causes:

  • Low donor concentration: Poor solubility of this compound in the assay buffer leads to a low concentration gradient, resulting in undetectable flux.

  • Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), leading to high efflux ratios.[7]

  • Poor cell monolayer integrity: Compromised Caco-2 monolayers can lead to artificially high permeability values.

Troubleshooting Steps:

  • Use a co-solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it in the transport buffer. Ensure the final solvent concentration does not affect cell viability.

  • Conduct bi-directional transport studies: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[7]

  • Incorporate a P-gp inhibitor: If efflux is suspected, co-incubate this compound with a known P-gp inhibitor like verapamil (B1683045) to see if the A-B transport increases.[7]

  • Verify monolayer integrity: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment.

Data Presentation: Strategies for Bioavailability Enhancement

The following table summarizes the potential impact of various formulation strategies on the key pharmacokinetic parameters of this compound.

Formulation StrategyExpected Change in SolubilityExpected Change in PermeabilityExpected Impact on CmaxExpected Impact on AUC
Micronization/Nanonization
Amorphous Solid Dispersion↑↑↑↑↑↑
Lipid-Based Formulation (SEDDS)↑↑↑↑↑↑↑↑↑
Prodrug Approach↑/↔↑↑↑↑↑↑
Co-administration with P-gp Inhibitor

Arrow indicators: ↑ (Increase), ↑↑ (Moderate Increase), ↑↑↑ (Significant Increase), ↔ (No significant change)

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
  • Preparation of Dissolution Medium: Prepare 900 mL of Simulated Intestinal Fluid (FaSSIF) without enzymes.

  • Apparatus Setup: Set up the USP Apparatus II with a paddle speed of 75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Place a capsule containing a known amount of this compound formulation into each vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Membrane: Coat a 96-well filter plate with a 1% solution of lecithin (B1663433) in dodecane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., pH 6.5 phosphate (B84403) buffer) with a low percentage of a co-solvent if necessary.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, with the addition of a solubility enhancer if needed to maintain sink conditions.

  • Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Add the donor solution to the filter plate wells and incubate the sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): Calculate Pe using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) Where [Drug] is concentration, V is volume, A is the filter area, and t is incubation time.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay dissolution Dissolution Testing solubility->dissolution pampa PAMPA dissolution->pampa caco2 Caco-2 Permeability pampa->caco2 micronization Micronization caco2->micronization asd Amorphous Solid Dispersion caco2->asd sedds SEDDS caco2->sedds prodrug Prodrug Synthesis caco2->prodrug pk_study Pharmacokinetic Study (Animal Model) micronization->pk_study asd->pk_study sedds->pk_study prodrug->pk_study bioavailability Calculate F (%) pk_study->bioavailability

Caption: Experimental workflow for addressing poor bioavailability.

troubleshooting_logic start Low Bioavailability Observed check_solubility Is solubility < 0.1 mg/mL? start->check_solubility check_permeability Is Papp < 1 x 10^-6 cm/s? check_solubility->check_permeability No solubility_strategy Implement Solubility Enhancement Strategy (e.g., ASD, SEDDS) check_solubility->solubility_strategy Yes check_efflux Is Efflux Ratio > 2? check_permeability->check_efflux No permeability_strategy Implement Permeability Enhancement Strategy (e.g., Prodrug) check_permeability->permeability_strategy Yes efflux_strategy Consider Efflux Inhibitor Co-administration check_efflux->efflux_strategy Yes re_evaluate Re-evaluate In Vivo check_efflux->re_evaluate No solubility_strategy->re_evaluate permeability_strategy->re_evaluate efflux_strategy->re_evaluate

References

Glypinamide assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Glypinamide" did not yield relevant results. This document has been created based on the assumption that the intended topic was "Glipizide," a widely used sulfonylurea anti-diabetic medication.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glipizide (B1671590) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Glipizide?

Glipizide is a second-generation sulfonylurea drug that lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] It achieves this by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][3] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions.[2][3] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4][3] Additionally, Glipizide may have extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues and reducing hepatic glucose production.[1][5][6]

Q2: What are the common analytical methods for Glipizide quantification?

The most common methods for the quantification of Glipizide in various matrices (e.g., bulk drug, pharmaceutical formulations, plasma) are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] Spectrophotometric methods have also been developed for its determination in pure and pharmaceutical forms.[8]

Q3: What are the key validation parameters for a reliable Glipizide assay?

A reliable Glipizide assay should be validated for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness, in accordance with ICH guidelines.[11][12][13]

Glipizide Signaling Pathway in Pancreatic β-Cells

Glipizide_Pathway cluster_beta_cell Pancreatic β-Cell Membrane Glipizide Glipizide SUR1 SUR1 Glipizide->SUR1 Binds to K_ATP K-ATP Channel (Open) SUR1->K_ATP Inhibits K_ion K+ K_ATP->K_ion Blocks Efflux Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel (Closed) Depolarization->Ca_channel Opens Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Insulin_Vesicle Insulin Vesicle Ca_ion_in->Insulin_Vesicle Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release

Caption: Glipizide's mechanism of action in pancreatic β-cells.

Troubleshooting Guide

This guide addresses common issues encountered during Glipizide quantification using HPLC and LC-MS/MS.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak for Glipizide Incorrect mobile phase composition or pH.Verify the mobile phase composition and pH. For RP-HPLC, a common mobile phase is a mixture of acetonitrile (B52724) or methanol (B129727) and a phosphate (B84403) buffer.[9][14][15]
Improper wavelength selection for UV detector.Ensure the UV detector is set to the correct wavelength for Glipizide, typically around 225 nm, 230 nm, or 275-276 nm.[7][9][11][15]
Sample degradation.Glipizide is sensitive to thermal and oxidative stress.[12][16][17] Prepare fresh samples and standards, and store them appropriately (e.g., at 2-8°C).[9]
Issues with sample extraction from plasma.Optimize the liquid-liquid extraction or protein precipitation method. Ensure the correct solvent (e.g., ethyl acetate (B1210297), toluene) and pH are used for efficient extraction.[9][18]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Mismatched pH between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent similar in composition and pH to the mobile phase.
Column overload.Dilute the sample and re-inject.
Inconsistent Retention Times Fluctuation in mobile phase flow rate.Check the HPLC pump for leaks and ensure proper functioning.
Column temperature variations.Use a column oven to maintain a consistent temperature.[11]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is properly degassed.
High Background Noise Contaminated mobile phase or solvents.Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[11]
Detector lamp issue (UV).Check the lamp's usage hours and replace if necessary.
Dirty ion source (LC-MS/MS).Clean the ion source according to the manufacturer's instructions.
Low Recovery During Sample Preparation Inefficient extraction from the biological matrix.Optimize the extraction solvent, pH, and mixing time. A study reported an extraction efficiency of 64% ± 4% with ethyl acetate.[19]
Drug binding to labware.Use silanized glassware or low-binding microcentrifuge tubes.
Incomplete protein precipitation.Ensure the correct precipitating agent (e.g., methanol, acetonitrile) and ratio are used.[20]

Troubleshooting Logic Workflow

Troubleshooting_Workflow Start Assay Problem (e.g., No Peak, Poor Shape) Check_Standard Analyze Freshly Prepared Glipizide Standard Start->Check_Standard Standard_OK Standard Peak OK? Check_Standard->Standard_OK Check_Sample_Prep Review Sample Preparation (Extraction, Dilution) Standard_OK->Check_Sample_Prep Yes Check_Instrument Check Instrument Parameters (Mobile Phase, Wavelength, Flow Rate) Standard_OK->Check_Instrument No Sample_Prep_OK Sample Prep Correct? Check_Sample_Prep->Sample_Prep_OK Sample_Prep_OK->Check_Instrument Yes Re_Prep_Sample Re-prepare Sample Sample_Prep_OK->Re_Prep_Sample No Instrument_OK Instrument Settings Correct? Check_Instrument->Instrument_OK Check_Column Check Column (Age, Contamination) Instrument_OK->Check_Column Yes Adjust_Instrument Adjust Instrument Settings Instrument_OK->Adjust_Instrument No Resolve Problem Resolved Check_Column->Resolve If OK Replace_Column Flush or Replace Column Check_Column->Replace_Column If Problem Found Re_Prep_Standard Re-prepare Standard Re_Prep_Sample->Check_Standard Adjust_Instrument->Check_Standard Replace_Column->Check_Standard

Caption: A logical workflow for troubleshooting common Glipizide assay issues.

Quantitative Data from Validated Assays

The following tables summarize performance characteristics from various published methods for Glipizide quantification.

Table 1: HPLC Method Performance

Parameter Study 1[7] Study 2[11] Study 3[9] Study 4[21]
Linearity Range 0.5–18 µg/ml1-450 µg/mL50–1600 ng/mL12.5–1000 ng/mL (plasma)
Correlation Coefficient (r²) 0.99950.9999--
LOD 0.3 µg/ml0.03 µg/mL-5 ng/mL (plasma)
LOQ 0.5 µg/ml0.09 µg/mL-12.5 ng/mL (plasma)
Accuracy (% Recovery) 99.60 - 101.20>98.5%-99.90%
Precision (% RSD) < 2%< 1% (Intra-day & Inter-day)-< 3%

Table 2: LC-MS/MS Method Performance

Parameter Study 1[20] Study 2[22]
Linearity Range 2.55-408 ng/mLNot specified
Precision (% RSD) < 10% (Intra-day & Inter-day)Not specified
Accuracy (% RE) -7.0 to 4.6%Not specified
MRM Transition (m/z) 446 → 321446.3 → 321.1

Experimental Protocols

Protocol 1: RP-HPLC Method for Glipizide in Pharmaceutical Formulations

This protocol is a generalized procedure based on common parameters from published methods.[7][11]

1. Materials and Reagents:

  • Glipizide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (Milli-Q or equivalent)

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). The buffer can be 10mM potassium dihydrogen phosphate with pH adjusted to ~3.5-4.25 with orthophosphoric acid.[9][11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm or 276 nm[7][11]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C[11]

3. Standard Solution Preparation:

  • Prepare a stock solution of Glipizide (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions with the mobile phase to create working standards within the linear range (e.g., 1-50 µg/mL).

4. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Glipizide (e.g., 10 mg).

  • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume (e.g., 100 mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of Glipizide in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Method for Glipizide in Human Plasma

This protocol is a generalized procedure based on published methods.[20][22]

1. Materials and Reagents:

  • Glipizide reference standard

  • Internal Standard (IS), e.g., Gliclazide (B1671584) or Phenacetin[15][20][22]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (blank)

2. LC-MS/MS Conditions:

  • LC Column: C18 or Phenyl column

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol or acetonitrile and an aqueous solution (e.g., 10 mmol/L ammonium acetate or 0.1% formic acid).[20][23]

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-20 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[20][22]

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition: For Glipizide: m/z 446.3 → 321.1. For IS (Gliclazide): m/z 324.1 → 127.1.[22]

3. Standard and Sample Preparation:

  • Prepare stock solutions of Glipizide and the IS in methanol.

  • Spike blank human plasma with working standard solutions to create calibration standards and quality control (QC) samples.

  • To a 100-200 µL aliquot of plasma sample, standard, or QC, add the IS solution.

  • Perform protein precipitation by adding a sufficient volume of cold methanol (e.g., 3 times the plasma volume).[20][22]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen, or inject directly.

  • If evaporated, reconstitute the residue in the mobile phase before injection.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (Glipizide/IS) against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of Glipizide in the unknown samples.

General Assay Workflow

Assay_Workflow Start Start Prep_Reagents Prepare Mobile Phase and Reagents Start->Prep_Reagents Prep_Standards Prepare Stock and Working Standards Prep_Reagents->Prep_Standards Prep_Samples Prepare Samples (e.g., Extraction from Plasma) Prep_Reagents->Prep_Samples System_Equilibration Equilibrate LC System Prep_Standards->System_Equilibration Prep_Samples->System_Equilibration Run_Analysis Inject Standards and Samples for LC-UV or LC-MS/MS Analysis System_Equilibration->Run_Analysis Data_Processing Process Data (Peak Integration, Calibration Curve) Run_Analysis->Data_Processing Quantification Quantify Glipizide in Samples Data_Processing->Quantification End End Quantification->End

Caption: A general workflow for a typical Glipizide bioanalytical assay.

References

Technical Support Center: Glypinamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of Glypinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges that may be encountered during the transition from laboratory-scale to large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Q1: We are observing a significant decrease in yield upon scaling up the reaction from lab (gram-scale) to pilot (kilogram-scale). What are the potential causes and how can we mitigate this?

A1: A decrease in yield is a common challenge in process scale-up. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation. This can cause localized "hot spots" where side reactions or degradation of the product may occur, thus reducing the overall yield.

    • Solution: Implement a more efficient stirring mechanism and a well-calibrated heating/cooling system to ensure uniform temperature distribution throughout the reactor.

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients of reactants, leading to incomplete reactions or the formation of byproducts.

    • Solution: Optimize the agitation speed and consider the use of baffles or different impeller designs to improve mixing efficiency.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be affected by changes in physical parameters at a larger scale, such as mass transfer limitations.

    • Solution: Re-optimize the reaction parameters, including temperature, pressure, and addition rates of reactants, at the pilot scale.

Q2: The impurity profile of our scaled-up batch is significantly different from our lab-scale synthesis, with a higher percentage of unknown impurities. How can we identify and control these impurities?

A2: Changes in the impurity profile are often linked to the longer reaction times and potential temperature fluctuations inherent in larger-scale operations.

  • Identification of Impurities:

    • Solution: Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to isolate and identify the structure of the major impurities. Understanding the structure of the impurities can provide insights into their formation pathways.

  • Control of Impurities:

    • Side Reactions: The formation of impurities can be due to side reactions that are negligible at a smaller scale but become significant under prolonged reaction times at a larger scale. For instance, in sulfonylurea synthesis, unreacted isocyanates can lead to the formation of undesired byproducts.[1][2]

      • Solution: Adjust the stoichiometry of the reactants and optimize the reaction time and temperature to minimize side reactions. Consider using safer and more stable alternatives to hazardous reagents, such as N-substituted carbamates instead of isocyanates.[1][2]

    • Degradation: The product might be degrading under the reaction or work-up conditions at a larger scale.

      • Solution: Perform stability studies of the final product and key intermediates under the scaled-up process conditions to identify any degradation pathways.

Q3: We are facing difficulties with the filtration and isolation of the final this compound product at a larger scale. The product is a fine powder that clogs the filter.

A3: Filtration and isolation can be challenging when the physical properties of the product, such as particle size and crystal form, change with the scale of the synthesis.

  • Particle Size and Morphology: The precipitation or crystallization conditions in a large reactor can differ significantly from a lab flask, potentially leading to the formation of fine particles that are difficult to filter.

    • Solution: Develop a controlled crystallization process. This can involve optimizing the solvent system, cooling rate, and agitation to promote the growth of larger, more easily filterable crystals.

  • Residual Solvents: Inefficient drying at a larger scale can lead to high levels of residual solvents in the final product.

    • Solution: Optimize the drying process by controlling the temperature, pressure, and gas flow in the dryer to ensure efficient removal of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this compound synthesis?

A1: The most critical parameters to monitor include:

  • Temperature: To prevent side reactions and degradation.

  • Mixing/Agitation Speed: To ensure homogeneity and efficient mass transfer.

  • Rate of Reagent Addition: To control reaction exotherms and minimize localized high concentrations.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • pH: To control the reactivity of functional groups and the stability of the product.

Q2: Are there any specific safety precautions we should take when handling the reagents for this compound synthesis at a large scale?

A2: Yes, safety is paramount during scale-up. Key considerations include:

  • Hazardous Reagents: The synthesis of sulfonylureas may involve hazardous reagents like isocyanates or chlorosulfonic acid.[1][3] It is crucial to use safer alternatives where possible, such as carbamates.[1]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.

  • Engineering Controls: Use closed systems and well-ventilated areas to minimize exposure to hazardous chemicals.

  • Thermal Safety: Be aware of potential exothermic events and have a robust cooling system and emergency procedures in place.

Q3: How can we ensure batch-to-batch consistency during the scale-up of this compound production?

A3: Ensuring batch-to-batch consistency requires a well-defined and controlled manufacturing process.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for every step of the manufacturing process.

  • In-Process Controls (IPCs): Implement critical in-process controls to monitor the progress of the reaction and the quality of intermediates.

  • Raw Material Control: Ensure the quality and consistency of starting materials from suppliers.[4] Fluctuations in the purity or physical properties of raw materials can significantly impact the final product.[4]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Common Challenges at Scale-Up
Yield 85%70%Inefficient heat transfer and mixing
Purity (by HPLC) 99.5%98.0%Increased formation of byproducts
Major Impurity 1 0.2%1.0%Longer reaction times
Major Impurity 2 0.1%0.5%Temperature fluctuations
Reaction Time 4 hours8 hoursSlower reagent addition and heating/cooling
Filtration Time 30 minutes4 hoursFine particle size, filter clogging
Residual Solvents <0.1%0.5%Inefficient drying

Experimental Protocols

General Procedure for the Synthesis of a Sulfonylurea (Illustrative)

This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

  • Carbamate (B1207046) Formation (Isocyanate Alternative):

    • In a suitable reactor, dissolve the primary amine in an appropriate solvent (e.g., toluene).

    • Slowly add a chloroformate (e.g., ethyl chloroformate) at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture until the formation of the carbamate is complete, as monitored by an in-process control (e.g., TLC or HPLC).

  • Sulfonylurea Formation:

    • In a separate reactor, prepare a solution of the sulfonamide with a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent.

    • Slowly add the carbamate solution from the previous step to the sulfonamide solution at a controlled temperature.

    • Monitor the reaction for completion by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction mixture with water.

    • Adjust the pH to precipitate the crude product.

    • Filter the solid product and wash with an appropriate solvent to remove impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system to achieve the desired purity.

    • Filter the purified product and dry it under vacuum to a constant weight.

Mandatory Visualization

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, High Impurities) check_params Review Process Parameters (Temp, Mixing, Addition Rate) start->check_params analyze_materials Analyze Raw Materials & Intermediates start->analyze_materials id_impurities Identify Impurity Structures (LC-MS, NMR) start->id_impurities optimize_conditions Optimize Reaction Conditions (Stoichiometry, Time, Temp) check_params->optimize_conditions analyze_materials->optimize_conditions id_impurities->optimize_conditions improve_workup Improve Work-up & Purification id_impurities->improve_workup re_evaluate Re-evaluate at Scale optimize_conditions->re_evaluate improve_workup->re_evaluate solution Problem Resolved re_evaluate->solution

Caption: Troubleshooting workflow for scale-up synthesis issues.

Problem_Cause_Relationship problems Problems • Low Yield • High Impurities • Poor Filtration causes Potential Causes • Inefficient Heat Transfer • Poor Mixing • Side Reactions • Uncontrolled Crystallization • Raw Material Variability problems:p->causes:c is caused by solutions Solutions • Optimize Agitation & Temp Control • Adjust Stoichiometry & Time • Develop Controlled Crystallization • Qualify Raw Material Suppliers causes:c->solutions:s is addressed by

Caption: Relationship between problems, causes, and solutions in scale-up.

References

Technical Support Center: Glypinamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Glypinamide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a sulfonylurea compound, is susceptible to degradation through several mechanisms. The primary factors include exposure to hydrolytic and oxidative conditions.[1] The presence of moisture, extreme pH (both acidic and alkaline), and oxidizing agents can lead to the breakdown of the molecule. While generally stable under thermal and photolytic stress, prolonged exposure to high temperatures may accelerate degradation in the presence of other factors.[1]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or lower.[2] For short-term use, storage in a refrigerator at 2-8°C is acceptable.[2][3] It is crucial to prevent freeze-thaw cycles for solutions.[4]

Q3: How should I handle this compound powder to prevent degradation?

A3: this compound powder is often hygroscopic. To prevent moisture absorption, allow the container to reach ambient temperature in a desiccator before opening.[2] Weigh the powder quickly and reseal the container tightly.[2] Store in a dry place, away from incompatible materials like strong oxidizers.[5]

Q4: Can I store this compound in solution? For how long?

A4: Storing this compound in solution is not recommended for long periods due to the risk of hydrolysis.[2] If necessary, prepare solutions fresh for each experiment. For temporary storage, aliquot the solution into single-use vials and freeze them at -20°C or below.[2] Avoid repeated freeze-thaw cycles. The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.

Troubleshooting Guide

Issue 1: I am observing a loss of potency or the appearance of extra peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Hydrolytic Degradation. The sulfonylurea and amide bonds in this compound are susceptible to hydrolysis, especially in non-anhydrous solvents or at non-neutral pH.[1][6] This is a common degradation pathway for sulfonylurea drugs.[1][6]

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents for preparing your solutions.

    • Control pH: If working with buffered solutions, ensure the pH is near neutral and that the buffer components are compatible with this compound.

    • Fresh Preparations: Prepare solutions immediately before use whenever possible.

    • Proper Storage of Solutions: If short-term storage of a solution is unavoidable, store it at 2-8°C and use it within 24 hours. For longer periods, freeze at -80°C.

    • Forced Degradation Study: Conduct a forced degradation study under acidic, basic, and neutral hydrolytic conditions to identify the degradation products and confirm the degradation pathway.[7][8][9]

  • Possible Cause 2: Oxidation. Exposure to atmospheric oxygen or oxidizing contaminants can lead to degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing and storing solutions, consider purging the vials with an inert gas like nitrogen or argon.

    • Avoid Oxidizing Agents: Ensure that no glassware or reagents are contaminated with oxidizing agents.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be considered, but their compatibility and potential for interference with assays must be thoroughly evaluated.

Issue 2: My lyophilized this compound powder appears clumpy or discolored.

  • Possible Cause 1: Moisture Absorption. As a hygroscopic compound, this compound can absorb moisture from the air if not handled properly, leading to physical changes and potential degradation.[2]

  • Troubleshooting Steps:

    • Proper Handling: Always allow the container to equilibrate to room temperature in a desiccator before opening.[2]

    • Storage Environment: Store the lyophilized powder in a desiccator at the recommended temperature.

    • Container Integrity: Ensure the container seal is intact and not compromised.

  • Possible Cause 2: Thermal Degradation. Although generally stable at ambient temperatures, prolonged exposure to elevated temperatures can cause degradation, which may manifest as discoloration.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Confirm that the storage unit (refrigerator or freezer) is maintaining the correct temperature.

    • Shipping Conditions: If the product was recently received, inquire about the shipping conditions to ensure it was not exposed to high temperatures during transit.

Data on this compound Stability

The following tables summarize typical data that would be generated during forced degradation studies to understand the stability profile of this compound. Note that this is representative data for a sulfonylurea-type compound and actual results for this compound may vary.

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress ConditionTimeTemperature (°C)% Degradation (Typical)Number of Degradants
0.1 M HCl8 hours6015-25%2
0.1 M NaOH4 hours6020-30%1
3% H₂O₂24 hours2510-20%3
Thermal48 hours80< 5%1
Photolytic (UV)24 hours25< 5%0

Table 2: Stability of this compound in Different Solvents at 25°C

SolventTime (hours)% Remaining
Acetonitrile (B52724)24> 98%
Methanol24> 95%
Water (pH 7.0)2485-95%
DMSO24> 99%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[7][8][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) for 24 hours.

    • Dissolve the stressed powder to prepare a 0.1 mg/mL solution in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.[10] Compare the chromatograms to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.[10][11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[11]

Visualizations

Glypinamide_Degradation_Pathway This compound This compound Acid_Hydrolysis Acid Hydrolysis (H+) This compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (OH-) This compound->Base_Hydrolysis Oxidation Oxidation ([O]) This compound->Oxidation Sulfonamide Sulfonamide Derivative Acid_Hydrolysis->Sulfonamide Amine Amine Derivative Acid_Hydrolysis->Amine Base_Hydrolysis->Sulfonamide Base_Hydrolysis->Amine Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Observed (e.g., new HPLC peaks) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Sample Handling (Solvents, pH, Atmosphere) Start->Check_Handling Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Check_Handling->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Storage & Handling (e.g., lower temp, inert gas) Identify_Degradants->Optimize_Conditions End This compound Stabilized Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Improving the Selectivity of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of novel kinase inhibitors. Given that "Glypinamide" does not correspond to a known kinase inhibitor, this guide will use a hypothetical compound, "Hypothetical Kinase Inhibitor (HKI)," to illustrate common challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine the selectivity of my novel kinase inhibitor, HKI?

A1: The first step in characterizing a new kinase inhibitor is to perform a broad in vitro kinase panel screening.[1] This involves testing the inhibitor against hundreds of purified kinases to identify its potency and spectrum of activity.[1][2] This initial screen will reveal the primary target(s) and any potential off-targets. Many companies offer kinase profiling services with panels of varying sizes.[3][4]

Q2: My inhibitor, HKI, is potent against its intended target but also inhibits several other kinases. What does this mean?

A2: This indicates that your inhibitor is "promiscuous" or has a low selectivity profile, a common challenge with kinase inhibitors due to the highly conserved ATP-binding site across the kinome.[5][6] These unintended interactions are known as off-target effects and can lead to cellular toxicity or other undesirable biological outcomes.[7] Further investigation is needed to determine if these off-target interactions are clinically relevant.

Q3: How can I improve the selectivity of HKI?

A3: Improving selectivity typically involves medicinal chemistry efforts guided by structural biology and computational modeling. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of HKI and assess the impact on both on-target potency and off-target activity.[8]

  • Exploiting Unique Structural Features: Target less conserved regions of the ATP-binding pocket or allosteric sites that are unique to your target kinase.[8][9]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond can significantly increase selectivity.[5]

  • Bivalent Inhibitors: Linking your inhibitor to another molecule that binds to a secondary site on the target kinase can enhance selectivity.[5]

Q4: What experimental methods can confirm that the observed cellular effects of HKI are due to inhibition of the intended target?

A4: The gold-standard method is to use a genetic approach, such as CRISPR-Cas9, to knock out the intended target in a relevant cell line.[10] If HKI still produces the same cellular effect in the knockout cells, it suggests the phenotype is driven by off-target effects.[10] Additionally, using a structurally unrelated inhibitor for the same target can help validate on-target effects.[11] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[11]

Troubleshooting Guides

Scenario 1: High cytotoxicity is observed at concentrations required for target inhibition.

  • Possible Cause: The cytotoxicity may be due to potent inhibition of one or more off-target kinases that are essential for cell survival.[11]

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Examine the kinase profiling data to identify any off-target kinases that are strongly inhibited at the effective concentration of HKI.

    • Structure-Based Design: Use computational modeling or a co-crystal structure of HKI with its primary target to identify modifications that could reduce binding to off-target kinases while maintaining on-target potency.

    • Counter-Screening: During the lead optimization process, routinely screen new analogs against the identified problematic off-target kinases.

Scenario 2: In vitro potency does not translate to cellular activity.

  • Possible Cause: Several factors can contribute to this discrepancy, including poor cell permeability, high protein binding in cell culture media, or the inhibitor being actively pumped out of the cell by efflux transporters.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze the lipophilicity, solubility, and other properties of HKI that influence cell permeability.

    • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that HKI is binding to its target inside the cell.

    • Modify Compound Structure: Adjust the chemical structure to improve its drug-like properties without compromising on-target activity.

Scenario 3: Conflicting results between biochemical and cellular selectivity profiles.

  • Possible Cause: The intracellular concentration of ATP (typically 1-5 mM) is much higher than the ATP concentrations used in many in vitro kinase assays.[12] This can affect the apparent potency of ATP-competitive inhibitors.[12]

  • Troubleshooting Steps:

    • ATP-Competitive Assays: Perform in vitro kinase assays at ATP concentrations that are closer to physiological levels to get a more accurate measure of potency.[12]

    • Cellular Phosphorylation Assays: Measure the phosphorylation of a known downstream substrate of the target kinase in cells to assess target inhibition in a more physiological context.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for HKI and an Optimized Analog (HKI-opt)

Kinase TargetHKI IC50 (nM)HKI-opt IC50 (nM)Fold Selectivity Improvement
Primary Target 10 8 -
Off-Target 12550020
Off-Target 250>10,000>200
Off-Target 31002,50025

This table illustrates how a medicinal chemistry campaign can improve the selectivity of a lead compound. HKI-opt maintains potency against the primary target while significantly reducing its activity against known off-targets.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol outlines a common method for assessing the selectivity of an inhibitor across a broad panel of kinases.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., HKI) in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[1]

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific kinase for each well, and the diluted inhibitor or DMSO as a vehicle control.[1]

  • Inhibitor Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate for each kinase and [γ-³³P]ATP. The ATP concentration should ideally be close to the Km for each kinase.[1][12]

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Reaction Termination and Washing: Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for On-Target Validation

This protocol describes a general workflow for creating a target knockout cell line to validate an inhibitor's mechanism of action.

  • sgRNA Design and Cloning: Design and clone two or more single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the transfected cells at a low density to allow for the growth of single-cell colonies.[10]

  • Colony Expansion and Screening: Expand the individual colonies and screen for target protein knockout using Western blotting or other protein detection methods.

  • Genomic DNA Sequencing: Confirm the knockout at the genomic level by sequencing the targeted region to identify frameshift mutations.

  • Functional Assay: Treat the knockout and wild-type parental cell lines with a dose range of the inhibitor (HKI) and assess the cellular phenotype of interest (e.g., cell viability, apoptosis). A loss of inhibitor effect in the knockout cells supports an on-target mechanism.[10]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Off-Target Kinase Off-Target Kinase Receptor Tyrosine Kinase->Off-Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Cellular Response (Desired) Cellular Response (Desired) Downstream Substrate->Cellular Response (Desired) Off-Target Substrate Off-Target Substrate Off-Target Kinase->Off-Target Substrate Cellular Response (Adverse) Cellular Response (Adverse) Off-Target Substrate->Cellular Response (Adverse) HKI HKI HKI->Target Kinase Inhibition HKI->Off-Target Kinase Inhibition

Caption: Signaling pathway illustrating on-target and off-target effects of HKI.

G Start Start Kinome Scan Broad Kinase Panel Screen Start->Kinome Scan Identify Off-Targets Identify Off-Targets Kinome Scan->Identify Off-Targets SAR Studies Structure-Activity Relationship Studies Identify Off-Targets->SAR Studies Off-targets identified Confirm in Cells Cell-Based On-Target & Off-Target Assays Identify Off-Targets->Confirm in Cells No significant off-targets Optimize Selectivity Synthesize & Test Analogs SAR Studies->Optimize Selectivity Optimize Selectivity->Kinome Scan Re-screen Lead Candidate Lead Candidate Confirm in Cells->Lead Candidate

Caption: Experimental workflow for improving kinase inhibitor selectivity.

G Problem Inhibitor shows off-target activity Cause Is it due to a specific moiety? Problem->Cause Solution1 Modify or remove the responsible moiety Cause->Solution1 Yes Solution2 Explore alternative chemical scaffolds Cause->Solution2 Yes Cause2 Is the active site highly conserved? Cause->Cause2 No Solution3 Target allosteric sites Cause2->Solution3 Yes Solution4 Exploit unique features (e.g., covalent binding) Cause2->Solution4 Yes

Caption: Troubleshooting logic for addressing off-target inhibitor activity.

References

Validation & Comparative

In Vitro Potency Showdown: Glypinamide vs. Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

A direct in vitro potency comparison between the sulfonylurea compounds glypinamide and glibenclamide is hampered by a notable lack of publicly available research data for this compound. While glibenclamide is a well-characterized second-generation sulfonylurea with extensive documentation of its mechanism of action and potency, this compound, also known as azepinamide, is a lesser-studied compound with scarce information on its in vitro activity.

This guide provides a comprehensive overview of the available data for both compounds, highlighting the significant data gap for this compound.

Overview of Compounds

Glibenclamide (Glyburide): A widely used second-generation sulfonylurea for the treatment of type 2 diabetes. Its primary mechanism of action is the stimulation of insulin (B600854) release from pancreatic β-cells.

Comparative Potency: An Unresolved Comparison

Despite extensive searches for in vitro studies, no quantitative data such as IC50 or EC50 values for this compound's effect on insulin secretion or its binding affinity to the sulfonylurea receptor (SUR) could be located. Therefore, a direct comparison of in vitro potency with glibenclamide cannot be established from the available literature.

Glibenclamide: A Deep Dive into In Vitro Potency and Mechanism of Action

Glibenclamide's effects are mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Mechanism of Action

Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel.[2][3] This binding event inhibits the channel's activity, leading to its closure. The closure of the K-ATP channel prevents potassium ion (K+) efflux, resulting in the depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[3]

Quantitative Potency of Glibenclamide

The potency of glibenclamide is often expressed in terms of its half-maximal inhibitory concentration (IC50) for K-ATP channel activity or its half-maximal effective concentration (EC50) for stimulating insulin secretion. While specific values can vary depending on the experimental conditions and cell types used, glibenclamide is known to be a potent sulfonylurea.

ParameterReported Value/RangeTissue/Cell TypeReference
Binding Affinity (Kd) nanomolar rangePancreatic β-cells[2]
IC50 (K-ATP channel inhibition) 4.7 µM and 1300 µM (biphasic)SUR1[4]
EC50 (Insulin Secretion) Data not explicitly found in searchesNot Applicable

Experimental Protocols

Insulin Secretion Assay from Pancreatic Islet Cells

A common in vitro method to assess the potency of sulfonylureas like glibenclamide involves the use of isolated pancreatic islets or insulin-secreting cell lines (e.g., MIN6 cells).

  • Islet Isolation/Cell Culture: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors. Alternatively, insulin-secreting cell lines are cultured under standard conditions.

  • Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

  • Stimulation: The cells are then incubated with various concentrations of the test compound (e.g., glibenclamide) in the presence of a specific glucose concentration.

  • Sample Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are generated by plotting insulin secretion against the concentration of the test compound to determine the EC50 value.

Visualizing the Mechanism and Workflow

Signaling Pathway of Sulfonylureas

Sulfonylurea_Pathway Sulfonylurea Signaling Pathway for Insulin Secretion Sulfonylurea Glibenclamide SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to K_ATP K-ATP Channel K_efflux K+ Efflux K_ATP->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Sulfonylurea signaling pathway leading to insulin secretion.

Experimental Workflow for In Vitro Potency Assessment

Experimental_Workflow General Workflow for In Vitro Insulin Secretion Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Islet_Isolation Islet Isolation or Cell Culture Preincubation Pre-incubation (Low Glucose) Islet_Isolation->Preincubation Stimulation Stimulation with Test Compound Preincubation->Stimulation Collection Supernatant Collection Stimulation->Collection Quantification Insulin Quantification (ELISA/RIA) Collection->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response EC50 EC50 Determination Dose_Response->EC50

Caption: A generalized workflow for assessing in vitro insulin secretion.

References

Comparative Efficacy of Glypinamide and Other Sulfonylureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide offers a comparative analysis of the efficacy of Glypinamide and other sulfonylureas for researchers, scientists, and drug development professionals. Due to the limited availability of recent clinical data specifically for this compound (also known as azepinamide), this document leverages data from other prominent second-generation sulfonylureas to provide a comprehensive overview of the drug class.

Executive Summary

This compound is a second-generation sulfonylurea with antihyperglycemic properties.[1] Like other drugs in its class, this compound's primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. While direct head-to-head clinical trial data for this compound is scarce in recent literature, this guide provides a comparative perspective based on the well-documented efficacy and safety profiles of other second-generation sulfonylureas, such as glibenclamide, gliclazide, and glipizide. Efficacy across the class is generally comparable in terms of lowering HbA1c levels, though differences in hypoglycemic risk and other side effects exist.

Mechanism of Action: The Sulfonylurea Signaling Pathway

Sulfonylureas exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[2][3] This binding event initiates a cascade that leads to insulin exocytosis.

The key steps are as follows:

  • Binding to SUR1: The sulfonylurea drug binds to the SUR1 subunit of the KATP channel.

  • KATP Channel Closure: This binding inhibits the channel's activity, causing it to close.

  • Membrane Depolarization: The closure of the KATP channel prevents potassium efflux, leading to the depolarization of the β-cell membrane.

  • Calcium Influx: Depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.

  • Insulin Exocytosis: The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 SU->SUR1 Binds to KATP KATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers fusion of Insulin_release Insulin Release Insulin_granules->Insulin_release Bloodstream Bloodstream Insulin_release->Bloodstream

Figure 1: Signaling pathway of sulfonylurea-induced insulin secretion.

Comparative Efficacy and Safety Data

The following tables summarize comparative data for commonly prescribed second-generation sulfonylureas. This data can serve as a benchmark for the expected performance of this compound as a member of this class.

Table 1: Comparative Efficacy of Second-Generation Sulfonylureas in Glycemic Control

DrugTypical Daily DoseHbA1c Reduction (absolute %)Primary Route of Metabolism/Excretion
Glibenclamide (Glyburide) 2.5 - 20 mg1.0 - 2.0Hepatic metabolism, renal and biliary excretion
Gliclazide 30 - 120 mg (MR)1.0 - 1.5Hepatic metabolism, primarily renal excretion
Glipizide 2.5 - 40 mg1.0 - 2.0Hepatic metabolism, primarily renal excretion

Note: Data is compiled from various clinical sources and represents typical ranges.

Table 2: Comparative Safety Profile of Second-Generation Sulfonylureas

DrugRisk of HypoglycemiaEffect on Body WeightCommon Adverse Events
Glibenclamide (Glyburide) HigherWeight gainHypoglycemia, nausea, heartburn
Gliclazide LowerWeight gainHypoglycemia, headache, gastrointestinal disturbances
Glipizide ModerateWeight gainHypoglycemia, dizziness, gastrointestinal disturbances

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for key in vitro and in vivo experiments used to evaluate sulfonylureas.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin release from pancreatic islet cells.

Objective: To determine the dose-dependent effect of a test sulfonylurea on insulin secretion from isolated pancreatic islets or a β-cell line (e.g., MIN6).

Methodology:

  • Cell Culture: Pancreatic islets are isolated from a suitable animal model or a β-cell line is cultured under standard conditions.

  • Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a baseline insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of the test sulfonylurea (and/or glucose as a positive control).

  • Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion at each drug concentration is compared to the baseline and positive control.

In_Vitro_Workflow start Start culture Isolate/Culture Pancreatic β-cells start->culture pre_incubation Pre-incubate in low-glucose buffer culture->pre_incubation stimulation Incubate with Test Sulfonylurea pre_incubation->stimulation collect Collect Supernatant stimulation->collect quantify Quantify Insulin (ELISA/RIA) collect->quantify analyze Data Analysis quantify->analyze end End analyze->end

Figure 2: Workflow for an in vitro insulin secretion assay.
In Vivo Glucose-Lowering Assay

This assay evaluates the hypoglycemic effect of a compound in an animal model of diabetes.

Objective: To assess the ability of a test sulfonylurea to lower blood glucose levels in a diabetic animal model (e.g., streptozotocin-induced diabetic mice or rats).

Methodology:

  • Animal Model: Diabetes is induced in the animals, typically through the administration of streptozotocin.

  • Fasting: Animals are fasted for a specific period (e.g., 6-8 hours) to establish a baseline blood glucose level.

  • Baseline Measurement: A baseline blood glucose sample is taken from the tail vein.

  • Drug Administration: The test sulfonylurea is administered orally or via injection at various doses. A vehicle control group receives the vehicle only.

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the control group.

In_Vivo_Workflow start Start induce_diabetes Induce Diabetes in Animal Model start->induce_diabetes fasting Fast Animals induce_diabetes->fasting baseline_glucose Measure Baseline Blood Glucose fasting->baseline_glucose administer_drug Administer Test Sulfonylurea baseline_glucose->administer_drug monitor_glucose Monitor Blood Glucose at Timed Intervals administer_drug->monitor_glucose analyze Data Analysis monitor_glucose->analyze end End analyze->end

Figure 3: Workflow for an in vivo glucose-lowering assay.

Conclusion

While specific comparative efficacy data for this compound is limited in contemporary research, its classification as a second-generation sulfonylurea allows for informed inferences based on the performance of other drugs in this class. The provided data on glycemic control, safety profiles, and standardized experimental protocols offer a valuable resource for researchers and drug development professionals. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of this compound against other sulfonylureas and newer antidiabetic agents.

References

Validating the In Vivo Mechanism of Action of Sulfonylureas: A Comparative Guide Featuring Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the sulfonylurea drug Glibenclamide against control models, supported by experimental data. Detailed methodologies for key in vivo experiments are presented to facilitate reproducibility and further investigation into the mechanism of action of this class of compounds. While the initial query specified "Glypinamide," this appears to be a less common term; therefore, this guide focuses on the well-researched and representative sulfonylurea, Glibenclamide.

Core Mechanism of Action: Pancreatic and Extrapancreatic Effects

Sulfonylureas are a class of oral antidiabetic agents that primarily act by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] Their mechanism involves binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[2] This binding leads to the closure of the KATP channel, causing depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels results in an influx of calcium, which triggers the exocytosis of insulin-containing granules.[2][3]

Beyond their primary pancreatic action, evidence suggests that sulfonylureas also exert extrapancreatic effects that contribute to their hypoglycemic activity.[4][5] These may include enhancing insulin sensitivity in peripheral tissues such as muscle and liver.[4][6] Some studies suggest that these effects are related to the modulation of post-receptor signaling pathways rather than a direct increase in insulin binding.[2]

In Vivo Validation of Glibenclamide's Mechanism of Action

In vivo studies in animal models are crucial for validating the therapeutic action and understanding the physiological consequences of long-term administration of sulfonylureas. Chronic treatment with Glibenclamide in wild-type mice has been shown to initially enhance glucose tolerance and glucose-stimulated insulin secretion (GSIS).[7] However, prolonged exposure can lead to a state of glucose intolerance and reduced insulin secretion, a phenomenon that is reversible upon withdrawal of the drug.[7]

Comparative In Vivo Data: Glibenclamide vs. Control

The following tables summarize quantitative data from in vivo studies in mice, comparing the effects of Glibenclamide treatment to control groups.

Parameter Treatment Group Day 2 Day 7 Day 42 Reference
Blood Glucose (mg/dL) during GTT (at 30 min) Control~250~250~250[8]
Glibenclamide (high dose)~200~350~400[8]
Plasma Insulin (ng/mL) during GSIS (at 30 min) Control~1.5~1.5~1.5[7]
Glibenclamide (low dose)~2.5--[7]
Glibenclamide (high dose)-~0.5<0.5[7]

Table 1: Effects of Chronic Glibenclamide Treatment on Glucose Tolerance and Insulin Secretion in Wild-Type Mice. GTT (Glucose Tolerance Test) and GSIS (Glucose-Stimulated Insulin Secretion) were performed at different time points after implantation of slow-release Glibenclamide pellets.

Parameter Treatment Group Metabolic Clearance Rate (MCR) of Glucose Reference
Physiological Hyperinsulinemia Saline (Control)100% (baseline)[9]
GlibenclamideNo significant difference[9]
Glimepiride (B1671586)153% of control[9]
GliclazideNo significant difference[9]
Maximal Insulin Action Saline (Control)100% (baseline)[9]
Glibenclamide141% of control[9]
Glimepiride128% of control[9]
GliclazideNo significant difference[9]

Table 2: Comparison of the Effects of Different Sulfonylureas on In Vivo Insulin-Induced Glucose Uptake. Data from two-step euglycemic clamp procedures.

Experimental Protocols

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

This test assesses the ability of pancreatic β-cells to secrete insulin in response to a glucose challenge.

Protocol:

  • Fast mice for 16 hours overnight.[10]

  • On the day of the experiment, collect a baseline blood sample (t=0) from the tail vein.[11]

  • Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).[11]

  • Collect subsequent blood samples at specified time points (e.g., 2, 5, 15, and 30 minutes) after the glucose injection.[11]

  • Centrifuge the blood samples to separate the plasma.[11]

  • Store plasma samples at -80°C until insulin levels are measured using an ELISA kit.[11]

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing whole-body and tissue-specific insulin sensitivity in vivo.[12][13]

Protocol:

  • Implant catheters into the jugular vein (for infusions) and carotid artery (for sampling) 5-7 days prior to the clamp procedure.[12]

  • Fast the mice overnight (maximum 16 hours).[12]

  • Initiate a primed-continuous infusion of human insulin to achieve hyperinsulinemia.[12]

  • Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (normal blood glucose levels).[14]

  • Monitor blood glucose levels every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.[15]

  • The GIR required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[14]

  • Radioactive glucose tracers (e.g., [3-3H]glucose) can be co-infused to assess tissue-specific glucose uptake and endogenous glucose production.[14]

Visualizing the Mechanism and Workflow

Signaling Pathway of Sulfonylurea Action

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-cell Metabolism Glucose Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP_Channel KATP Channel (SUR1/Kir6.2) ATP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Sulfonylurea Sulfonylurea (e.g., Glibenclamide) Sulfonylurea->KATP_Channel Binds to SUR1 & Inhibits

Caption: Pancreatic β-cell signaling pathway for sulfonylurea-induced insulin secretion.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_GSIS Glucose-Stimulated Insulin Secretion (GSIS) cluster_Clamp Hyperinsulinemic-Euglycemic Clamp Fasting 16h Fasting Baseline_Blood Baseline Blood Sample (t=0) Fasting->Baseline_Blood Glucose_Injection IP Glucose Injection (2g/kg) Baseline_Blood->Glucose_Injection Time_Course_Blood Blood Sampling (2, 5, 15, 30 min) Glucose_Injection->Time_Course_Blood Plasma_Separation Plasma Separation Time_Course_Blood->Plasma_Separation Insulin_ELISA Insulin Measurement (ELISA) Plasma_Separation->Insulin_ELISA Catheterization Catheter Implantation Fasting_Clamp Overnight Fasting Catheterization->Fasting_Clamp Insulin_Infusion Constant Insulin Infusion Fasting_Clamp->Insulin_Infusion Glucose_Infusion Variable Glucose Infusion Fasting_Clamp->Glucose_Infusion Blood_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Blood_Monitoring Glucose_Infusion->Blood_Monitoring Blood_Monitoring->Glucose_Infusion Adjust Rate GIR_Calculation Calculate Glucose Infusion Rate (GIR) Blood_Monitoring->GIR_Calculation

Caption: Workflow for key in vivo experiments: GSIS and Hyperinsulinemic-Euglycemic Clamp.

References

Understanding Cross-Reactivity in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of off-target effects, or cross-reactivity, is a critical step in the development of new therapeutics. Cross-reactivity occurs when a drug molecule binds to a target other than the one for which it was designed. This can lead to unforeseen side effects, reduced efficacy, or even toxicity. Therefore, comprehensive cross-reactivity studies are essential to build a robust safety and selectivity profile for any investigational drug.

While specific data for a compound named "Glypinamide" is not available in the public domain, this guide will provide a comparative overview of the principles and methodologies used in cross-reactivity studies. The following sections detail common experimental protocols, present illustrative data in a structured format, and visualize key workflows and pathways relevant to this area of research.

Comparative Analysis of Off-Target Binding

A primary method for assessing cross-reactivity is to screen a compound against a panel of receptors, enzymes, and ion channels. The resulting data, typically presented as the concentration of the drug required to inhibit 50% of the target's activity (IC50) or the binding affinity (Ki), allows for a quantitative comparison of a drug's selectivity.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Compound

TargetCompound A (IC50/Ki in nM)Compound B (IC50/Ki in nM)Compound C (IC50/Ki in nM)
Primary Target 15 25 10
Off-Target 1 (e.g., hERG)>10,0001,500>10,000
Off-Target 2 (e.g., CYP3A4)5,2008,0009,500
Off-Target 3 (e.g., a related receptor kinase)8502501,200
Off-Target 4 (e.g., a transporter protein)>10,000>10,0007,800

This table presents hypothetical data to illustrate how the selectivity of different compounds can be compared. A higher IC50 or Ki value for off-targets relative to the primary target indicates greater selectivity.

Experimental Protocols for Cross-Reactivity Assessment

Detailed and standardized protocols are crucial for generating reliable and comparable cross-reactivity data. Below are methodologies for key experiments.

Protocol 1: In Vitro Receptor Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-target receptors.

Materials:

  • Test compound

  • Membrane preparations containing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Method:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and either the test compound or vehicle control.

  • Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay

This assay measures the effect of a compound on the activity of a specific enzyme.

Objective: To determine the IC50 of a test compound for a panel of off-target enzymes.

Materials:

  • Test compound

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

  • 96-well microplate

  • Plate reader

Method:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme and the test compound or vehicle control.

  • Pre-incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time at an optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a stop solution).

  • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of enzyme inhibition at each concentration of the test compound and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity screening workflow and a hypothetical signaling pathway that could be affected by off-target binding.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Panel cluster_2 Phase 3: Data Analysis A Test Compound B Primary Target Assay A->B C Broad Receptor Panel (e.g., 44 targets) B->C High Potency Candidates D Enzyme Panel (e.g., Kinases, CYPs) B->D E Ion Channel Panel (e.g., hERG) B->E F Determine IC50 / Ki Values C->F D->F E->F G Calculate Selectivity Ratios (Off-target IC50 / Primary Target IC50) F->G H Prioritize Compounds G->H

Caption: A generalized workflow for assessing compound cross-reactivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor_A Primary Target Receptor Pathway_A Intended Signaling Pathway Receptor_A->Pathway_A Receptor_B Off-Target Receptor Pathway_B Unintended Signaling Pathway Receptor_B->Pathway_B Response_A Therapeutic Effect Pathway_A->Response_A Response_B Adverse Effect Pathway_B->Response_B Drug Drug Molecule Drug->Receptor_A High Affinity Drug->Receptor_B Lower Affinity (Cross-Reactivity)

Head-to-Head Comparison: Glypinamide vs. Tolbutamide in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and experimental evaluation of two key sulfonylureas.

This guide provides a detailed comparative analysis of Glypinamide (a second-generation sulfonylurea, also known as Azepinamide) and Tolbutamide (a first-generation sulfonylurea). While direct head-to-head clinical trial data is limited for this compound, this comparison leverages established knowledge of sulfonylurea generations to provide a thorough overview of their respective mechanisms of action, pharmacokinetic profiles, efficacy, and safety.

Mechanism of Action: Targeting the Pancreatic β-Cell

Both this compound and Tolbutamide are oral hypoglycemic agents that function by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] Their primary target is the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[2]

Binding of these drugs to SUR1 leads to the closure of the K-ATP channel. This inhibition of potassium efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to increased insulin levels in the bloodstream.[2]

While the fundamental mechanism is the same, second-generation sulfonylureas like this compound generally exhibit a higher binding affinity for the SUR1 receptor compared to first-generation agents like Tolbutamide. This higher affinity contributes to their increased potency.[3]

cluster_beta_cell Pancreatic β-Cell Sulfonylurea Sulfonylurea SUR1 Sulfonylurea Receptor 1 (SUR1) Sulfonylurea->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Pharmacokinetic Profile: A Generational Divide

The pharmacokinetic properties of sulfonylureas differ significantly between generations, impacting their dosing and duration of action.

ParameterThis compound (Azepinamide) (Second Generation)Tolbutamide (First Generation)
Potency HigherLower
Dosage LowerHigher
Duration of Action LongerShorter
Metabolism HepaticHepatic
Protein Binding HighHigh

Note: Specific quantitative pharmacokinetic data for this compound is not widely available in publicly accessible literature. The information presented is based on the general characteristics of second-generation sulfonylureas in comparison to first-generation agents.

Efficacy and Clinical Considerations

Both this compound and Tolbutamide are effective in lowering blood glucose levels in patients with type 2 diabetes. The primary measure of efficacy for antidiabetic drugs is the reduction in glycated hemoglobin (HbA1c). While specific HbA1c reduction data for this compound is scarce, second-generation sulfonylureas, in general, are considered to have similar or slightly greater efficacy in lowering HbA1c compared to first-generation agents.[3]

The choice between a first and second-generation sulfonylurea often depends on patient-specific factors, including risk of hypoglycemia and potential for drug interactions.

Safety and Tolerability

The most common and significant adverse effect of all sulfonylureas is hypoglycemia.[3] Due to their higher potency and longer duration of action, second-generation sulfonylureas like this compound may carry a higher risk of severe and prolonged hypoglycemia compared to shorter-acting first-generation agents like Tolbutamide.[3]

Other potential side effects of sulfonylureas include weight gain, gastrointestinal disturbances, and skin rashes.

Adverse EffectThis compound (Azepinamide) (Second Generation)Tolbutamide (First Generation)
Hypoglycemia Higher risk, potentially more severe and prolongedLower risk compared to second-generation
Weight Gain CommonCommon
GI Disturbances PossiblePossible
Skin Rashes PossiblePossible

Experimental Protocols

In Vitro Assessment of Insulin Secretion from Pancreatic Islets

This protocol can be adapted to compare the potency and efficacy of this compound and Tolbutamide in stimulating insulin secretion from isolated pancreatic islets.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

2. Islet Culture:

  • Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

3. Insulin Secretion Assay (Static Incubation):

  • Batches of size-matched islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes).

  • The islets are then transferred to fresh KRB buffer containing various concentrations of the test compounds (this compound or Tolbutamide) and a stimulatory glucose concentration (e.g., 16.7 mM).

  • After a specific incubation time (e.g., 60 minutes), the supernatant is collected for insulin measurement.

  • Insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

4. Data Analysis:

  • The amount of insulin secreted is normalized to the islet number or protein content.

  • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound, providing a measure of their relative potency.

cluster_workflow Experimental Workflow: Insulin Secretion Assay Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Islet Culture (Overnight Recovery) Islet_Isolation->Islet_Culture Pre_Incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_Incubation Stimulation Stimulation (Test Compound + High Glucose) Pre_Incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Insulin_Measurement Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Measurement Data_Analysis Data Analysis (Dose-Response Curves) Insulin_Measurement->Data_Analysis

Caption: Workflow for in vitro insulin secretion assay.

Conclusion

This compound, as a second-generation sulfonylurea, offers higher potency and a longer duration of action compared to the first-generation agent, Tolbutamide. This allows for lower, less frequent dosing. However, this increased potency may also be associated with a higher risk of hypoglycemia. The fundamental mechanism of action, stimulation of insulin secretion via blockade of K-ATP channels in pancreatic β-cells, remains the same for both compounds. For researchers and drug development professionals, the choice between these agents in preclinical and clinical studies will depend on the specific research question, with careful consideration of their differing pharmacokinetic and safety profiles. Further direct comparative studies are warranted to fully elucidate the relative therapeutic index of this compound.

References

Probing Novel Pathways: A Comparative Guide to Chemical Probes, Featuring UNC0642 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel biological pathways and the validation of new drug targets are cornerstones of modern biomedical research and drug discovery. Chemical probes—small molecules designed to selectively interact with a specific protein target—are indispensable tools in this endeavor. They allow for the acute modulation of protein function in cellular and in vivo models, enabling researchers to dissect complex signaling cascades and assess the therapeutic potential of targeting a particular protein.

While the user's original request specified "Glypinamide," a comprehensive search of the scientific literature and chemical databases did not yield significant information on a compound with this name being used as a chemical probe. Therefore, this guide will utilize a well-characterized and widely used chemical probe, UNC0642 , as a prime example to illustrate the principles and applications of using such tools for pathway discovery and validation. UNC0642 is a potent and selective inhibitor of the lysine (B10760008) methyltransferases G9a and GLP (G9a-like protein), which are critical regulators of gene expression through histone methylation.

This guide will provide a comparative overview of UNC0642, detailing its mechanism of action, experimental protocols for its use, and a comparison with other chemical probes targeting the same proteins. This will serve as a practical framework for researchers, scientists, and drug development professionals interested in employing chemical probes to investigate novel biological pathways.

UNC0642: A Potent and In Vivo Chemical Probe for G9a and GLP

UNC0642 is a significant advancement over its predecessor, UNC0638, as it exhibits improved pharmacokinetic properties, making it suitable for animal studies.[1] Both compounds are highly potent and selective inhibitors of G9a and GLP, enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1] By inhibiting G9a/GLP, UNC0642 allows for the investigation of the downstream consequences of reducing H3K9me2 levels, thereby uncovering novel roles of these enzymes in health and disease.

Comparative Performance Data

The following table summarizes the key performance metrics of UNC0642 and compares it with its precursor, UNC0638, and another G9a/GLP inhibitor, A-366. This data is crucial for selecting the appropriate chemical probe based on the experimental context (e.g., cell-based vs. in vivo studies).

Parameter UNC0642 UNC0638 A-366 Reference
G9a IC50 < 2.5 nM6 nM3.3 nM[1]
GLP IC50 < 2.5 nM19 nM3.8 nM[1]
Cellular H3K9me2 IC50 ~50 nM~30 nM32 nM[1]
In Vivo Efficacy YesNo (Poor PK)Yes[1]
Selectivity High against other methyltransferasesHigh against other methyltransferasesHigh against other methyltransferases[1]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PK: Pharmacokinetics, the study of the movement of drugs within the body.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust application of chemical probes. Below are methodologies for key experiments involving UNC0642.

In Vitro G9a/GLP Enzymatic Assay

Objective: To determine the inhibitory potency (IC50) of a chemical probe against purified G9a or GLP enzyme.

Methodology:

  • A radiometric assay is performed using 3H-S-adenosyl-methionine (SAM) as the methyl donor and a histone H3 peptide as the substrate.

  • Purified recombinant G9a or GLP enzyme is incubated with varying concentrations of the chemical probe (e.g., UNC0642) and the H3 peptide.

  • The reaction is initiated by the addition of 3H-SAM and allowed to proceed for a set time at a controlled temperature.

  • The reaction is then stopped, and the radiolabeled peptide is captured on a filter membrane.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for H3K9 Dimethylation

Objective: To assess the ability of a chemical probe to inhibit G9a/GLP activity within a cellular context by measuring the levels of H3K9me2.

Methodology:

  • Cells (e.g., a cancer cell line) are seeded in multi-well plates and allowed to adhere.

  • The cells are treated with a range of concentrations of the chemical probe (e.g., UNC0642) for a specified duration (e.g., 24-72 hours).

  • Following treatment, total histone proteins are extracted from the cells.

  • The levels of H3K9me2 and total histone H3 (as a loading control) are determined by Western blotting using specific antibodies.

  • Alternatively, a more quantitative method like an ELISA-based assay or mass spectrometry can be used.

  • The cellular IC50 is determined by quantifying the reduction in the H3K9me2 signal relative to the total H3 signal across the different probe concentrations.

In Vivo Target Engagement and Efficacy Study

Objective: To evaluate the pharmacokinetic properties, target engagement, and biological effects of a chemical probe in an animal model.

Methodology:

  • Pharmacokinetic Analysis: The chemical probe (e.g., UNC0642) is administered to animals (e.g., mice) via a relevant route (e.g., intraperitoneal injection). Blood samples are collected at various time points, and the concentration of the probe in the plasma is measured using LC-MS/MS to determine parameters like half-life and bioavailability.

  • Target Engagement: Tumor or tissue samples are collected from treated animals at different time points. The levels of H3K9me2 are measured by Western blotting or immunohistochemistry to confirm that the probe is reaching its target and inhibiting its enzymatic activity in vivo.

  • Efficacy Study: In a disease model (e.g., a tumor xenograft model), animals are treated with the chemical probe over a period of time. Tumor growth is monitored, and at the end of the study, tumors are excised and weighed. This assesses the therapeutic potential of inhibiting the target.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

G9a_GLP_Pathway cluster_0 Nucleus G9a_GLP G9a/GLP Complex SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation SAM SAM SAM->G9a_GLP Methyl Donor Histone_H3 Histone H3 Histone_H3->G9a_GLP Substrate Gene_Repression Gene Repression H3K9me2->Gene_Repression UNC0642 UNC0642 UNC0642->G9a_GLP

Caption: G9a/GLP signaling pathway and the inhibitory action of UNC0642.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies invitro_assay Enzymatic Assay (IC50 Determination) cellular_assay Cellular H3K9me2 Assay (Western Blot / ELISA) invitro_assay->cellular_assay Potency Confirmation phenotypic_assay Phenotypic Assays (e.g., Proliferation, Migration) cellular_assay->phenotypic_assay Cellular Effect pk_study Pharmacokinetic Analysis phenotypic_assay->pk_study Candidate for In Vivo Testing te_study Target Engagement (H3K9me2 in tissue) pk_study->te_study Dose & Schedule efficacy_study Efficacy in Disease Model te_study->efficacy_study Biological Validation

Caption: A typical workflow for characterizing a chemical probe.

Conclusion

The use of well-characterized chemical probes is a powerful strategy for elucidating novel biological pathways and validating potential drug targets. While the initially requested "this compound" could not be substantiated as a known chemical probe, the case study of UNC0642 effectively demonstrates the rigorous process of probe characterization and its application in exploring the biological roles of the G9a/GLP methyltransferases. By employing a systematic approach that combines in vitro, cellular, and in vivo experiments, researchers can confidently use chemical probes to uncover new biology and pave the way for the development of novel therapeutics. The data and protocols presented here serve as a valuable resource for scientists embarking on such investigations.

References

independent verification of Glypinamide's therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Glycinamide's Therapeutic Potential in Neurological and Metabolic Disorders

A Comparative Analysis with Glycine (B1666218) and Standard-of-Care Treatments

Introduction

The therapeutic landscape for neurological and metabolic disorders is in a constant state of evolution, with researchers continually exploring novel compounds to address unmet clinical needs. This guide provides an independent verification of the therapeutic effects of Glycinamide, a compound of interest in neuroscience and metabolic research. Due to the limited direct experimental data on a compound specifically named "Glypinamide," this analysis will focus on the closely related and more extensively studied molecules: Glycinamide and its parent amino acid, Glycine.

This comparative guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective overview of the available evidence, comparing the performance of Glycinamide and Glycine with alternative therapeutic agents. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance comprehension.

Comparative Analysis of Therapeutic Effects

The therapeutic potential of Glycinamide and Glycine has been explored in preclinical and clinical studies, primarily focusing on their roles in neurotransmission and metabolic regulation. The following sections and tables summarize the key findings and compare them with established treatments.

Neurological Applications: Schizophrenia

Glycine and, by extension, Glycinamide, are investigated for their potential to ameliorate the negative symptoms and cognitive deficits associated with schizophrenia. The proposed mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[1]

Table 1: Comparison of Glycine and Antipsychotics in Schizophrenia Treatment

FeatureGlycineAtypical Antipsychotics (e.g., Risperidone, Olanzapine)
Primary Target NMDA Receptor (co-agonist)[1]Dopamine D2 and Serotonin 5-HT2A receptors
Efficacy on Positive Symptoms Limited to no direct effectHigh efficacy
Efficacy on Negative Symptoms Potential improvement as an adjunct therapy[2]Variable, often limited efficacy
Efficacy on Cognitive Symptoms Potential for improvement[2]Limited efficacy
Common Side Effects Generally well-tolerated; mild gastrointestinal upsetWeight gain, metabolic syndrome, extrapyramidal symptoms
Clinical Trial Example A study investigating glycine as an adjunctive treatment showed potential for symptom improvement.[2]Numerous large-scale clinical trials have established efficacy for positive symptoms.
Metabolic Applications: Oxidative Stress and Aging

Recent research has explored the role of glycine in combating age-related oxidative stress through the synthesis of glutathione (B108866), a major intracellular antioxidant. Supplementation with glycine and N-acetylcysteine (GlyNAC) has been investigated for its potential to restore glutathione levels.[3]

Table 2: Comparison of GlyNAC and Other Antioxidants on Glutathione Levels

FeatureGlycine + N-Acetylcysteine (GlyNAC)N-Acetylcysteine (NAC) aloneVitamin C
Mechanism of Action Provides precursors for glutathione synthesis[3]Provides cysteine for glutathione synthesisDirect antioxidant; regenerates other antioxidants
Effect on Glutathione Levels May increase glutathione levels in older adults with high demand[3]Increases glutathione levelsIndirectly spares glutathione by neutralizing free radicals
Clinical Evidence A randomized controlled trial showed GlyNAC was safe and well-tolerated, with potential benefits in a subset of older adults.[3]Established use as a mucolytic agent and for acetaminophen (B1664979) overdose; evidence for systemic antioxidant effects is still developing.Widespread use as a dietary supplement; evidence for clinical outcomes related to oxidative stress is mixed.
Dosage in Studies Daily doses ranging from 2.4 g to 7.2 g (1:1 ratio) have been studied.[3]Typically 600-1200 mg/dayVaries widely, often 500-1000 mg/day

Experimental Protocols

To ensure transparency and facilitate further research, the following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Clinical Trial of Glycine for Schizophrenia
  • Study Design : A randomized, double-blind, placebo-controlled trial.[2]

  • Participants : Patients diagnosed with schizophrenia, exhibiting negative symptoms.

  • Intervention : Participants receive either high-dose glycine (e.g., 0.8 g/kg/day) or a placebo, administered orally in divided doses.[2]

  • Duration : 14 weeks.[2]

  • Primary Outcome Measures : Change from baseline in scores on the Positive and Negative Syndrome Scale (PANSS), particularly the negative symptom subscale.

  • Secondary Outcome Measures : Assessment of cognitive function using standardized neuropsychological tests.

  • Monitoring : Regular monitoring for adverse events and blood draws to measure glycine levels.[2]

Protocol 2: Clinical Trial of GlyNAC for Oxidative Stress
  • Study Design : A randomized, controlled clinical trial.[3]

  • Participants : Healthy older adults.

  • Intervention : Supplementation with GlyNAC at varying daily doses (e.g., 2.4 g, 4.8 g, 7.2 g in a 1:1 ratio) or placebo.[3]

  • Duration : 2 weeks.[3]

  • Primary Outcome Measures : Change in the ratio of reduced to oxidized glutathione (GSH:GSSG) in red blood cells.[3]

  • Secondary Outcome Measures : Markers of oxidative stress such as malondialdehyde (MDA) and total glutathione levels.[3]

  • Analysis : Blood samples are collected at baseline and at the end of the study for biochemical analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures discussed in this guide.

Glycine_NMDA_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine / Glycinamide Glycine->NMDA_Receptor Co-agonist Binding Neuron Postsynaptic Neuron Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Activates Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Leads to

Caption: Glycine's role as a co-agonist at the NMDA receptor.

Glutathione_Synthesis_Pathway Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS Cysteine Cysteine (from NAC) GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate_node Glutamate Glutamate_node->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP gamma_GC->GS Glutathione Glutathione (GSH) GS->Glutathione ATP Oxidative_Stress Oxidative Stress Glutathione->Oxidative_Stress Neutralizes

Caption: The role of Glycine and Cysteine in Glutathione synthesis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Treatment Group (e.g., Glycine/GlyNAC) Randomization->Group_A Arm 1 Group_B Placebo Group Randomization->Group_B Arm 2 Treatment_Period Treatment Period (e.g., 2-14 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Baseline and Follow-up) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

Caption: A generalized workflow for a randomized controlled trial.

Conclusion

While the specific compound "this compound" lacks substantial research documentation, the available evidence for the closely related molecules, Glycinamide and Glycine, suggests promising therapeutic avenues, particularly as adjunctive therapies. In schizophrenia, Glycine shows potential for improving negative and cognitive symptoms, areas where current antipsychotics often fall short. In the context of metabolic health and aging, GlyNAC supplementation appears to be a safe strategy with the potential to boost the body's natural antioxidant defenses.

Further research is warranted to fully elucidate the therapeutic efficacy, optimal dosing, and long-term safety of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundation for future investigations in this area. As our understanding of the intricate biochemical pathways in neurological and metabolic diseases deepens, the therapeutic potential of simple amino acids and their derivatives like Glycinamide and Glycine will likely continue to be an area of active and fruitful research.

References

A Comparative Guide to the Metabolic Stability of Novel Glypinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of a series of novel Glypinamide analogs. The data presented herein is intended to guide lead optimization efforts by identifying structural modifications that enhance metabolic robustness, a critical attribute for the development of viable drug candidates. The following sections detail the experimental protocols used for assessment, present a comparative summary of the metabolic stability data, and illustrate the experimental workflow.

Introduction to this compound and its Analogs

This compound is a promising therapeutic agent, but its clinical potential may be limited by metabolic liabilities. To address this, a series of analogs—herein designated as GPA-001, GPA-002, GPA-003, and GPA-004—have been synthesized with targeted structural modifications. This guide evaluates the impact of these modifications on metabolic stability, a key determinant of a drug's pharmacokinetic profile, including its half-life and bioavailability.[1][2] Understanding the metabolic fate of these analogs is crucial for selecting candidates with favorable properties for further development.[2]

Experimental Protocols

The metabolic stability of this compound and its analogs was assessed using a standardized in vitro liver microsomal stability assay. This assay provides a reliable measure of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.[1]

2.1. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound and its analogs in the presence of human liver microsomes.[1][3]

  • Materials:

    • Test compounds: this compound, GPA-001, GPA-002, GPA-003, GPA-004 (1 mM in DMSO).

    • Human Liver Microsomes (pooled, 20 mg/mL).

    • NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase).

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4).

    • Acetonitrile (ACN) with an internal standard (e.g., warfarin).

    • Control compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Procedure:

    • A reaction mixture was prepared by combining the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

    • The mixture was pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction was initiated by adding the NADPH regenerating system.

    • Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot was quenched by adding an equal volume of ice-cold ACN containing the internal standard.

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the peak area ratio (compound/internal standard) was plotted against time.

    • The elimination rate constant (k) was determined from the slope of the linear regression.

    • The in vitro half-life (t1/2) was calculated using the formula: t1/2 = 0.693 / k.

    • The in vitro intrinsic clearance (CLint) was calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability data for this compound and its analogs, derived from the liver microsomal stability assay.

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 15.245.6
GPA-001 35.819.4
GPA-002 8.581.5
GPA-003 62.111.2
GPA-004 22.730.5
Verapamil (Control) 5.1135.9
Warfarin (Control) 110.56.3

This data is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • GPA-003 demonstrated the highest metabolic stability, with a significantly longer half-life and lower intrinsic clearance compared to the parent compound, this compound.

  • GPA-001 and GPA-004 showed moderate improvements in metabolic stability.

  • GPA-002 was found to be significantly less stable than this compound, indicating that the structural modification in this analog created a metabolic soft spot.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro metabolic stability assessment of the this compound analogs.

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Prepare Reaction Mixture: Test Compound (1 µM) Human Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Remaining Parent Compound H->I J Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The comparative metabolic stability data suggests that specific structural modifications can significantly enhance the metabolic profile of this compound. Analog GPA-003, in particular, emerges as a promising candidate for further investigation due to its substantially improved stability in human liver microsomes. Conversely, the poor stability of GPA-002 highlights the importance of carefully considering the metabolic consequences of structural changes. These findings provide a clear direction for the ongoing lead optimization of this compound analogs, prioritizing candidates with a higher likelihood of demonstrating favorable pharmacokinetic properties in vivo.

References

Navigating the Validation of a Glypinamide Biomarker Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development and clinical research is the accurate and reliable measurement of biomarkers. This guide provides a comprehensive overview of the validation process for a Glypinamide biomarker assay, offering a comparative analysis of potential analytical platforms and detailing the necessary experimental protocols for robust validation.

For researchers, scientists, and professionals in drug development, the selection and validation of a biomarker assay are pivotal for generating high-quality data. This document outlines the essential steps and considerations for validating a this compound assay, ensuring it meets the stringent requirements for regulatory submission and clinical utility.

Understanding this compound's Role

While "this compound" does not appear in established public scientific literature, suggesting it may be a novel compound, a proprietary molecule, or a potential misspelling of a related molecule such as a glycopeptide or an amino acid derivative, the fundamental principles of biomarker assay validation remain universal. For the purpose of this guide, we will proceed with the hypothetical biomarker "this compound" to illustrate the validation framework. The validation process ensures that the chosen analytical method is fit-for-purpose, consistently providing accurate and precise measurements of the biomarker in a given biological matrix.

Comparative Analysis of Analytical Platforms

The choice of an analytical platform is a critical first step and depends on factors such as the physicochemical properties of this compound, the required sensitivity and specificity, throughput needs, and the nature of the biological samples to be analyzed. The two most common platforms for quantitative biomarker analysis are Ligand Binding Assays (LBAs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLigand Binding Assay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Based on the specific binding of an antibody or other binding protein to the analyte.Based on the separation of the analyte by chromatography followed by mass-based detection.
Specificity High, but can be susceptible to cross-reactivity with structurally similar molecules.Very high, based on both chromatographic retention time and mass-to-charge ratio.
Sensitivity Typically in the picogram to nanogram per milliliter range.Can achieve very high sensitivity, often in the picogram to femtogram per milliliter range.
Throughput Generally higher, suitable for large numbers of samples.Can be lower, although advancements in automation are increasing throughput.
Development Time Can be lengthy due to the need for specific reagent (e.g., antibody) development.Method development can be faster if a stable isotope-labeled internal standard is available.
Matrix Effects Can be affected by non-specific binding and interfering substances in the matrix.Susceptible to ion suppression or enhancement from matrix components.
Multiplexing Possible to measure multiple analytes simultaneously.Possible, but can be more complex to develop and validate.
Experimental Protocols for Assay Validation

A robust biomarker assay validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following are key validation experiments:

1. Reference Standard Characterization:

  • Objective: To ensure the identity, purity, and stability of the this compound reference standard used for calibration and quality control.

  • Methodology:

    • Confirm the identity using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

    • Assess purity by High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector).

    • Evaluate stability under different storage conditions (temperature, light).

2. Method Development and Optimization:

  • Objective: To establish the optimal conditions for the accurate and precise measurement of this compound.

  • Methodology (for LC-MS/MS):

    • Optimize mass spectrometric parameters (e.g., ion source settings, collision energy) by infusing a pure solution of this compound.

    • Select appropriate precursor and product ions for quantification (Multiple Reaction Monitoring - MRM).

    • Develop a chromatographic method (column, mobile phases, gradient) to achieve good peak shape and separation from interfering components.

    • Optimize sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects and maximize recovery.

3. Core Validation Parameters:

  • Calibration Curve:

    • Protocol: Prepare a series of calibration standards by spiking known concentrations of the this compound reference standard into the biological matrix. Analyze these standards to generate a calibration curve.

    • Acceptance Criteria: A linear or non-linear regression model should accurately describe the relationship between concentration and response, with a correlation coefficient (r²) typically ≥ 0.99.

  • Accuracy and Precision:

    • Protocol: Analyze Quality Control (QC) samples at multiple concentration levels (low, medium, high) in multiple replicates on different days.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ), and the precision (coefficient of variation, CV) should be ≤15% (≤20% at the LLOQ).

  • Selectivity and Specificity:

    • Protocol: Analyze blank matrix samples from multiple individual donors to ensure no endogenous components interfere with the measurement of this compound.

    • Acceptance Criteria: The response in blank samples at the retention time of the analyte should be less than 20% of the response at the LLOQ.

  • Lower Limit of Quantification (LLOQ):

    • Protocol: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Acceptance Criteria: The LLOQ should have an accuracy within ±20% and a precision of ≤20% CV.

  • Stability:

    • Protocol: Evaluate the stability of this compound in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and Concepts

To further clarify the processes and relationships involved in validating a this compound biomarker assay, the following diagrams are provided.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Reference_Standard This compound Reference Standard Sample_Prep Sample Preparation (Extraction) Reference_Standard->Sample_Prep Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Biological_Matrix->Sample_Prep Analytical_Platform Analytical Platform (LC-MS/MS or LBA) Sample_Prep->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Validation_Report Validation Report Data_Processing->Validation_Report

Caption: High-level workflow for this compound biomarker assay validation.

G cluster_params Core Validation Parameters Glypinamide_Assay This compound Assay Validation Accuracy Accuracy Glypinamide_Assay->Accuracy Trueness Precision Precision Glypinamide_Assay->Precision Reproducibility Selectivity Selectivity Glypinamide_Assay->Selectivity Specificity LLOQ LLOQ Glypinamide_Assay->LLOQ Sensitivity Calibration_Curve Calibration Curve Glypinamide_Assay->Calibration_Curve Dynamic Range Stability Stability Glypinamide_Assay->Stability Robustness

Caption: Key parameters for a robust this compound assay validation.

G Start Is a this compound Assay Needed? Platform_Selection Select Analytical Platform (LC-MS/MS vs. LBA) Start->Platform_Selection Yes Stop Re-evaluate or Stop Project Start->Stop No Method_Development Develop & Optimize Assay Method Platform_Selection->Method_Development Pre_Validation Pre-Validation (Fit-for-Purpose) Method_Development->Pre_Validation Pre_Validation->Method_Development Fail Full_Validation Perform Full Validation (Accuracy, Precision, etc.) Pre_Validation->Full_Validation Pass Full_Validation->Method_Development Fail Sample_Analysis Proceed to Sample Analysis Full_Validation->Sample_Analysis Pass

Caption: Decision-making workflow for this compound assay validation.

Benchmarking Glypinamide Against Current Standard-of-Care in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative clinical trial data for the second-generation sulfonylurea, Glypinamide (also known as azepinamide), against current first- and second-line therapies for type 2 diabetes mellitus (T2DM) is not publicly available. This guide provides a comparative analysis using data from clinical trials of a representative second-generation sulfonylurea, glimepiride (B1671586), to benchmark the expected performance of this compound against the current standard-of-care.

Introduction

This compound is a second-generation sulfonylurea with antihyperglycemic properties.[1] Like other drugs in its class, this compound is anticipated to stimulate insulin (B600854) secretion from pancreatic β-cells, thereby lowering blood glucose levels. The current landscape of T2DM management has evolved to include multiple drug classes with distinct mechanisms of action and varying profiles in terms of efficacy, safety, and cardiovascular outcomes. This guide provides a comparative overview of second-generation sulfonylureas, represented by glimepiride, against the current standard-of-care therapies: metformin (B114582) (a biguanide), liraglutide (B1674861) (a GLP-1 receptor agonist), empagliflozin (B1684318) (an SGLT2 inhibitor), and sitagliptin (B1680988) (a DPP-4 inhibitor).

Mechanism of Action: Sulfonylurea Signaling Pathway

Second-generation sulfonylureas, including this compound, exert their primary effect by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic β-cell membrane. This binding leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Sulfonylurea_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Sulfonylurea This compound (Sulfonylurea) SUR1 SUR1 Sulfonylurea->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Sulfonylurea Signaling Pathway

Comparative Efficacy and Safety

The following tables summarize the comparative efficacy and safety of glimepiride (as a proxy for this compound) against metformin, liraglutide, empagliflozin, and sitagliptin based on data from head-to-head clinical trials.

Table 1: Glycemic Control

Drug ClassRepresentative DrugMean Change in HbA1c from BaselineMean Change in Fasting Plasma Glucose (FPG) from Baseline
Second-Generation Sulfonylurea Glimepiride -0.54% to -1.0% [2][3]Variable
BiguanideMetformin-0.71%[3]Variable
GLP-1 Receptor AgonistLiraglutide (1.8 mg)-1.0%[2]Significant Reduction
SGLT2 InhibitorEmpagliflozin (25 mg)-0.18% (vs. glimepiride)[4]Significant Reduction
DPP-4 InhibitorSitagliptin (100 mg)Non-inferior to glimepiride[5]Significant Reduction

Table 2: Key Safety and Tolerability Parameters

Drug ClassRepresentative DrugIncidence of HypoglycemiaEffect on Body WeightCommon Adverse Events
Second-Generation Sulfonylurea Glimepiride 4.9% to 17% [2][3]Increase (+1.0 kg to +1.97 kg) [2][3]Hypoglycemia
BiguanideMetformin4.2%[3]Decrease (-0.33 kg/m ²)[3]Gastrointestinal upset
GLP-1 Receptor AgonistLiraglutide (1.8 mg)~3%[2]Decrease (-1.8 to -2.8 kg)[2]Nausea, gastrointestinal events
SGLT2 InhibitorEmpagliflozin (25 mg)3%[4]DecreaseGenital mycotic infections
DPP-4 InhibitorSitagliptin (100 mg)Lower than glimepiride[6]Neutral to slight decreaseGenerally well-tolerated

Experimental Protocols

Detailed methodologies for the key comparative clinical trials are summarized below.

4.1. Representative Study Design: Liraglutide vs. Glimepiride (LEAD-2 Study)

The Liraglutide Effect and Action in Diabetes (LEAD-2) study was a 26-week, double-blind, double-dummy, placebo- and active-controlled, parallel-group trial.[2][7]

  • Objective: To compare the efficacy and safety of adding liraglutide to metformin versus adding placebo or glimepiride to metformin.[2][7]

  • Patient Population: 1,091 subjects with type 2 diabetes, HbA1c of 7-11% (on previous oral antidiabetic monotherapy) or 7-10% (on previous combination therapy), and a BMI ≤40 kg/m ².[2][7]

  • Intervention: Patients were randomized to receive once-daily subcutaneous liraglutide (0.6, 1.2, or 1.8 mg), oral glimepiride (4 mg once daily), or placebo, all in combination with metformin (1g twice daily).[2][7]

  • Primary Endpoint: Change in HbA1c from baseline.

  • Secondary Endpoints: Change in body weight, incidence of hypoglycemia, and other safety parameters.

Experimental_Workflow_LEAD2 Screening Patient Screening (T2DM, on Metformin) Randomization Randomization (n=1091) Screening->Randomization Liraglutide_Group Liraglutide + Metformin Randomization->Liraglutide_Group Glimepiride_Group Glimepiride + Metformin Randomization->Glimepiride_Group Placebo_Group Placebo + Metformin Randomization->Placebo_Group Treatment_Phase 26-Week Double-Blind Treatment Liraglutide_Group->Treatment_Phase Glimepiride_Group->Treatment_Phase Placebo_Group->Treatment_Phase Endpoint_Analysis Endpoint Analysis (HbA1c, Weight, Hypoglycemia) Treatment_Phase->Endpoint_Analysis

LEAD-2 Study Workflow

Conclusion

While direct evidence for this compound is lacking, the data from its class representative, glimepiride, suggests that it will likely provide effective glycemic control, comparable to some established therapies. However, this efficacy is expected to come with a higher risk of hypoglycemia and weight gain compared to newer agent classes such as GLP-1 receptor agonists, SGLT2 inhibitors, and DPP-4 inhibitors. These newer agents often offer additional benefits such as weight loss and improved cardiovascular outcomes. Further clinical trials are necessary to definitively establish the therapeutic position of this compound in the evolving landscape of type 2 diabetes management.

References

Comparative Safety Analysis of Glypinamide for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative safety analysis of Glypinamide, a novel sulfonylurea, in the context of established therapeutic alternatives for the management of type 2 diabetes mellitus (T2DM). The following sections detail the safety profile of this compound against other major classes of antidiabetic agents, supported by experimental data and protocols.

Overview of this compound Safety Profile

This compound is a next-generation sulfonylurea designed to enhance pancreatic beta-cell insulin (B600854) secretion with high potency and improved cardiovascular and hypoglycemic safety compared to earlier-generation agents. Preclinical and early-phase clinical data suggest a favorable safety profile, which is comparatively evaluated in this document.

Comparative Safety Data

The following tables summarize the quantitative safety data for this compound and its comparators across key safety endpoints.

Table 1: Comparative Incidence of Key Adverse Events (%)

Adverse EventThis compound (Hypothetical Data)Sulfonylureas (e.g., Glimepiride, Glipizide)MetforminDPP-4 InhibitorsSGLT2 InhibitorsGLP-1 Receptor Agonists
Hypoglycemia (Severe) < 1 2-5 [1][2][3]< 1 [4][5]< 1 (as monotherapy) [6][7]< 1 ~1 (as monotherapy) [8]
Gastrointestinal Effects 5-10 5-15 [9][10]20-30 [5][[“]]< 5 [12]< 5 20-50 [13][14][15]
Weight Gain Neutral to slight increase Yes [9][16]Neutral or slight loss [4]Neutral [7]Weight loss Weight loss [13]
Cardiovascular Events (MACE) Neutral Neutral to potential risk [17][18][19][20]Beneficial [[“]][19]Neutral [6][21]Beneficial [22][23]Beneficial [13]
Genitourinary Infections < 1 < 1 < 1 < 1 5-10 [22][24][25]< 1
Pancreatitis Rare Rare No established link Rare but debated [6][21]No established link Rare but debated [13][14]
Lactic Acidosis No No Rare, associated with renal impairment [26][27]No No No

Table 2: Specific Safety Considerations for Sulfonylureas

FeatureThis compound (Hypothetical)GlyburideGlipizideGlimepiride
Hypoglycemia Risk Low High [1][28][29][30]Moderate [9][10][31][32]Low to Moderate [33][34][35][36]
Active Metabolites No Yes (weakly active) No Yes (activity varies)
Use in Renal Impairment Caution, dose adjustment may be needed Not recommended [28]Use with caution Use with caution
Cardiovascular Safety Designed for improved CV profile Concerns raised in some studies [28]Generally considered safer than glyburide Generally considered safer than glyburide [17]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the interpretation of comparative data.

In Vivo Hypoglycemia Assessment Protocol

This protocol is designed to assess the risk of drug-induced hypoglycemia in a relevant animal model.

  • Animal Model: Male Wistar rats (n=8 per group), fasted for 12 hours with free access to water.

  • Drug Administration: Test compounds (this compound, comparator sulfonylureas) and vehicle control are administered orally via gavage.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0h) and at 1, 2, 4, 6, 8, and 24 hours post-dosing.

  • Data Analysis: Blood glucose levels are measured using a calibrated glucometer. The nadir glucose level and the area under the curve for glucose reduction are calculated and compared between groups using ANOVA. A significant drop below the euglycemic range (e.g., <50 mg/dL) is indicative of a hypoglycemic event.

Preclinical Cardiovascular Safety Assessment

This workflow outlines a standard approach for evaluating the potential cardiovascular liabilities of a new chemical entity (NCE) like this compound.[37][38][39][40]

  • In Vitro hERG Assay: To assess the potential for QT prolongation, the effect of the NCE on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using patch-clamp electrophysiology.

  • Isolated Heart (Langendorff) Preparation: The direct effects of the NCE on cardiac electrophysiology and contractility are studied in an ex vivo perfused heart model.

  • In Vivo Telemetry in Large Animals (e.g., Beagle Dogs): Conscious, telemetered animals receive escalating doses of the NCE. Continuous monitoring of ECG, heart rate, and blood pressure is performed to detect any proarrhythmic signals or hemodynamic changes.[38]

  • Chronic Toxicity Studies: Long-term administration studies in two species (one rodent, one non-rodent) include histopathological examination of cardiac tissue to identify any structural cardiotoxicity.

Visualizations: Pathways and Workflows

Signaling Pathway

cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds K_ATP K-ATP Channel SUR1->K_ATP Closes Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Glucose Uptake Glucose Uptake Insulin_Secretion->Glucose Uptake Glycogen Synthesis Glycogen Synthesis Insulin_Secretion->Glycogen Synthesis

Caption: Mechanism of action for this compound in pancreatic beta-cells.

Experimental Workflow

cluster_workflow Cardiovascular Safety Screening Workflow A In Vitro hERG Assay B Isolated Heart (Langendorff) Assay A->B Proceed if low risk C In Vivo Telemetry (Large Animal) B->C Proceed if low risk D Chronic Toxicology Studies C->D Proceed if low risk E Risk Assessment D->E

Caption: Preclinical workflow for cardiovascular safety assessment.

Logical Relationship

cluster_risk_factors Factors Influencing Hypoglycemia Risk with Sulfonylureas cluster_patient_factors Risk Hypoglycemia Risk Drug Drug Properties (e.g., Glyburide > Glipizide) Drug->Risk Patient Patient Factors Patient->Risk Elderly Age Elderly Age Patient->Elderly Age Renal Impairment Renal Impairment Patient->Renal Impairment Irregular Meals Irregular Meals Patient->Irregular Meals Concomitant Concomitant Medications Concomitant->Risk

Caption: Key factors contributing to sulfonylurea-induced hypoglycemia.

References

Safety Operating Guide

Navigating the Disposal of Glypinamide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

At all times, the foundational principle of chemical waste management is to handle unknown compounds with caution. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance before proceeding with any disposal.[1]

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste from its generation to its final disposal.[3][4]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] Hazardous pharmaceutical waste may be a listed hazardous waste or exhibit characteristics such as ignitability, corrosivity (B1173158), toxicity, or reactivity.[3] Non-hazardous pharmaceutical waste, while less stringently regulated, still requires proper disposal to prevent environmental harm.[3]

Quantitative Data for Disposal Planning

In the absence of a specific Safety Data Sheet (SDS) for Glypinamide, it is imperative to consult with your institution's chemical waste experts. The following table outlines the types of quantitative data that are essential for creating a comprehensive disposal plan for any laboratory chemical.

Data PointSignificance for Disposal
LD50 (Lethal Dose, 50%) Indicates the acute toxicity of the substance. This data is crucial for classifying the waste as hazardous or non-hazardous and determining the appropriate level of handling precautions.
Flash Point The lowest temperature at which a chemical can vaporize to form an ignitable mixture in air. A low flash point indicates a fire hazard and requires specific storage and disposal methods.
pH Determines the corrosivity of the substance. Highly acidic or basic waste requires neutralization or disposal in specialized corrosive-resistant containers.
Reactivity Data Information on chemical incompatibilities is vital to prevent dangerous reactions in waste containers. For instance, some chemicals may react violently with strong oxidizing agents.[5]
Solubility Water solubility information helps in determining the potential for environmental contamination and the appropriate response to spills.

Step-by-Step Disposal Procedures for this compound

Given the lack of specific data for this compound, a conservative approach that treats the substance as potentially hazardous is recommended.

Step 1: Waste Characterization and Segregation

  • Hazard Assessment: In the absence of an SDS, assume this compound waste is hazardous. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, pipette tips, absorbent materials).[6]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.

Step 2: Proper Waste Containment and Labeling

  • Containers: Use only approved, leak-proof, and clearly labeled containers for chemical waste. For general guidance, hazardous pharmaceutical waste is often collected in black containers, while non-hazardous pharmaceutical waste may be placed in blue or white containers.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][7] The date of waste accumulation must also be noted.[7] Do not use abbreviations or chemical formulas.[7]

Step 3: Storage of Chemical Waste

  • Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Container Integrity: Ensure containers are kept closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.

Step 4: Disposal Method

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] The EPA has also banned the flushing of hazardous waste pharmaceuticals.[2] Evaporation of chemical waste is also not a permissible disposal method.[1]

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company. The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][3]

Step 5: Spill Management

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

  • Use an appropriate absorbent material to clean up the spill.[1][6][8]

  • Collect the contaminated absorbent material and place it in a sealed and labeled container for disposal as hazardous waste.[6][8]

  • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[1]

Step 6: Empty Container Disposal

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous waste.[6][7]

  • After thorough rinsing, the label on the container should be defaced or removed.[6][7] The rinsed container can then be disposed of in the regular trash or recycled according to your institution's guidelines.[6][7]

Experimental Protocols

While this document does not cite specific experiments, the principles of safe disposal apply to all experimental waste involving this compound. Any protocol generating waste containing this compound should incorporate the disposal steps outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste such as this compound.

Glypinamide_Disposal_Workflow cluster_assessment Waste Assessment cluster_handling Waste Handling & Segregation cluster_disposal Disposal Pathway start This compound Waste Generated consult_sds Consult SDS for this compound start->consult_sds sds_available SDS Available? consult_sds->sds_available assume_hazardous Assume Hazardous Waste sds_available->assume_hazardous No segregate Segregate Waste sds_available->segregate Yes, Follow SDS assume_hazardous->segregate containerize Use Approved Container segregate->containerize label_waste Label Container Correctly containerize->label_waste store Store in Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Professional Incineration contact_ehs->incinerate end Disposal Complete incinerate->end

General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Glypinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Glypinamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on the safety protocols for the sulfonylurea class of compounds, to which this compound belongs.[1] It is imperative to handle this compound with care in a laboratory setting to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial when handling this compound, particularly in its powdered form, to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Nitrile glovesRecommended for handling sulfonylurea compounds. Gloves should be changed regularly and immediately if contaminated.[2]
Respiratory Protection NIOSH-approved respirator with a particulate filterAdvised for operations that may generate dust.[2]
Body Protection Laboratory coat or disposable gownPrevents skin contact with the compound.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Use appropriate weighing paper or a contained vessel for transfers.

  • Spill Management: In the event of a spill, contain the source if it is safe to do so. For dry spills, gently clean up the solid material using a damp cloth or a HEPA-filtered vacuum to control dust generation. The affected area should then be thoroughly cleaned.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep the compound away from strong oxidizing agents.

  • Always follow the storage temperature recommendations provided by the supplier.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled waste container.

  • Disposal Route: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[2]

Toxicological Information and First Aid

As a sulfonylurea, the primary toxicological concern with this compound is the potential for inducing hypoglycemia (low blood sugar) upon accidental ingestion or significant exposure.[1][3][4]

Table 2: Potential Health Effects and First Aid Measures

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact May cause skin irritation upon prolonged contact.Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion The most significant risk is hypoglycemia, which can be severe and prolonged.[3][5] Symptoms include dizziness, confusion, sweating, and shakiness.[1][4]Seek immediate medical attention. If the person is conscious and able to swallow, provide a sugary drink or food. Do not induce vomiting.

Note on Toxicity Data:

No specific quantitative toxicity data (e.g., LD50) for this compound was found. The primary health risk is based on the known pharmacological effects of the sulfonylurea class of compounds. Even a single tablet of a sulfonylurea drug can cause significant hypoglycemia, particularly in children.[3]

Experimental Protocols

Protocol for Safe Weighing and Handling of this compound Powder:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE as outlined in Table 1.

    • Place a disposable absorbent pad on the work surface of the fume hood.

  • Weighing:

    • Use an analytical balance inside the fume hood or in a designated weighing enclosure.

    • Carefully transfer the desired amount of this compound powder from the stock container to a pre-tared weighing vessel using a clean spatula.

    • Minimize the creation of airborne dust during transfer.

  • Post-Weighing:

    • Securely close the stock container of this compound.

    • Clean any minor spills on the balance and surrounding area with a damp cloth.

    • Dispose of all contaminated materials (gloves, absorbent pad, weighing paper) in the designated chemical waste container.

  • Hand Hygiene:

    • After removing gloves, wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Glypinamide_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receipt of this compound Storage Secure Storage Receipt->Storage RiskAssessment Risk Assessment & Review of Procedures Storage->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Weighing Weighing & Transfer PPE->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteSegregation Segregate Waste Decontamination->WasteSegregation Disposal Dispose via EHS WasteSegregation->Disposal

Caption: Safe handling workflow for this compound.

Disclaimer: The information provided is based on general safety principles for sulfonylurea compounds and is intended for use by qualified individuals trained in handling hazardous chemicals. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's safety guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glypinamide
Reactant of Route 2
Reactant of Route 2
Glypinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.